4,4-Dimethylpentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMSZUQCCUWXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880579 | |
| Record name | 4,4-Dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-47-4, 33113-10-9, 95823-36-2 | |
| Record name | 4,4-Dimethylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neoheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033113109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxylic acids, C6-8-neo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095823362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 4,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4-Dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carboxylic acids, C6-8-neo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-Dimethylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,4-Dimethylpentanoic Acid (CAS: 1118-47-4) for Advanced Research and Development
Abstract: This technical guide provides a comprehensive overview of 4,4-Dimethylpentanoic acid (CAS Number: 1118-47-4), a branched-chain carboxylic acid. It is designed for researchers, chemists, and professionals in drug development and materials science. This document delves into the compound's core physicochemical properties, spectroscopic profile, solubility, reactivity, and safety protocols. By synthesizing technical data with practical insights, this guide serves as an essential resource for utilizing this compound as a versatile chemical intermediate and building block in complex organic synthesis.
Molecular Structure and Chemical Identifiers
This compound, also known as 4,4-Dimethylvaleric acid, is characterized by a five-carbon pentanoic acid backbone with a sterically significant tert-butyl group at the C4 position.[1][2] This substitution is fundamental to its unique chemical behavior and physical properties, distinguishing it from its linear isomers.
Caption: Molecular structure of this compound.
Key Identifiers:
Physicochemical Properties
The physical properties of this compound are heavily influenced by its molecular structure. The tert-butyl group introduces significant branching, which affects intermolecular forces and, consequently, its boiling point and density. Unlike its straight-chain analogue, heptanoic acid, the bulky group can hinder efficient crystal lattice packing, often resulting in a liquid or low-melting solid state at room temperature.[1]
| Property | Value | Reference |
| Molecular Weight | 130.18 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Density | 0.938 g/cm³ | [4] |
| Boiling Point | 207.8 °C at 760 mmHg | [4] |
| Flash Point | 92 °C | [4] |
| Vapor Pressure | 0.0889 mmHg at 25°C | [4] |
| Refractive Index | 1.432 | [4] |
| LogP (Octanol/Water) | 1.897 | [3][4] |
Solubility Profile: A Dichotomy of Function
The solubility of this compound is a direct consequence of its amphipathic nature. The terminal carboxylic acid group is polar and capable of hydrogen bonding, conferring some affinity for polar solvents. However, the dominant feature is the seven-carbon aliphatic structure, particularly the hydrophobic tert-butyl group, which limits its aqueous solubility.
-
Water Solubility: The compound is only slightly soluble in water.[5] The hydrophobic character of the alkyl chain outweighs the hydrophilic nature of the single carboxylic acid group.[5]
-
Organic Solvents: It exhibits good solubility in a wide range of common organic solvents, including ethanol, acetone, and other polar organic solvents.[5] This makes it highly versatile for use in various reaction media.
-
Influence of pH: In aqueous solutions, the solubility can be significantly increased by raising the pH. Deprotonation of the carboxylic acid to its carboxylate form (R-COO⁻) creates an ion, which is much more readily solvated by water.[5] This principle is fundamental for designing aqueous extraction and purification protocols.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. While raw spectra are available in databases, understanding the expected signals is key for any practicing scientist.[2]
-
¹H NMR Spectroscopy:
-
~0.9 ppm (singlet, 9H): A large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. This is a highly characteristic signal.
-
~1.5 ppm (triplet, 2H): A triplet for the methylene (CH₂) protons at the C3 position, coupled to the C2 methylene protons.
-
~2.2 ppm (triplet, 2H): A downfield-shifted triplet for the methylene (CH₂) protons at the C2 position, adjacent to the electron-withdrawing carbonyl group.
-
~12.0 ppm (broad singlet, 1H): A broad signal far downfield, characteristic of the acidic carboxylic acid proton. This signal is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
~29 ppm: Signal for the three equivalent methyl carbons of the tert-butyl group.
-
~32 ppm: Signal for the quaternary carbon of the tert-butyl group.
-
~30-40 ppm (multiple signals): Resonances for the C2 and C3 methylene carbons.
-
~180 ppm: A downfield signal characteristic of the carbonyl carbon in the carboxylic acid group.
-
-
Infrared (IR) Spectroscopy:
-
2500-3300 cm⁻¹ (broad): A very broad O-H stretching band, characteristic of a hydrogen-bonded carboxylic acid.
-
~1710 cm⁻¹ (strong, sharp): A strong C=O stretching absorption, indicative of the carbonyl group.
-
~2960 cm⁻¹: C-H stretching bands from the alkyl portion of the molecule.
-
Chemical Reactivity and Synthetic Utility
As a carboxylic acid, this compound undergoes a variety of well-established transformations, making it a valuable building block in organic synthesis.[1] Its tert-butyl group provides steric bulk, which can influence reaction rates and selectivity, an attribute often exploited in the design of pharmaceuticals and specialty polymers.[6]
Key Reactions:
-
Acid-Base Chemistry: It functions as a weak acid, readily deprotonated by bases to form the corresponding carboxylate salt.[1]
-
Esterification: It reacts with alcohols under acidic conditions (e.g., Fischer esterification) or via activation of the carboxyl group to produce esters. These esters can be used in fragrance and flavor applications or as intermediates.[1]
-
Amidation: It can be converted to amides through reaction with amines, typically requiring activation to an acid chloride, anhydride, or through the use of coupling agents. This reaction is fundamental in peptide synthesis and the creation of many active pharmaceutical ingredients.[1]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4,4-dimethyl-1-pentanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Generalized workflow for the Fischer esterification of this compound.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its irritant and corrosive properties. Adherence to standard laboratory safety protocols is mandatory.
GHS Hazard Information: [2]
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning / Danger
-
Hazard Statements:
Handling and First Aid:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Eyewash stations and safety showers must be readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]
-
Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[7] Keep the container tightly closed when not in use.[7][8]
Experimental Protocol: Synthesis of Methyl 4,4-Dimethylpentanoate
This protocol describes a standard Fischer esterification, a cornerstone reaction for any scientist working with this compound.
Objective: To synthesize methyl 4,4-dimethylpentanoate from this compound and methanol.
Materials:
-
This compound (13.02 g, 0.1 mol)
-
Methanol (100 mL, excess)
-
Concentrated Sulfuric Acid (H₂SO₄, 1 mL, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: Combine this compound and methanol in a 250 mL round-bottom flask.
-
Catalyst Addition: While stirring, slowly add the concentrated sulfuric acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours to drive the equilibrium towards the product.
-
Work-up - Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Work-up - Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid (caution: CO₂ evolution). Check the aqueous layer with pH paper until it is neutral or slightly basic.
-
Work-up - Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers with 50 mL of brine to remove residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the solvent via rotary evaporation. The resulting crude ester can be purified by fractional distillation under reduced pressure to yield the final product, methyl 4,4-dimethylpentanoate.
-
Characterization: Confirm the identity and purity of the product using NMR and IR spectroscopy, comparing the obtained spectra to literature values for the expected ester.[10][11]
Conclusion
This compound is a structurally interesting and synthetically valuable chemical. Its distinct physicochemical properties, conferred by the tert-butyl group, make it a useful building block for creating molecules with specific steric and electronic features. For professionals in drug discovery and materials science, a thorough understanding of its reactivity, solubility, and handling requirements is paramount for its effective and safe application in innovative research and development projects.
References
- 1. CAS 1118-47-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound | CAS#:1118-47-4 | Chemsrc [chemsrc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemimpex.com [chemimpex.com]
- 7. aksci.com [aksci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 4,4-Dimethyl-pentanoic acid methyl ester | C8H16O2 | CID 12656144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester [webbook.nist.gov]
Physical and chemical properties of 4,4-Dimethylvaleric acid
An In-depth Technical Guide to the Physical and Chemical Properties of 4,4-Dimethylvaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4,4-Dimethylvaleric acid, also known as 4,4-dimethylpentanoic acid. As a branched-chain carboxylic acid, its unique structural characteristics impart specific physical and chemical properties that are of interest in various fields, including organic synthesis and as a building block in drug discovery programs. This document will delve into its molecular structure, physicochemical properties, reactivity, and the analytical principles for its characterization, offering field-proven insights for its practical application.
Molecular Identity and Structure
4,4-Dimethylvaleric acid is a saturated fatty acid characterized by a five-carbon pentanoic acid backbone with two methyl groups substituted at the C4 position.[1] This tert-butyl group at the end of the alkyl chain is a key structural feature that significantly influences its physical and chemical behavior.
Key Identifiers:
-
IUPAC Name: this compound[2]
-
CAS Number: 1118-47-4[4]
-
Molecular Formula: C₇H₁₄O₂[4]
-
InChI Key: HMMSZUQCCUWXRA-UHFFFAOYSA-N[1]
Caption: 2D Molecular Structure of 4,4-Dimethylvaleric Acid.
Physicochemical Properties
The physical properties of 4,4-Dimethylvaleric acid are a direct consequence of its molecular structure: a polar carboxylic acid head and a nonpolar, sterically hindered alkyl tail.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid; clear oil. | [1] |
| Form | Can also be a solid. | [5] |
| Boiling Point | 207.8 °C at 760 mmHg | [6] |
| Melting Point | 81.5 - 82 °C | [7] |
| Density | ~0.938 g/cm³ | [6] |
| pKa | 4.79 at 18°C | [7] |
| Water Solubility | Limited/Slightly soluble. | [1][8] |
| Organic Solvent Solubility | Soluble in organic solvents like ethanol and acetone. | [1][8] |
| LogP | 1.8 | [2] |
In-depth Analysis of Properties:
-
Solubility: The molecule's amphipathic nature dictates its solubility. The carboxylic acid group can form hydrogen bonds with water, but the bulky, hydrophobic C7 alkyl chain outweighs this hydrophilic contribution, leading to limited water solubility.[8] Conversely, it is readily soluble in nonpolar organic solvents.[1][8] The solubility in aqueous solutions can be significantly increased by raising the pH, which deprotonates the carboxylic acid to form the more soluble carboxylate salt.[8]
-
Boiling and Melting Points: The relatively high boiling point is due to the ability of the carboxylic acid groups to form strong intermolecular hydrogen bonds, creating stable dimers. The melting point indicates that it can exist as a solid at or near room temperature, a crucial consideration for handling and storage.
-
Acidity (pKa): With a pKa of approximately 4.79, it is a weak acid, typical of short-chain carboxylic acids.[7] This acidity is central to its chemical reactivity, particularly in acid-base reactions and nucleophilic acyl substitution.
Chemical Reactivity and Profile
As a carboxylic acid, 4,4-Dimethylvaleric acid undergoes reactions characteristic of this functional group. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic proton.
-
Acid-Base Reactions: It readily reacts with bases to form carboxylate salts, a property often exploited to enhance aqueous solubility.
-
Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters. This is a fundamental transformation for creating derivatives with varied properties.
-
Amidation: It can be converted to amides through reaction with amines, typically requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride) to proceed efficiently.
These reactions make it a versatile intermediate in organic synthesis.[1]
Caption: Key reaction pathways of 4,4-Dimethylvaleric acid.
Principles of Experimental Characterization
Validating the identity and purity of 4,4-Dimethylvaleric acid relies on standard analytical techniques. The choice of method is dictated by the property being measured, and the interpretation of the results requires an understanding of the underlying chemical principles.
Protocol Pillar 1: pKa Determination via Potentiometric Titration
Causality: The pKa is the pH at which the acid is 50% dissociated. This point can be precisely determined by monitoring the pH of a solution of the acid as a strong base of known concentration is added. The resulting titration curve has an inflection point at the equivalence point, and the pKa is equal to the pH at the half-equivalence point.
Methodology:
-
Preparation: Accurately weigh a sample of 4,4-Dimethylvaleric acid and dissolve it in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Titration: Place a calibrated pH electrode in the solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). Determine the equivalence point (the point of steepest slope). The volume of titrant at the half-equivalence point corresponds to the pKa of the acid.
Caption: Workflow for determining pKa via potentiometric titration.
Protocol Pillar 2: Spectroscopic Identification
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a sharp singlet integrating to 9 protons for the three equivalent methyl groups of the tert-butyl moiety, along with two distinct multiplets for the two methylene (-CH₂-) groups in the chain. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each unique carbon atom, including the carbonyl carbon (C=O) at a characteristic downfield position, the quaternary carbon of the tert-butyl group, and the carbons of the methyl and methylene groups.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is dominated by two key features: a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid, and a strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration.
-
Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak corresponding to its molecular weight (130.18 g/mol ), along with characteristic fragmentation patterns resulting from the loss of functional groups.
Safety and Handling
As with any chemical reagent, proper handling of 4,4-Dimethylvaleric acid is essential. Based on available safety data, it is considered an irritant.
-
Hazards: May cause skin and eye irritation.[1] Some data sheets indicate it can cause severe skin burns and eye damage.[9] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10][11]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[10] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[10]
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.
Applications and Relevance
4,4-Dimethylvaleric acid serves primarily as a specialized building block in organic synthesis.[1]
-
Chemical Intermediate: Its structure can be incorporated into larger molecules to introduce a sterically hindered, nonpolar moiety. This is valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.
-
Drug Development: In drug design, the tert-butyl group is often used to increase metabolic stability by blocking sites susceptible to enzymatic oxidation. Incorporating 4,4-Dimethylvaleric acid or its derivatives can therefore be a strategic choice to improve the pharmacokinetic profile of a drug candidate.
-
Other Industrial Uses: It has potential applications in the formulation of surfactants, lubricants, and plasticizers, where its branched structure can modify physical properties like viscosity and surface tension.[1]
Conclusion
4,4-Dimethylvaleric acid is a structurally distinct carboxylic acid whose properties are dominated by the interplay between its acidic functional group and its bulky hydrophobic tail. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is crucial for its effective and safe use in research and development. Its utility as a synthetic intermediate, particularly for introducing metabolic stability in drug candidates, ensures its continued relevance in the chemical and pharmaceutical sciences.
References
- 1. CAS 1118-47-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | CAS#:1118-47-4 | Chemsrc [chemsrc.com]
- 7. This compound CAS#: 1118-47-4 [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
4,4-Dimethylpentanoic acid structural formula and isomers
An In-depth Technical Guide to 4,4-Dimethylpentanoic Acid and Its Isomers for Researchers and Drug Development Professionals
Introduction: Beyond the Linear Chain
In the landscape of organic chemistry and drug development, carboxylic acids represent a cornerstone functional group, pivotal to the synthesis of a vast array of molecules, from commodity polymers to life-saving pharmaceuticals. Their acidic nature, ability to form stable salts, and reactivity towards forming esters and amides make them exceptionally versatile. However, the true chemical diversity and biological potential of this class of molecules are fully unlocked when we explore the concept of isomerism. Isomers—molecules sharing the same molecular formula but differing in the arrangement of their atoms—can exhibit profoundly different physicochemical and pharmacological properties.
This guide provides a comprehensive exploration of this compound, a branched-chain carboxylic acid with the molecular formula C7H14O2. We will dissect its structure, properties, and, most critically, its relationship with its numerous isomers. For the researcher, scientist, or drug development professional, a deep understanding of this isomeric landscape is not merely academic; it is fundamental to rational molecular design, the prediction of properties, and the development of robust synthetic and analytical methodologies.
The Core Compound: this compound
This compound is a saturated fatty acid characterized by a five-carbon pentanoic acid backbone with two methyl groups attached to the fourth carbon atom. This specific substitution pattern imparts unique steric and electronic properties to the molecule.
Structural Formula and Nomenclature
The structure of this compound is straightforward. Following the IUPAC nomenclature rules for carboxylic acids, the carboxyl carbon is assigned position #1.[1][2][3] The longest carbon chain containing this group is a pentane chain, hence the base name "pentanoic acid." Two methyl groups are located on carbon #4, leading to the systematic name This compound .[4][5]
The presence of the tert-butyl group ((CH3)3C-) at the end of the alkyl chain is a defining feature, creating significant steric hindrance that influences its reactivity and physical properties.
Physicochemical and Spectroscopic Profile
The physical properties of this compound are a direct consequence of its structure. Its branched nature disrupts the efficient packing that is possible for its linear isomer, heptanoic acid, which can affect properties like melting and boiling points.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 130.18 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | ~207.8 °C at 760 mmHg | [8] |
| Density | ~0.938 g/cm³ | [8] |
| Solubility | Limited solubility in water; soluble in organic solvents | [6] |
| pKa | Weak acid | [6] |
Spectroscopic analysis provides a definitive fingerprint for the molecule. In ¹H NMR spectroscopy , one would expect to see a sharp singlet integrating to nine protons for the equivalent methyl groups of the tert-butyl moiety, along with two distinct methylene signals (triplets, assuming sufficient resolution) and a broad singlet for the acidic proton of the carboxyl group. ¹³C NMR would reveal seven distinct carbon signals, including the characteristic downfield signal for the carbonyl carbon. Infrared (IR) spectroscopy would show a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a carboxylic acid dimer, and a strong, sharp carbonyl (C=O) stretch around 1710 cm⁻¹.[5]
The Isomeric Landscape of C7H14O2 Carboxylic Acids
The molecular formula C7H14O2 allows for a surprisingly large number of constitutional (structural) isomers and, in some cases, stereoisomers. Understanding these isomers is crucial for identifying impurities, designing specific molecular scaffolds, and interpreting analytical data.
Constitutional Isomers: Variations in the Carbon Skeleton
Constitutional isomers have different connectivity of atoms. For C7H14O2 carboxylic acids, this primarily involves variations in the carbon chain (chain isomerism) and the position of substituents (positional isomerism).[9]
-
Heptanoic Acid: The straight-chain isomer.
-
Methylhexanoic Acids: The six-carbon chain can be substituted with a methyl group at various positions (e.g., 2-methylhexanoic acid, 3-methylhexanoic acid, 4-methylhexanoic acid, 5-methylhexanoic acid).
-
Ethylpentanoic Acids: A five-carbon chain with an ethyl substituent (e.g., 2-ethylpentanoic acid, 3-ethylpentanoic acid).
-
Dimethylpentanoic Acids: Includes the title compound (4,4-), as well as 2,2-, 2,3-, 2,4-, and 3,3-dimethylpentanoic acid.
-
Trimethylbutanoic Acids: A four-carbon chain with three methyl groups, such as 2,2,3-trimethylbutanoic acid.
It is important to note that this list is not exhaustive, and other isomers exist.[10][11][12][13] Additionally, the formula C7H14O2 also corresponds to functional group isomers, most notably esters (e.g., methyl hexanoate, ethyl pentanoate), which have vastly different chemical properties.[9][14]
Caption: Relationship between selected C7H14O2 carboxylic acid chain isomers.
Stereoisomers: The Chiral Dimension
Stereoisomerism arises when molecules have the same connectivity but differ in the spatial arrangement of their atoms. The key requirement for enantiomerism (a type of stereoisomerism) is the presence of a chiral center—a carbon atom bonded to four different groups.
This compound is achiral. Its fourth carbon is bonded to two identical methyl groups, and no other carbon meets the criteria for a chiral center. Therefore, it does not have enantiomers.
However, many of its constitutional isomers are chiral. For example:
-
2-Methylhexanoic acid
-
3-Methylhexanoic acid
-
2-Ethylpentanoic acid
These molecules exist as a pair of non-superimposable mirror images (enantiomers), which can have distinct biological activities. This is a critical consideration in drug development, where one enantiomer may be therapeutic while the other is inactive or even harmful.
Caption: Comparison of a chiral center with an achiral carbon atom.
Experimental Protocols: Synthesis and Analysis
For the practicing scientist, theoretical knowledge must be paired with robust experimental methods. The synthesis, separation, and characterization of this compound and its isomers require careful planning and execution.
Protocol: Synthesis of this compound
A common and reliable method for synthesizing carboxylic acids is through the carboxylation of a Grignard reagent. This protocol outlines a plausible route starting from a commercially available alkyl halide.
Objective: To synthesize this compound from 1-bromo-3,3-dimethylbutane.
Methodology:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
In the dropping funnel, add a solution of 1-bromo-3,3-dimethylbutane in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium and initiate the reaction (a crystal of iodine may be used if necessary).
-
Once the reaction begins, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution in an ice-salt bath.
-
Crush dry ice (solid CO2) into a fine powder and add it portion-wise to the vigorously stirred Grignard solution. A large excess of dry ice should be used.
-
Allow the mixture to warm to room temperature as the excess CO2 sublimes.
-
-
Work-up and Isolation:
-
Slowly quench the reaction by adding a cold, dilute solution of hydrochloric acid (e.g., 10% HCl) with vigorous stirring until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel. The product will be in the ether layer.
-
Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the ether solution over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the ether using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Protocol: Isomer Separation by Gas Chromatography (GC)
Separating a mixture of carboxylic acid isomers like those of C7H14O2 is an excellent application for gas chromatography, typically after conversion to a more volatile ester form (e.g., methyl esters).
Objective: To separate and identify C7H14O2 carboxylic acid isomers in a mixture.
Methodology:
-
Derivatization (Esterification):
-
To a sample of the mixed acids, add a solution of 2% sulfuric acid in methanol.
-
Heat the mixture at reflux for 1-2 hours to convert the carboxylic acids to their corresponding methyl esters.
-
After cooling, neutralize the solution and extract the methyl esters into a suitable organic solvent like hexane.
-
-
Gas Chromatography Analysis:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., a wax-type column like Carbowax 20M or a similar polyethylene glycol phase) is recommended for separating fatty acid methyl esters.
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Inject a small volume (e.g., 1 µL) of the esterified sample solution.
-
Temperature Program:
-
Initial Oven Temperature: 60 °C (hold for 2 minutes).
-
Ramp: Increase temperature at a rate of 5-10 °C/min up to 200 °C.
-
Final Hold: Hold at 200 °C for 5 minutes.
-
-
Data Analysis: The isomers will elute at different retention times based on their boiling points and interaction with the stationary phase. Generally, more branched isomers are more volatile and will have shorter retention times than their linear counterparts. Identification is confirmed by comparing retention times to those of pure standards.
-
Relevance in Research and Drug Development
Branched-chain fatty acids like this compound and its isomers are more than just synthetic curiosities.[5] Their unique structures can be leveraged in several ways:
-
Metabolic Stability: The presence of quaternary carbons, like the one in the tert-butyl group of this compound, can block sites of metabolic oxidation. Incorporating such motifs into a drug candidate can increase its biological half-life.
-
Modulation of Physical Properties: Branching affects lipophilicity (LogP), solubility, and melting point.[6][8] By selecting a specific isomer, chemists can fine-tune the pharmacokinetic profile of a molecule to improve absorption or distribution.
-
Synthetic Building Blocks: These acids serve as valuable starting materials for more complex molecules. The carboxylic acid handle can be readily converted into other functional groups, while the alkyl chain provides a specific steric and electronic profile.[6][15][16][17]
Conclusion
This compound provides a compelling case study in the importance of isomerism. While its own structure is relatively simple and achiral, it exists within a large family of C7H14O2 constitutional and stereoisomers, each with a unique identity and potential. For professionals in the chemical and pharmaceutical sciences, the ability to synthesize, separate, characterize, and strategically select among such isomers is a fundamental skill. A thorough understanding of the principles outlined in this guide is essential for navigating the complexities of molecular design and unlocking the full potential of organic molecules.
References
- 1. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. Nomenclature - Carboxylic Acids [quimicaorganica.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (iii) this compound (iv) 1,3-difluorocyclohexane (v) Propeno.. [askfilo.com]
- 5. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1118-47-4: this compound | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - this compound (C7H14O2) [pubchemlite.lcsb.uni.lu]
- 8. This compound | CAS#:1118-47-4 | Chemsrc [chemsrc.com]
- 9. youtube.com [youtube.com]
- 10. selected constitutional isomers of molecular formula C7H14O2, aliphatic, alicyclic, heterocyclic, structural isomers carbon chain, names, skeletal formula of carboxylic acids esters hydroxy-aldehydes, hydroxy-ketones, ene-diols Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 11. Solved 1. Draw a constitutional isomer with the molecular | Chegg.com [chegg.com]
- 12. gauthmath.com [gauthmath.com]
- 13. Page loading... [guidechem.com]
- 14. C7H14O2 - Wikipedia [en.wikipedia.org]
- 15. brainly.com [brainly.com]
- 16. This compound (95823-36-2, 1118-47-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 17. pubs.acs.org [pubs.acs.org]
Spectral Analysis of 4,4-Dimethylpentanoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 4,4-dimethylpentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, supported by established principles of spectroscopic analysis. We will explore the underlying reasons for the observed spectral patterns and provide practical insights into the experimental methodologies.
Introduction to this compound and Its Spectroscopic Characterization
This compound, a derivative of valeric acid, possesses a unique molecular structure with a quaternary carbon, which gives rise to distinct and informative spectral signatures. Spectroscopic techniques such as NMR and IR are indispensable for the structural elucidation and purity assessment of such molecules. This guide will delve into the ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound, providing a comprehensive understanding of its molecular architecture through the lens of these powerful analytical methods.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, proximity to other protons, and their multiplicity.
Predicted ¹H NMR Spectral Data for this compound
Disclaimer: The following spectral data is predicted using advanced computational algorithms and is intended for illustrative purposes. Experimental values may vary based on solvent and instrument conditions.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~2.25 | Triplet | 2H | -CH₂-COOH |
| ~1.50 | Triplet | 2H | -C(CH₃)₃-CH₂- |
| ~0.90 | Singlet | 9H | -C(CH₃)₃ |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to a unique set of protons in the molecule.
-
The Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is anticipated in the downfield region of the spectrum, typically between 10 and 12 ppm.[1] This significant downfield shift is a hallmark of carboxylic acid protons due to the strong deshielding effect of the adjacent carbonyl group and extensive hydrogen bonding.[1] The broadness of the signal is a consequence of proton exchange with trace amounts of water or other acidic protons in the sample.
-
The α-Methylene Protons (-CH₂-COOH): The two protons on the carbon adjacent to the carboxyl group (α-protons) are expected to appear as a triplet around 2.2-2.5 ppm.[1] Their proximity to the electron-withdrawing carbonyl group results in a moderate downfield shift. The triplet multiplicity arises from coupling with the two neighboring protons of the β-methylene group (n+1 rule, where n=2).
-
The β-Methylene Protons (-C(CH₃)₃-CH₂-): The protons on the carbon beta to the carboxyl group are predicted to resonate as a triplet at approximately 1.50 ppm. These protons are less deshielded than the α-protons as they are further away from the carbonyl group. The triplet splitting pattern is due to coupling with the two α-methylene protons.
-
The tert-Butyl Protons (-C(CH₃)₃): A strong singlet, integrating to nine protons, is expected in the upfield region, around 0.90 ppm. This signal corresponds to the three equivalent methyl groups of the tert-butyl moiety. The singlet nature of this peak is due to the absence of adjacent protons for coupling.
Experimental Protocol for ¹H NMR Spectroscopy
A robust protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for non-polar to moderately polar compounds. For carboxylic acids, DMSO-d₆ can be advantageous as it often results in sharper -COOH proton signals.
-
Instrument Setup: The experiment should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans: 8 to 16 scans are generally sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.
-
Spectral Width (sw): A spectral width of approximately 16 ppm is suitable to encompass all proton signals.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Spectral Data for this compound
Disclaimer: The following spectral data is predicted using advanced computational algorithms and is intended for illustrative purposes. Experimental values may vary based on solvent and instrument conditions.
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~179 | -COOH |
| ~43 | -C(CH₃)₃-C H₂- |
| ~35 | -C H₂-COOH |
| ~30 | -C (CH₃)₃ |
| ~29 | -C(C H₃)₃ |
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of this compound displays five signals, corresponding to the five chemically non-equivalent carbon atoms.
-
The Carbonyl Carbon (-COOH): The carbon atom of the carboxyl group is the most deshielded, with a predicted chemical shift in the range of 175-185 ppm.[1] This significant downfield shift is characteristic of carbonyl carbons in carboxylic acids.
-
The Methylene Carbons (-CH₂-): The two methylene carbons are chemically distinct. The carbon atom beta to the carboxyl group (-C(CH₃)₃-C H₂-) is expected to appear at a higher field (around 43 ppm) compared to the α-carbon. The α-carbon (-C H₂-COOH) is deshielded by the adjacent carbonyl group and is predicted to resonate at approximately 35 ppm.
-
The Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected to have a chemical shift of around 30 ppm.
-
The Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal in the upfield region, predicted to be around 29 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
The following protocol is recommended for acquiring a high-quality ¹³C NMR spectrum:
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.
-
Instrument Setup: The experiment is performed on the same high-resolution NMR spectrometer used for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for all carbon signals.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is generally adequate.
-
Spectral Width (sw): A spectral width of about 240 ppm is necessary to cover the entire range of carbon chemical shifts.
-
-
Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform, followed by phase and baseline corrections.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~2960 | Strong | C-H stretch (Alkyl) |
| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1470 | Medium | C-H bend (CH₂) |
| ~1370 | Medium | C-H bend (C(CH₃)₃) |
| ~1290 | Medium | C-O stretch (Carboxylic Acid) |
| ~930 | Broad, Medium | O-H bend (out-of-plane) |
Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid functional group and the alkyl framework.
-
O-H Stretch: The most prominent feature of a carboxylic acid's IR spectrum is the extremely broad and strong absorption band for the O-H stretching vibration, which typically appears in the region of 2500-3300 cm⁻¹.[2][3] This broadening is a result of extensive intermolecular hydrogen bonding, which forms dimers in the condensed phase.
-
C-H Stretch: Strong absorption bands due to the C-H stretching vibrations of the alkyl groups are expected just below 3000 cm⁻¹.
-
C=O Stretch: A very strong and sharp absorption peak corresponding to the C=O stretching vibration of the carbonyl group is predicted around 1710 cm⁻¹.[2][3] The position of this band can be influenced by hydrogen bonding; in the gas phase, where the monomeric form is more prevalent, this absorption shifts to a higher wavenumber (around 1760 cm⁻¹).
-
C-O Stretch and O-H Bend: In the fingerprint region, a medium intensity band around 1290 cm⁻¹ is expected for the C-O stretching vibration. A broad, medium intensity band around 930 cm⁻¹ is characteristic of the out-of-plane O-H bend of the hydrogen-bonded dimer.
Experimental Protocol for FT-IR Spectroscopy
The following methods can be employed for acquiring the FT-IR spectrum of this compound:
-
Neat Liquid (if the compound is a liquid at room temperature):
-
Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Mount the plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
-
Solid Film (if the compound is a solid at room temperature):
-
Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane).
-
Deposit a drop of the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
Acquire the spectrum as described above.
-
-
KBr Pellet (for solid samples):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Place the KBr pellet in the sample holder for analysis.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
This technique requires minimal sample preparation and is suitable for both liquids and solids.
-
Visualizing Molecular Structure and Spectral Correlations
The following diagrams illustrate the relationships between the molecular structure of this compound and its spectral features.
Caption: ¹H NMR assignments for this compound.
References
Natural occurrence of branched-chain fatty acids
An In-depth Technical Guide to the Natural Occurrence of Branched-Chain Fatty Acids
Authored by a Senior Application Scientist
Abstract
Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl branches along their aliphatic chain. While less ubiquitous than their straight-chain counterparts, BCFAs are integral components of cellular structures in a wide array of organisms and are gaining significant attention for their bioactive properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural occurrence of BCFAs, detailing their distribution across microbial, plant, and animal kingdoms. We delve into the core biosynthetic pathways, explaining the enzymatic logic that dictates their structural diversity. Furthermore, this guide offers a field-proven perspective on the analytical methodologies required for the robust identification and quantification of BCFA isomers, equipping researchers and drug development professionals with the foundational knowledge to explore this promising class of molecules.
Introduction to Branched-Chain Fatty Acids (BCFAs)
Branched-chain fatty acids are aliphatic carboxylic acids distinguished by the presence of one or more methyl groups on the carbon skeleton.[1][2] The most prevalent forms are monomethylated BCFAs, which are classified based on the position of the methyl group relative to the terminal methyl end (ω-carbon) of the acyl chain.
-
iso-BCFAs: Feature a methyl group on the penultimate (n-2) carbon, creating an isopropyl terminal group.[3][4][5][6]
-
anteiso-BCFAs: Possess a methyl group on the antepenultimate (n-3) carbon, resulting in a sec-butyl terminal group.[3][4][5][6][7]
These seemingly minor structural variations have profound impacts on the physicochemical properties of the lipids. The methyl branch disrupts the orderly packing of acyl chains, thereby increasing the fluidity of cell membranes and lowering their phase transition temperature.[6][7][8] This function is critical for the survival of many organisms, particularly bacteria, in diverse and fluctuating environments.[7][9] This guide will explore the natural distribution, synthesis, and analysis of these fascinating molecules.
Natural Distribution of BCFAs
BCFAs are found across the domains of life, though their abundance and diversity vary significantly. Bacteria are the most prolific producers, but these fatty acids are also found in ruminant animals, humans, and select plant and marine species.
BCFAs in the Microbial Kingdom
Microorganisms, especially bacteria, are the primary source of BCFAs in nature. In many bacterial species, BCFAs are the major acyl constituents of membrane lipids, essential for maintaining membrane integrity and function.[6][10][11][12][13]
-
Gram-Positive Bacteria: Many species, such as Bacillus subtilis and Listeria monocytogenes, have membranes predominantly composed of BCFAs.[7][9][14][15] For instance, Listeria modulates the ratio of iso to anteiso BCFAs to adapt to cold stress; an increase in anteiso-BCFAs enhances membrane fluidity at low temperatures.[7]
-
Rumen Microbiota: The digestive systems of ruminant animals harbor a complex microbial ecosystem. Bacteria within the rumen synthesize large quantities of BCFAs, which are subsequently absorbed by the host and incorporated into their tissues and milk fat.[4][16][17] This microbial activity is the principal reason for the high BCFA content in dairy and beef products.[18]
-
Other Bacteria: BCFAs are taxonomically significant and their profiles can be used to aid in the identification and classification of bacteria.[10][11] They are major components in the membranes of numerous genera.[13]
BCFAs in the Animal Kingdom
The presence of BCFAs in animals is largely attributable to dietary intake or the activity of their gut microbiota.
-
Ruminants: As mentioned, dairy products and meat from cows, sheep, and goats are the richest dietary sources of BCFAs for humans.[1][4][17][18][19] Milk fat typically contains 1.7–3.4% BCFAs of total fatty acids.[4][17]
-
Humans: BCFAs are found in humans from birth. They are a major component of the vernix caseosa, the waxy substance coating the skin of newborns, and are present in breast milk and the neonatal gastrointestinal tract.[1][3][15][17][20] This early-life exposure is believed to play a role in establishing a healthy gut microbiome and modulating immune responses.[15][19][20][21]
-
Marine Mammals: Unique BCFA compositions have been identified in marine mammals. For example, the melon of the beluga whale, an organ used for echolocation, contains a high concentration of BCFAs, including isovaleric acid, which is distinct from its body fat composition.[22]
-
Other Animals: BCFAs are also responsible for some of the characteristic flavors and aromas of animal products, such as the smell of mutton.[1]
BCFAs in Plants and Marine Life
BCFAs are less common in the plant kingdom but are found in specific contexts.
-
Plants: Certain plant families, notably Solanaceae (which includes peppers and tomatoes), utilize branched-chain acyl groups derived from amino acids as precursors for specialized metabolites like capsaicinoids.[1] Phytanic acid, a multi-branched fatty acid, is another example found in plant-derived foods.[23]
-
Marine Ecosystems: BCFAs are present in the marine food web, originating from marine bacteria and algae and transferring up to marine fish and other organisms.[24][25][26]
Table 1: Representative BCFA Content in Various Natural Sources
| Source Category | Example | Typical Total BCFA Content (% of total fatty acids) | Predominant Isomers | Reference |
| Dairy Products | Cow's Milk | 1.7 - 3.4% | iso-C15:0, anteiso-C15:0, iso-C17:0, anteiso-C17:0 | [4][17] |
| Sheep Cheese | ~2.7% | iso and anteiso C15 & C17 | [13] | |
| Ruminant Meat | Beef | ~0.9% | iso and anteiso C15 & C17 | [15] |
| Human Tissues | Vernix Caseosa | >25% | iso, anteiso, and other branched forms | [13][15] |
| Breast Milk | 0.1 - 0.2% | iso and anteiso isomers | [20] | |
| Bacteria | Bacillus subtilis | >90% | iso-C15:0, anteiso-C15:0 | [9][15] |
| Fermented Foods | Nattō, Sauerkraut | Appreciable fractions, but low total fat | Varies | [16][18] |
Biosynthesis of Branched-Chain Fatty Acids
The primary pathway for BCFA synthesis is well-characterized in bacteria and relies on the use of branched-chain amino acids (BCAAs) as starter units for fatty acid synthesis.
The BCAA-Primed Pathway in Bacteria
Unlike straight-chain fatty acid synthesis, which typically starts with acetyl-CoA, BCFA synthesis utilizes short, branched-chain acyl-CoAs derived from the catabolism of BCAAs: valine, leucine, and isoleucine.[14][27][28]
-
Primer Synthesis: The process begins with the deamination of a BCAA to its corresponding α-keto acid. This α-keto acid is then oxidatively decarboxylated by a branched-chain α-keto acid (BCKA) decarboxylase complex to form a branched-chain acyl-CoA primer.[14][28]
-
Valine → α-ketoisovalerate → Isobutyryl-CoA (primer for even-numbered iso-BCFAs like iso-14:0 and iso-16:0)
-
Leucine → α-ketoisocaproate → Isovaleryl-CoA (primer for odd-numbered iso-BCFAs like iso-15:0 and iso-17:0)
-
Isoleucine → α-keto-β-methylvalerate → 2-Methylbutyryl-CoA (primer for odd-numbered anteiso-BCFAs like anteiso-15:0 and anteiso-17:0)
-
-
Chain Elongation: The resulting branched-chain acyl-CoA primer is then elongated by the fatty acid synthase (FAS) system through the sequential addition of two-carbon units from malonyl-CoA, mirroring the process for straight-chain fatty acids.[10]
The specificity of the initial condensing enzyme (FabH) for these branched primers is a key determinant of the BCFA profile in a given bacterium.[28]
Figure 1: Biosynthesis of iso- and anteiso-BCFAs from amino acid precursors.
Alternative Biosynthetic Routes
While the BCAA-primed pathway is dominant, other mechanisms exist. In some mammalian systems, the fatty acid synthase (FASN) complex can exhibit substrate promiscuity, occasionally incorporating methylmalonyl-CoA instead of malonyl-CoA during elongation.[27] This results in the formation of mid-chain methyl-branched fatty acids. However, this is a minor pathway compared to the de novo synthesis seen in bacteria.
Analytical Methodologies for BCFA Characterization
The structural similarity of BCFA isomers presents a significant analytical challenge, requiring high-resolution separation and detection techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard, though liquid chromatography (LC) methods are emerging as powerful alternatives.[5][29][30]
Experimental Protocol: GC-MS Analysis of BCFAs from Bacterial Cells
This protocol outlines a self-validating system for the extraction, derivatization, and analysis of BCFAs.
1. Lipid Extraction (Bligh-Dyer Method):
- Harvest bacterial cells (~50-100 mg wet weight) by centrifugation.
- Add a 1:2:0.8 mixture of chloroform:methanol:water (v/v/v) to the cell pellet. Include a known amount of an internal standard (e.g., deuterated C17:0) for absolute quantification.
- Vortex vigorously for 2 minutes to create a single-phase system and lyse cells.
- Add 1 part chloroform and 1 part water to induce phase separation. Vortex and centrifuge.
- Carefully collect the lower organic (chloroform) phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen gas.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
- Causality: Free fatty acids are not volatile enough for GC analysis. Conversion to FAMEs increases volatility and thermal stability.[5]
- Add 1 mL of 1.25 M HCl in methanol (or boron trifluoride-methanol solution) to the dried lipid extract.[5]
- Cap the vial tightly and heat at 85-95°C for 1 hour.
- Cool to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex to extract the FAMEs into the hexane layer.
- Carefully transfer the upper hexane layer to a clean GC vial.
3. GC-MS Analysis:
- Column: Use a polar capillary column (e.g., BPX70 or similar) to achieve separation of iso, anteiso, and straight-chain isomers.[5]
- Injection: Inject 1 µL of the FAMEs extract into the GC-MS system.
- Temperature Program: An optimized temperature gradient is critical. A typical program might start at 80°C, ramp to 180°C at 10°C/min, then ramp slowly to 240°C at 3°C/min.
- Mass Spectrometry: Operate the MS in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
- Identification: Identify FAMEs by comparing their retention times and mass spectra to authentic standards and reference libraries (e.g., NIST). iso and anteiso isomers typically elute just before their straight-chain counterpart.
4. Data Analysis & Quantification:
- Integrate the peak areas for each identified BCFA and the internal standard.
- Calculate the concentration of each BCFA relative to the known concentration of the internal standard.
Emerging Technique: UHPLC-MS/MS
Recent advances have demonstrated the utility of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS) for profiling BCFAs without derivatization.[29][30][31] This approach offers high sensitivity and can distinguish isomers using specialized columns, such as reversed-phase C18 or polysaccharide-based chiral columns.[29][30]
Figure 2: General experimental workflow for the GC-MS analysis of BCFAs.
Biological Significance and Future Directions
The study of BCFAs is a rapidly expanding field, with implications for microbiology, human health, and drug development.
-
Membrane Dynamics: The primary role of BCFAs is to modulate membrane fluidity, allowing organisms to adapt to thermal and chemical stress.[7][8][9] This property is of interest in industrial microbiology for developing robust microbial strains.
-
Human Health & Nutrition: Emerging evidence suggests BCFAs possess significant bioactivity. They have been shown to benefit intestinal health, exert anti-inflammatory and immunomodulatory effects, and exhibit anti-cancer properties in preclinical models.[2][4][19][20][21][32] Their presence in the neonatal gut suggests a foundational role in human development.[15]
-
Drug Development & Biomarkers: The unique biosynthetic pathways and distribution of BCFAs make them potential targets for novel antimicrobial agents. Furthermore, profiles of circulating BCFAs could serve as biomarkers for metabolic diseases or gut dysbiosis.[5]
Future research must focus on elucidating the specific mechanisms through which different BCFA isomers exert their biological effects and on conducting human clinical trials to validate the health benefits suggested by in vitro and animal studies.[4][33] The analytical tools described herein provide the necessary foundation for these critical investigations.
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lipotype.com [lipotype.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 10. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]
- 13. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Branched Chain Fatty Acids (BCFA) in the neonatal gut, and estimated dietary intake in infancy and adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. newenglanddairy.com [newenglanddairy.com]
- 17. mdpi.com [mdpi.com]
- 18. Branched-chain fatty acid content of foods and estimated intake in the USA | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 19. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BCFA - Gut Health, Immunity, Cancer | Branched-Chain Fatty Acids! What Are They? What Are They Good For? And From Which Foods & Beverages in Your Diet Can You Get Them? [suppversity.blogspot.com]
- 21. Branched Chain Fatty Acids Have Immune-Modulatory Effects | MIT Technology Licensing Office [tlo.mit.edu]
- 22. Beluga whale - Wikipedia [en.wikipedia.org]
- 23. quora.com [quora.com]
- 24. researchgate.net [researchgate.net]
- 25. Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 26. archimer.ifremer.fr [archimer.ifremer.fr]
- 27. portlandpress.com [portlandpress.com]
- 28. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. [PDF] Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Biological Activity of Methyl-Branched Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Straight Chain - Unveiling the Complexity of Methyl-Branched Fatty Acids
In the vast and intricate world of lipid biology, fatty acids are fundamental players, serving as building blocks for complex lipids, signaling molecules, and energy sources.[1] While much of the scientific focus has historically been on straight-chain saturated and unsaturated fatty acids, a fascinating and functionally diverse class of lipids—methyl-branched fatty acids (MBFAs)—is increasingly recognized for its significant and varied biological activities.[2] These molecules, characterized by one or more methyl groups along their acyl chain, are not mere structural curiosities but active participants in a wide array of physiological and pathological processes.[2][3]
MBFAs are ubiquitous, found in organisms ranging from bacteria to mammals, including humans.[4][5][6] Their presence in bacteria, dairy products, and even the vernix caseosa of human infants suggests a long evolutionary history and fundamental biological roles.[5] This guide, designed for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the core biological activities of MBFAs. We will move beyond a simple cataloging of facts to provide a narrative grounded in mechanistic understanding and experimental validation, reflecting the perspective of a seasoned application scientist. Our journey will cover the structural diversity of MBFAs, their biosynthesis, their profound impact on cellular membranes, and their emerging roles in human health and disease, from metabolic regulation to cancer.
Part 1: The Structural and Biosynthetic Landscape of Methyl-Branched Fatty Acids
A thorough understanding of the biological activity of any molecule begins with its structure and origin. MBFAs are a diverse group, and their specific functions are intimately tied to the number and position of their methyl branches.
Classification and Nomenclature
MBFAs are broadly classified based on the location of the methyl group relative to the terminal methyl (omega) end of the fatty acid chain.[3] The most common are the monomethyl-branched fatty acids:
-
iso-Branched Fatty Acids: The methyl group is located on the penultimate (n-2) carbon atom.[3][7]
-
anteiso-Branched Fatty Acids: The methyl group is situated on the antepenultimate (n-3) carbon atom.[3][7]
For example, 14-methylpentadecanoic acid is known as iso-palmitic acid, while 13-methylpentadecanoic acid is its anteiso-counterpart.[7] Beyond these, multi-methyl-branched fatty acids also exist, such as the phthioceranic acids found in Mycobacterium tuberculosis and phytanic acid, a polymethylated fatty acid derived from dietary sources.[8][9]
The nomenclature can sometimes be complex. For instance, 13-methyltetradecanoic acid is referred to as isopentadecylic acid (iso 15:0), and 12-methyltetradecanoic acid is known as anteisopentadecylic acid (anteiso 15:0).[10]
Biosynthesis: A Divergence from the Norm
The synthesis of MBFAs differs from that of their straight-chain counterparts primarily in the initial priming step.[4] In bacteria, the biosynthesis of iso- and anteiso-fatty acids utilizes branched-chain α-keto acids derived from the amino acids valine, leucine, and isoleucine as primers for the fatty acid synthase (FAS) system.[11]
-
Iso-fatty acid synthesis is typically initiated by isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA.
-
Anteiso-fatty acid synthesis is primed by 2-methylbutyryl-CoA, which is derived from isoleucine.
The elongation of these branched-chain primers then proceeds via the conventional FAS pathway.[11] In some organisms, like Caenorhabditis elegans, these fatty acids are essential for growth and development.[7]
In mycobacteria, the synthesis of multi-methyl-branched fatty acids is a more complex process involving polyketide synthases (PKS).[8] These enzymes utilize methylmalonyl-CoA to introduce methyl branches at specific positions along the growing acyl chain.[12]
Visualizing the Biosynthetic Origins
The following diagram illustrates the precursor-product relationship in the biosynthesis of common monomethyl-branched fatty acids.
References
- 1. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 6. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched FA | Cyberlipid [cyberlipid.gerli.com]
- 8. Long-chain multiple methyl-branched fatty acid-containing lipids of Mycobacterium tuberculosis: biosynthesis, transport, regulation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Toxicological Profile of 4,4-Dimethylpentanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Landscape for 4,4-Dimethylpentanoic Acid
As a Senior Application Scientist, it is imperative to approach the toxicological assessment of any chemical entity with a critical and comprehensive perspective. In the case of this compound (CAS No. 1118-47-4), a branched-chain fatty acid, the available toxicological data is notably sparse.[1][2] The majority of accessible information is derived from regulatory classifications and safety data sheets, which often rely on computational predictions or read-across from structurally related compounds rather than direct experimental evidence. This guide, therefore, serves a dual purpose: to meticulously present the existing hazard information and to provide a clear, scientifically-grounded roadmap for the essential toxicological studies required to fill the significant data voids. Our narrative will emphasize the causality behind experimental choices, ensuring that the proposed protocols are robust and self-validating.
Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's physical and chemical nature is critical for anticipating its toxicokinetic and toxicodynamic behavior.
| Property | Value | Source |
| CAS Number | 1118-47-4 | [3][4][5] |
| Molecular Formula | C₇H₁₄O₂ | [3][4] |
| Molecular Weight | 130.18 g/mol | [3][4] |
| Synonyms | 4,4-Dimethylvaleric acid, Neoheptanoic acid | [4][5] |
| Physical Form | Solid | [6] |
| SMILES | CC(C)(C)CCC(=O)O | [3][4] |
The structure of this compound, featuring a tertiary butyl group, may influence its metabolic fate, potentially sterically hindering enzymatic processes that are common for linear fatty acids.
Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. For this compound, the following classifications have been reported, primarily from notifications to the ECHA C&L Inventory.[4]
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Irritant | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Irritant | Warning |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | H335: May cause respiratory irritation | Irritant | Warning |
Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[4]
It is crucial for researchers to understand that these classifications indicate a potential hazard upon acute exposure. The absence of classifications for chronic endpoints such as carcinogenicity or reproductive toxicity signifies a lack of data rather than an absence of hazard.[2]
Acute Toxicity: A Critical Data Gap
No empirical data from standardized acute toxicity studies (e.g., OECD Test Guidelines 401, 402, or 403) for oral, dermal, or inhalation routes of exposure for this compound are publicly available.[1] Safety data sheets for related isomers, such as 3,3-dimethylpentanoic acid, suggest it may be harmful if swallowed (Acute toxicity, oral, Category 4).[2] However, direct evidence for the 4,4-isomer is lacking.
Proposed Experimental Workflow: Acute Oral Toxicity (OECD 423)
To address this data gap, an acute oral toxicity study following a standardized protocol is essential. The OECD 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to assign a GHS category.
Caption: Workflow for an Acute Oral Toxicity study using the Acute Toxic Class Method (OECD 423).
Genotoxicity: Uncharacterized Potential
There is no available data on the genotoxic potential of this compound.[2] Assessing genotoxicity is a cornerstone of toxicological evaluation, as it identifies compounds that can induce genetic mutations or chromosomal damage, which are often linked to carcinogenicity and reproductive defects.
Standard Battery of Genotoxicity Tests
A standard, tiered approach is recommended to evaluate genotoxicity.
-
Gene Mutation: An in vitro bacterial reverse mutation assay (Ames test, OECD 471) is the initial screen. It assesses the ability of the test compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.
-
Chromosomal Damage: An in vitro micronucleus test (OECD 487) in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) should be conducted. This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) events.
-
In Vivo Follow-up: If either in vitro test is positive, an in vivo genotoxicity test, such as the mammalian erythrocyte micronucleus test (OECD 474), is necessary to determine if the genotoxic effects are expressed in a whole animal system.
Carcinogenicity, Reproductive, and Developmental Toxicity: Major Data Gaps
No studies on the carcinogenic, reproductive, or developmental toxicity of this compound have been identified.[2] These endpoints are critical for understanding the potential long-term health effects of repeated exposure.
-
Carcinogenicity: Long-term (typically 2-year) bioassays in rodents (OECD 451) would be required to assess carcinogenic potential. The decision to conduct such a study is often based on evidence of genotoxicity, structural alerts, or findings from repeated dose toxicity studies.
-
Reproductive and Developmental Toxicity: A tiered approach is also common here. An initial screening study, such as the OECD 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test), can provide preliminary data. If adverse effects on reproductive organs or offspring are observed, more extensive studies, such as the two-generation study (OECD 416) and prenatal developmental toxicity studies (OECD 414), would be warranted.[7][8]
Predicted Metabolic Pathway and Toxicokinetics
While no specific metabolic studies for this compound exist, its structure as a branched-chain fatty acid allows for a predicted metabolic pathway based on established biochemical principles.[9] Unlike straight-chain fatty acids that readily undergo β-oxidation, the presence of the gem-dimethyl group at the C4 position would block this pathway.
Caption: Predicted metabolic pathway for this compound, highlighting the likely role of ω-oxidation.
The primary route of metabolism is likely ω-oxidation, a process mediated by cytochrome P450 enzymes (CYP4A family) in the endoplasmic reticulum, followed by subsequent oxidation steps in the cytosol. This would convert the terminal methyl group into a carboxylic acid, forming a dicarboxylic acid that can be more readily excreted. The efficiency of this pathway and the potential for the parent compound or its metabolites to accumulate are unknown and represent a significant toxicokinetic data gap.
Conclusion and Recommendations for Future Research
The current toxicological profile of this compound is incomplete and relies heavily on GHS classifications for acute irritant effects. There is a complete lack of empirical data for acute systemic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. For drug development professionals and researchers, this necessitates a cautious approach.
Key Recommendations:
-
Prioritize Acute Toxicity Testing: An acute oral toxicity study (OECD 423) should be conducted to establish a baseline for systemic toxicity.
-
Conduct a Standard Genotoxicity Battery: An Ames test (OECD 471) and an in vitro micronucleus test (OECD 487) are essential to screen for mutagenic and clastogenic potential.
-
Initiate a Repeated Dose Screening Study: A 28-day repeated dose study with a reproductive/developmental screen (OECD 422) would provide invaluable information on target organs, NOAEL (No-Observed-Adverse-Effect Level), and potential reproductive hazards, guiding the need for more extensive future studies.
-
Perform In Vitro Metabolism Studies: Using human liver microsomes or hepatocytes can confirm the predicted metabolic pathway and identify potential reactive metabolites.
By systematically addressing these data gaps using validated, standardized methodologies, a robust and reliable toxicological profile for this compound can be established, enabling informed risk assessment and safer handling and application.
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 1118-47-4: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. scialliconsulting.com [scialliconsulting.com]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to 4,4-Dimethylpentanoic Acid: Suppliers, Purity, and In-House Verification
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction: The Role of 4,4-Dimethylpentanoic Acid in Synthesis
This compound (CAS No. 1118-47-4), also known as 4,4-dimethylvaleric acid, is a branched-chain carboxylic acid.[1] Its unique structural feature, a sterically hindered tert-butyl group, makes it a valuable synthon in medicinal chemistry and organic synthesis. This moiety can impart desirable pharmacokinetic properties to a drug candidate, such as increased metabolic stability or enhanced lipophilicity. Consequently, the reliable procurement of high-purity this compound is a crucial first step in many drug discovery and development pipelines.[][3]
The Supplier Landscape: Navigating Purity Grades and Availability
A survey of chemical suppliers reveals that this compound is available in a range of purity grades, typically from 95% to over 99%. The choice of grade is a critical decision that balances cost with the stringency of the intended application.
| Supplier Category | Typical Purity Grades Offered | Common Analytical Methods Cited | Target Audience |
| Major Chemical Suppliers (e.g., Sigma-Aldrich, TCI) | 95%, 97%, 98%, ≥99% | Often unspecified for lower grades; GC, NMR for higher grades. | Broad academic and industrial research. |
| Specialty Chemical Providers (e.g., ChemScene, ChemicalBook) | ≥97%, 98% | Product pages may list purity without detailed analytical data. | Medicinal chemistry, custom synthesis. |
| Fine Chemical Manufacturers | Custom purities available upon request. | Comprehensive Certificate of Analysis with detailed impurity profiles. | Pharmaceutical development, GMP synthesis. |
It is imperative for researchers to scrutinize the technical data provided by suppliers. While a stated purity of "98%" may be sufficient for initial exploratory work, the nature and percentage of the remaining 2% of impurities can have a significant impact on sensitive applications. For instance, residual starting materials or byproducts from the synthesis can interfere with subsequent reactions or introduce unwanted functionalities into the final product.
Understanding the "Purity" Specification: A Deeper Dive
The purity value on a product label is only the beginning of the story. For researchers in drug development, understanding the potential impurity profile is paramount. Impurities can arise from various stages of the manufacturing process and can be broadly categorized as organic, inorganic, and residual solvents.[]
Synthesis Route and Potential Impurities
A common and efficient method for the synthesis of this compound is the malonic ester synthesis .[4][5][6][7][8] This well-established reaction provides a logical framework for predicting potential impurities.
Based on this synthesis, a researcher should be aware of the following potential impurities:
-
Unreacted Starting Materials: Diethyl malonate and 1-bromo-2,2-dimethylpropane.
-
Reaction Byproducts: Dialkylated malonic ester, which upon hydrolysis and decarboxylation would lead to a different carboxylic acid.
-
Reagents and Solvents: Residual base (e.g., sodium ethoxide), ethanol, and solvents used in the workup and purification.
The presence of these impurities can lead to side reactions, reduced yields, and difficulties in purification of the final compound.
In-House Quality Verification: A Practical Approach
While a supplier's Certificate of Analysis (CoA) provides valuable information, it is often prudent for researchers to perform their own quality verification, especially for critical applications. This not only confirms the identity and purity of the material but also ensures its stability over time.
Decision Workflow for Purity Grade Selection and Verification
References
- 1. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New pharmaceutical building block could accelerate drug development | EurekAlert! [eurekalert.org]
- 4. quora.com [quora.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
The Unseen Workhorse: A Technical Guide to the Commercial Applications of 4,4-Dimethylpentanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of chemical compounds, some serve as the unsung heroes, the foundational scaffolds upon which commercially successful molecules are built. 4,4-Dimethylpentanoic acid and its derivatives fall squarely into this category. While not household names themselves, their structural motifs are pivotal in the development of a range of commercial products, from life-saving pharmaceuticals to specialized industrial chemicals. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and commercial applications of these versatile compounds, offering valuable insights for researchers and professionals in drug discovery and chemical manufacturing.
The Core Structure: Understanding this compound
This compound, also known as 4,4-dimethylvaleric acid, is a branched-chain carboxylic acid. Its defining feature is a quaternary carbon at the fourth position, which imparts unique steric and electronic properties to its derivatives. This structural characteristic is often exploited in medicinal chemistry to enhance binding affinity to biological targets and to improve pharmacokinetic profiles by hindering metabolic degradation.
Key Derivatives and Their Commercial Significance
The true commercial value of this compound lies in its derivatives, which serve as crucial intermediates and active pharmaceutical ingredients (APIs). Below, we delve into the most significant of these derivatives.
4,4-Dimethyl-2-oxopentanoic Acid: A Versatile Synthetic Intermediate
4,4-Dimethyl-2-oxopentanoic acid is a key building block in organic synthesis, finding applications in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1] Its ketone and carboxylic acid functionalities make it a reactive intermediate for the synthesis of more complex molecules.[1]
Applications:
-
Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical compounds.[1]
-
Agrochemicals: It is utilized in the production of certain crop protection agents.
-
Flavors and Fragrances: The unique molecular structure contributes to specific scent and taste profiles.
-
Specialty Polymers: It can be incorporated into polymers to modify their physical properties.
5-Hydroxy-4,4-dimethylpentanoic Acid: A Precursor for Drug Synthesis
This hydroxylated derivative is of particular interest in medicinal chemistry. The hydroxyl group provides a handle for further chemical modifications and can participate in hydrogen bonding interactions with biological targets.[2]
Synthesis and Reactions:
A common synthetic route to 5-hydroxy-4,4-dimethylpentanoic acid involves the reaction of 2,2-dimethylpentanedioic acid with suitable reducing agents.[2] The resulting hydroxyl group can undergo various reactions, including oxidation to a ketone or aldehyde, and substitution reactions.[2]
Therapeutic Applications: Targeting Disease with Precision
The this compound scaffold has been successfully incorporated into potent and selective inhibitors of key enzymes implicated in human diseases.
Histone Deacetylase 8 (HDAC8) Inhibitors for Cancer Therapy
Mechanism of Action:
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[3][4] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[3] HDAC8, a class I HDAC, has emerged as a promising therapeutic target.[3][5]
HDAC inhibitors work by binding to the active site of the HDAC enzyme, typically chelating the zinc ion that is essential for its catalytic activity.[3] This inhibition leads to the accumulation of acetylated histones, a more relaxed chromatin structure, and the reactivation of silenced tumor suppressor genes.[3][4] The ultimate result is the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4]
Hydroxamate Derivatives of Pentanoic Acid:
Researchers have successfully designed and synthesized a series of hydroxamate derivatives of pentanoic acids that act as selective HDAC8 inhibitors.[5][6] The hydroxamic acid moiety serves as the zinc-binding group, while the pentanoic acid backbone and its substituents contribute to the binding affinity and selectivity for the HDAC8 isoform.[5][6]
Quantitative Structure-Activity Relationship (QSAR) Studies:
QSAR models have been instrumental in the design of these selective HDAC8 inhibitors.[5][6] By correlating the structural features of the pentanoic acid derivatives with their inhibitory activity, researchers can predict the potency of new compounds and optimize their design for enhanced efficacy and selectivity.[5][6]
Experimental Protocol: General Synthesis of Pentanoic Acid-Based Hydroxamate HDAC8 Inhibitors
This protocol outlines a general procedure for the synthesis of hydroxamate derivatives of pentanoic acids, adapted from methodologies described in the literature.[5][6]
Step 1: Synthesis of the Carboxylic Acid Intermediate
-
Start with a suitable derivative of this compound.
-
Protect the carboxylic acid group, for example, as a methyl or ethyl ester.
-
Introduce the desired "cap" group through appropriate chemical transformations. This cap group is crucial for interacting with the surface of the HDAC8 enzyme.
-
Deprotect the carboxylic acid to yield the final carboxylic acid intermediate.
Step 2: Formation of the Hydroxamic Acid
-
Activate the carboxylic acid intermediate using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
-
React the activated carboxylic acid with hydroxylamine or a protected form of hydroxylamine.
-
If a protected hydroxylamine was used, deprotect it to yield the final hydroxamic acid derivative.
-
Purify the final compound using techniques such as column chromatography or recrystallization.
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors for Metabolic Disorders
Mechanism of Action:
Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the synthesis of triglycerides.[7][8] It catalyzes the final step in the conversion of diacylglycerol and fatty acyl-CoA into triglycerides.[7] DGAT1 is highly expressed in the intestine and plays a crucial role in the absorption of dietary fats.[9] Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.[7][8]
By blocking DGAT1, inhibitors reduce the synthesis and absorption of triglycerides, leading to a decrease in body weight and an improvement in insulin sensitivity.[7][10]
Dimethyl Pent-4-ynoic Acid Derivatives:
A novel class of potent and orally bioavailable DGAT1 inhibitors based on a dimethyl pent-4-ynoic acid scaffold has been discovered.[8] These compounds have shown significant lipid-lowering effects and have been found to reduce body weight in animal models of obesity.[8] One such clinical candidate is Pradigastat.[11]
Pharmacokinetics:
The pharmacokinetic properties of DGAT1 inhibitors are crucial for their therapeutic efficacy. Studies on compounds like Pradigastat have shown that they are slowly absorbed and eliminated, with a long half-life.[11] The exposure to these drugs is generally not significantly affected by food intake.[11]
Table 1: Pharmacokinetic Parameters of Selected DGAT1 Inhibitors
| Compound | Administration | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Reference |
| Pradigastat | Oral | Slow | Long | ~41 | [11] |
| GSK3008356 | Oral (Single Dose) | 0.5 - 1.5 | 1.5 - 4.6 | Not Reported | [12] |
| GSK3008356 | Oral (Repeat Dose) | 0.5 - 0.75 | 1.3 - 2.1 | Not Reported | [12] |
Visualization of Key Biological Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the HDAC8 inhibition mechanism and a typical workflow for the synthesis and evaluation of novel enzyme inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 5-Hydroxy-4,4-dimethylpentanoic acid (EVT-8809514) [evitachem.com]
- 3. What are HDAC8 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative activity–activity relationship (QAAR) driven design to develop hydroxamate derivatives of pentanoic acids as selective HDAC8 inhibitors: synthesis, biological evaluation and binding mode of interaction studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Quantitative activity–activity relationship (QAAR) driven design to develop hydroxamate derivatives of pentanoic acids as selective HDAC8 inhibitors: synthesis, biological evaluation and binding mode of interaction studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Discovery of dimethyl pent-4-ynoic acid derivatives, as potent and orally bioavailable DGAT1 inhibitors that suppress body weight in diet-induced mouse obesity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. First-in-Human Pharmacokinetics and Safety Study of GSK3008356, a Selective DGAT1 Inhibitor, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4,4-Dimethylpentanoic acid experimental protocol
An In-Depth Guide to the Laboratory Synthesis of 4,4-Dimethylpentanoic Acid
Introduction
This compound is a branched-chain carboxylic acid characterized by a neopentyl-like tert-butyl group. This structural motif imparts unique steric and lipophilic properties, making it a valuable building block in medicinal chemistry, materials science, and organic synthesis. Its synthesis in a laboratory setting can be approached through several reliable methods. This document provides detailed protocols for two common and effective synthetic routes: the carboxylation of a Grignard reagent and the Jones oxidation of a primary alcohol.
The choice between these methods often depends on the availability of starting materials, scalability, and the laboratory's capacity for handling specific hazardous reagents. The Grignard route offers a classic carbon-carbon bond-forming strategy to build the acid from a smaller alkyl halide.[1][2] In contrast, the oxidation route is a functional group interconversion, transforming a primary alcohol into the desired carboxylic acid.[3][4] Both protocols are presented with detailed procedural steps, mechanistic insights, and critical safety considerations to ensure a successful and safe synthesis.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of all substances is paramount for safe and effective experimentation. The following table summarizes key data for the target compound and primary reagents involved in the described protocols.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| This compound | This compound | 1118-47-4 | C₇H₁₄O₂ | 130.18 | Skin, eye, and respiratory irritant[5][6][7] |
| tert-Butylmagnesium Chloride | Chloro(2-methylpropan-2-yl)magnesium | 677-22-5 | C₄H₉ClMg | 116.87 | Water-reactive, flammable, causes severe skin burns and eye damage[8][9][10] |
| 1-Bromo-3,3-dimethylbutane | 1-Bromo-3,3-dimethylbutane | 1647-22-9 | C₆H₁₃Br | 165.07 | Flammable, skin and eye irritant |
| Carbon Dioxide (solid) | Carbon dioxide | 124-38-9 | CO₂ | 44.01 | Contact with solid (dry ice) can cause frostbite |
| 4,4-Dimethylpentan-1-ol | 4,4-Dimethylpentan-1-ol | 3121-79-7 | C₇H₁₆O | 116.20 | Flammable, skin and eye irritant[11] |
| Chromium Trioxide | Chromium(VI) oxide | 1333-82-0 | CrO₃ | 99.99 | Oxidizer, acutely toxic, carcinogenic, corrosive |
| Sulfuric Acid | Sulfuric acid | 7664-93-9 | H₂SO₄ | 98.08 | Corrosive, causes severe skin burns and eye damage |
| Acetone | Propan-2-one | 67-64-1 | C₃H₆O | 58.08 | Highly flammable liquid and vapor |
Method 1: Synthesis via Carboxylation of a Grignard Reagent
This method extends the carbon chain by one atom, making it an ideal choice when starting from a C6 neopentyl derivative. The core of this procedure is the nucleophilic attack of a highly reactive organomagnesium (Grignard) reagent on the electrophilic carbon of carbon dioxide.[12][13][14]
Causality and Mechanistic Insight
The Grignard reagent is formed by the insertion of magnesium metal into the carbon-halogen bond of an alkyl halide, in this case, 1-bromo-3,3-dimethylbutane. This reaction inverts the polarity of the carbon atom, transforming it from an electrophilic site into a potent, carbanion-like nucleophile. The reaction must be conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent.[14] The subsequent carboxylation step involves the nucleophilic Grignard reagent attacking one of the C=O bonds of carbon dioxide to form a magnesium carboxylate salt.[2] A final acidic workup protonates this salt to yield the final carboxylic acid product.[1]
Experimental Workflow: Grignard Carboxylation
Figure 1. Workflow for the synthesis of this compound via Grignard carboxylation.
Detailed Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
1-Bromo-3,3-dimethylbutane
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard glassware for extraction and purification
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry nitrogen or argon to maintain an inert atmosphere.
-
Grignard Reagent Formation:
-
Place magnesium turnings (e.g., 2.6 g, 0.11 mol) into the three-necked flask. Add a single small crystal of iodine.
-
Fit the flask with the reflux condenser, dropping funnel, and a gas inlet.
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
Dissolve 1-bromo-3,3-dimethylbutane (e.g., 16.5 g, 0.10 mol) in 100 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small portion (~10 mL) of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and gently reflux the mixture for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should be grayish and cloudy.
-
-
Carboxylation:
-
Cool the Grignard solution to room temperature.
-
In a separate large beaker or flask, place a significant excess of crushed dry ice (e.g., 100-150 g).
-
Slowly and carefully pour the Grignard solution onto the crushed dry ice with gentle stirring. Caution: This is a highly exothermic reaction and will cause vigorous sublimation of CO₂. Perform in a well-ventilated fume hood.
-
Allow the mixture to stand until all the excess dry ice has sublimated and the mixture has warmed to room temperature. A thick, white slurry will form.
-
-
Workup and Purification:
-
Slowly add 100 mL of 6 M hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate. Stir until two clear layers are formed.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether (2 x 50 mL).
-
Combine all organic extracts and wash with saturated brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
-
Reaction Mechanism: Grignard Carboxylation
Figure 2. Mechanism of Grignard reagent carboxylation. R = 3,3-dimethylbutyl.
Method 2: Synthesis via Jones Oxidation
This method is an excellent option if the precursor alcohol, 4,4-dimethylpentan-1-ol, is readily available. The Jones oxidation is a powerful and efficient reaction for converting primary alcohols directly to carboxylic acids in a single step.[15][16][17]
Causality and Mechanistic Insight
The Jones reagent is a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, typically used in an acetone solution of the substrate.[3][4] The acidic conditions protonate the chromic acid, making it a more potent oxidant. The primary alcohol first attacks the chromium(VI) species to form a chromate ester.[15] A base (water) then abstracts a proton from the alcohol's alpha-carbon, leading to an E2-like elimination that forms an aldehyde and a Cr(IV) species.[16] Because the reaction is performed in an aqueous medium, the intermediate aldehyde is hydrated to form a geminal diol. This hydrate is then oxidized by another equivalent of the Jones reagent via a similar mechanism to yield the final carboxylic acid product.[15][17] The color change from orange/red (Cr(VI)) to green (Cr(III)) provides a convenient visual indicator of the reaction's progress.
Experimental Workflow: Jones Oxidation
Figure 3. Workflow for the synthesis of this compound via Jones oxidation.
Detailed Experimental Protocol
Materials and Equipment:
-
Round-bottom flask (500 mL)
-
Dropping funnel and magnetic stirrer
-
Ice-water bath
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
4,4-Dimethylpentan-1-ol
-
Acetone (reagent grade)
-
Isopropanol (for quenching)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite or filter aid
Procedure:
-
Preparation of Jones Reagent: EXTREME CAUTION: Chromium trioxide is highly toxic, corrosive, and a suspected carcinogen. Sulfuric acid is severely corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty gloves, lab coat, and safety goggles.
-
Slowly and carefully add concentrated sulfuric acid (e.g., 23 mL) to 100 mL of distilled water in a beaker cooled in an ice bath.
-
To this cooled acid solution, slowly and in small portions, add chromium trioxide (e.g., 26.7 g, 0.267 mol). Stir until a clear orange-red solution is obtained.
-
-
Oxidation Reaction:
-
Dissolve 4,4-dimethylpentan-1-ol (e.g., 11.6 g, 0.10 mol) in 100 mL of acetone in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add the prepared Jones reagent dropwise from a dropping funnel to the stirred acetone solution. Maintain the temperature below 20 °C. The solution will turn from orange to a greenish-brown precipitate.
-
After the addition is complete (indicated by a persistent orange color), allow the mixture to stir at room temperature for 2 hours.
-
-
Quenching and Workup:
-
Quench the excess oxidant by adding isopropanol dropwise until the solution turns entirely green.
-
Filter the mixture through a pad of Celite to remove the green chromium salts. Wash the filter cake with acetone.
-
Remove the bulk of the acetone from the filtrate using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the ether extracts and wash with saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude carboxylic acid.
-
-
Purification: The crude product can be purified by vacuum distillation.
Reaction Mechanism: Jones Oxidation
Figure 4. Simplified mechanism of Jones oxidation of a primary alcohol to a carboxylic acid.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the tert-butyl singlet, the adjacent CH₂ groups, and the acidic proton. ¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon.
-
Infrared (IR) Spectroscopy: A strong, broad absorption band around 2500-3300 cm⁻¹ (O-H stretch) and a sharp, strong absorption around 1700-1725 cm⁻¹ (C=O stretch) are characteristic of a carboxylic acid.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (130.18 g/mol ) and provide fragmentation patterns consistent with the structure.
Safety and Waste Disposal
General Precautions: Standard laboratory safety practices should be followed at all times, including the use of a fume hood, safety glasses, lab coat, and appropriate gloves.
Specific Chemical Hazards:
-
Grignard Reagents: Tert-butylmagnesium chloride and its analogs are highly reactive with water and protic solvents.[18][19] They can be pyrophoric. Always handle under an inert atmosphere.
-
Chromium(VI) Reagents: Chromium trioxide and the Jones reagent are extremely toxic, corrosive, and carcinogenic.[20][21] Avoid all contact and inhalation.
Waste Disposal:
-
Grignard Reaction Waste: Unreacted Grignard reagent must be quenched carefully. This can be done by slowly adding the solution to a stirred, cooled solution of a proton source like isopropanol or ethyl acetate, followed by a slow addition of water.
-
Chromium Waste: Hexavalent chromium (Cr(VI)) waste is hazardous and must not be disposed of down the drain.[22] The green Cr(III) salts generated after the reaction and quenching are less toxic but still require proper disposal.[21] The acidic chromium waste solution should be treated by reducing any residual Cr(VI) to Cr(III) with a reducing agent like sodium bisulfite, followed by neutralization with a base (e.g., sodium carbonate or calcium hydroxide) to precipitate chromium(III) hydroxide.[22][23] This solid precipitate can then be collected by filtration and disposed of as solid hazardous waste according to institutional guidelines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tert-Butylmagnesium Chloride | 677-22-5 | TCI AMERICA [tcichemicals.com]
- 10. tert-Butylmagnesium Chloride | 677-22-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. 4,4-Dimethyl-1-pentanol | C7H16O | CID 18393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. transformationtutoring.com [transformationtutoring.com]
- 14. leah4sci.com [leah4sci.com]
- 15. Jones Oxidation [organic-chemistry.org]
- 16. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 17. adichemistry.com [adichemistry.com]
- 18. CAS 677-22-5: tert-butylmagnesium chloride | CymitQuimica [cymitquimica.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. What Is the Process for Safe Disposal of Cr(VI)-containing COD Waste? → Learn [pollution.sustainability-directory.com]
- 23. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 4,4-Dimethylpentanoic Acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 4,4-dimethylpentanoic acid, a branched-chain carboxylic acid, through recrystallization. The guide is designed for researchers, scientists, and professionals in drug development who require high-purity starting materials for synthesis and further applications. We delve into the rationale behind solvent selection, temperature control, and procedural nuances to ensure a robust and reproducible purification process. A troubleshooting guide is also included to address common challenges associated with the recrystallization of low-melting-point organic acids.
Introduction
This compound (also known as 4,4-dimethylvaleric acid) is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty materials[1][2]. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures[3][4].
This document outlines a detailed protocol for the recrystallization of this compound, designed to achieve high purity. The procedure has been developed based on the physicochemical properties of the target molecule and established principles of crystallization.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for developing an effective recrystallization protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O₂ | [1][5] |
| Molecular Weight | 130.18 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | Approximately 24.61 °C | |
| Boiling Point | Approximately 207.8 °C at 760 mmHg | |
| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |
The relatively low melting point of this compound presents a specific challenge for recrystallization, as it can sometimes "oil out" instead of forming crystals[6]. This phenomenon occurs when the solid melts in the hot solvent before it fully dissolves, or when the supersaturated solution cools below the melting point of the compound before crystallization begins. The protocol below is designed to mitigate this issue.
Recrystallization Protocol
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different starting quantities.
Materials and Equipment
-
Crude this compound
-
Hexane (reagent grade)
-
Deionized water
-
Ethanol (optional, for cleaning)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks (50 mL and 125 mL)
-
Graduated cylinders
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Short-stem funnel
-
Filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatula
-
Watch glass
Solvent System Rationale
A mixed solvent system of hexane and a minimal amount of water is proposed. This compound, being a carboxylic acid with a significant alkyl chain, is expected to be soluble in hot non-polar solvents like hexane and less soluble at colder temperatures. Water is largely immiscible with hexane and will serve to create a separate phase, which can help in removing any highly polar, water-soluble impurities. The use of a single solvent like hot hexane is also a viable option and may be preferred for its simplicity if polar impurities are not a major concern.
Step-by-Step Procedure
-
Dissolution:
-
Place 10 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 30 mL of hexane to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring. The temperature should be raised gradually to near the boiling point of hexane (approx. 69 °C).
-
Continue to add small portions of hot hexane until the this compound is fully dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (e.g., a spatula tip) of activated carbon to the solution.
-
Reheat the solution to boiling for a few minutes with continued stirring. The activated carbon will adsorb colored impurities.
-
-
Hot Gravity Filtration (if activated carbon was used or insoluble impurities are present):
-
Place a short-stem funnel with fluted filter paper into the neck of a clean 50 mL Erlenmeyer flask.
-
Preheat the funnel and flask by pouring a small amount of hot hexane through the filter paper.
-
Carefully and quickly pour the hot solution containing the dissolved acid through the filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold hexane.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with two small portions of ice-cold hexane to remove any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them.
-
Transfer the crystals to a clean, pre-weighed watch glass and allow them to air dry completely in a well-ventilated area, such as a fume hood.
-
Once dry, weigh the purified this compound and calculate the percent recovery.
-
Workflow Diagram
Caption: Recrystallization workflow for this compound.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, and it melts before dissolving. The solution is too concentrated. | Add more hot solvent to fully dissolve the oil. If the problem persists, consider a lower-boiling point solvent or a mixed solvent system. |
| No Crystals Form | Too much solvent was added, resulting in a solution that is not saturated. The solution cooled too quickly. | Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. If necessary, gently heat the solution to evaporate some of the solvent and then allow it to cool again slowly. |
| Low Recovery | Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the washing solvent is ice-cold. Preheat the filtration apparatus to prevent clogging. |
| Impure Product | The solution cooled too quickly, trapping impurities in the crystal lattice. Incomplete washing of the crystals. | Allow the solution to cool slowly and undisturbed. Ensure the crystals are thoroughly washed with cold solvent. |
Safety Precautions
-
This compound may cause skin and eye irritation[1].
-
Hexane is a flammable liquid and its vapors can be harmful.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhaling fumes and direct contact with the chemicals.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocol detailed in this application note provides a reliable method for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the heating and cooling rates, researchers can obtain a high-purity product suitable for a variety of synthetic applications. The troubleshooting guide offers practical solutions to common challenges, ensuring a successful purification process.
References
Application Note: High-Purity Isolation of 4,4-Dimethylpentanoic Acid Using Acid-Modified Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4,4-Dimethylpentanoic acid using normal-phase flash column chromatography. Carboxylic acids frequently present challenges such as peak tailing and poor resolution on silica gel due to strong interactions with surface silanol groups. This guide details a robust methodology, including the critical step of modifying the mobile phase with a small percentage of acid to ensure the analyte remains in a neutral, protonated state. The protocol covers all stages, from initial Thin-Layer Chromatography (TLC) method development to column packing, sample loading, elution, and post-purification analysis, designed for researchers in organic synthesis and drug development.
Introduction: The Purification Challenge
This compound is a branched-chain carboxylic acid used as a building block in organic synthesis.[1] Like many carboxylic acids, its purification via silica gel chromatography is often hampered by its acidic proton. The polar carboxyl group can deprotonate and interact ionically with the weakly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to significant band broadening and "tailing" on both TLC plates and columns, resulting in poor separation from impurities and lower yields of the pure product.
The key to successful purification is to suppress this ionization. By adding a small amount of a volatile acid, such as acetic or formic acid, to the eluent, the equilibrium is shifted to favor the protonated, neutral form of the carboxylic acid.[2][3] This minimizes interactions with the stationary phase, allowing the compound to elute as a sharp, well-defined band, thereby enabling efficient separation.
Principle of Separation
This protocol employs normal-phase flash column chromatography. The stationary phase is polar (silica gel), and the mobile phase is a significantly less polar organic solvent system. Compound separation is based on polarity; less polar compounds have a weaker affinity for the silica gel and elute faster, while more polar compounds are retained longer.
This compound has a hydrophobic alkyl backbone and a polar carboxylic acid head.[1] Its retention is primarily governed by the hydrogen bonding between its carboxyl group and the silica gel's silanol groups.
The critical modification involves: R-COOH + SiO- ⇌ R-COO- + SiOH (Unfavorable Interaction)
By adding acid (e.g., Acetic Acid, AcOH) to the mobile phase: R-COO- + AcOH ⇌ R-COOH + AcO-
This secondary equilibrium ensures the analyte remains in its neutral R-COOH form, minimizing strong ionic interactions and allowing for predictable elution based on polarity.
Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Purpose |
| Crude this compound | Synthesis Grade | N/A | Sample to be purified |
| Silica Gel | Flash Chromatography Grade, 230-400 mesh | Sigma-Aldrich | Stationary Phase |
| Hexanes | ACS Grade or HPLC Grade | Fisher Scientific | Non-polar mobile phase component |
| Ethyl Acetate | ACS Grade or HPLC Grade | Fisher Scientific | Polar mobile phase component |
| Acetic Acid, Glacial | ACS Grade | VWR | Mobile phase modifier |
| TLC Plates | Silica Gel 60 F254 | MilliporeSigma | Method development & fraction analysis |
| Bromocresol Green | Reagent Grade | Sigma-Aldrich | TLC stain for visualizing acids[4][5] |
| Ethanol | 95% or Absolute | Decon Labs | Solvent for TLC stain preparation |
| Sodium Hydroxide | Reagent Grade | VWR | pH adjustment for TLC stain |
| Glass Column | Appropriate size for scale | Kimble Chase | Chromatography apparatus |
| Test Tubes | 13x100 mm or similar | VWR | Fraction collection |
Safety Precautions: this compound can cause skin and eye irritation.[6][7][8] Always handle this chemical and all solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[6]
Pre-Purification: TLC Method Development
Optimizing the solvent system is the most critical step for a successful column separation. The goal is to find a mobile phase composition that gives the target compound a Retention Factor (Rf) of 0.2 - 0.3 .[9][10]
Protocol for TLC Analysis:
-
Prepare Eluent Systems: In small beakers, prepare various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 7:3). To each, add 0.5-1% acetic acid .
-
Spot the Plate: Dissolve a small amount of the crude material in a few drops of ethyl acetate. Using a capillary tube, spot the solution on the origin line of a TLC plate.
-
Develop the Plate: Place the plate in a covered TLC chamber containing your chosen eluent. Ensure the solvent level is below the origin line. Allow the solvent front to travel up the plate until it is ~1 cm from the top.[2]
-
Visualize:
-
First, view the dried plate under a UV lamp (254 nm) to see any UV-active impurities.
-
Next, prepare a Bromocresol Green stain solution (0.04 g in 100 mL ethanol, with a drop of dilute NaOH to turn it blue).[4][11]
-
Dip the plate into the stain and remove it. Carboxylic acids will appear as bright yellow spots against a blue/green background.[4][5]
-
-
Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Select System: Choose the solvent system that provides good separation between your product (at Rf ≈ 0.2-0.3) and its impurities.
| Parameter | Recommended Value | Rationale |
| Target Rf | 0.2 - 0.3 | Provides optimal resolution in the column. Higher Rf values lead to poor separation; lower values cause long elution times and band diffusion.[12] |
| Acid Modifier | 0.5 - 1% Acetic Acid | Suppresses deprotonation of the carboxylic acid, preventing tailing.[2][3][12] |
| Visualization | Bromocresol Green Stain | Highly selective and sensitive for acidic compounds, providing clear visualization.[4][11] |
Detailed Purification Protocol
This protocol assumes a purification scale of ~1 gram of crude material. Adjust silica gel and column size accordingly for different scales (a silica-to-crude ratio of 50:1 to 100:1 by weight is common).[12]
Step 1: Column Packing (Slurry Method)
-
Select a glass column of appropriate diameter (e.g., 2-3 cm for 1 g of product).
-
Insert a small cotton or glass wool plug at the bottom, followed by a ~1 cm layer of sand.
-
In a beaker, mix the required amount of silica gel (~50 g) with the chosen eluent (e.g., 9:1 Hexanes:EtOAc + 1% AcOH) to form a free-flowing slurry.
-
Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the column to dislodge air bubbles and settle the silica bed.
-
Open the stopcock and use gentle air pressure to push the excess solvent through until the solvent level meets the top of the silica bed. Do not let the column run dry.
-
Carefully add a ~1 cm protective layer of sand on top of the silica bed.
Step 2: Sample Loading (Wet Loading)
-
Dissolve the crude this compound (~1 g) in the minimum amount of the mobile phase or a less polar solvent like dichloromethane.
-
Using a pipette, carefully apply the solution directly to the top layer of sand, ensuring not to disturb the silica bed.
-
Open the stopcock and allow the sample solution to absorb completely into the silica bed.
-
Carefully add a small amount of fresh eluent to rinse the sides of the column and allow it to absorb fully. Repeat twice.
Step 3: Elution and Fraction Collection
-
Once the sample is loaded, carefully fill the column with the mobile phase.
-
Begin eluting the column using gentle positive pressure (flash chromatography). Maintain a steady flow rate (e.g., ~5 cm of solvent level drop per minute).[12]
-
Collect the eluate in sequentially numbered test tubes (fractions). The size of the fractions should be appropriate for the column size (e.g., 8-10 mL fractions).
-
Continuously monitor the separation by spotting every few fractions onto a TLC plate.
Step 4: Analysis and Pooling
-
Develop the TLC plates containing the collected fractions using the same eluent and visualize with Bromocresol Green stain.
-
Identify the fractions containing the pure this compound (single yellow spot at the target Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
Step 5: Solvent Removal
-
Remove the bulk of the solvents using a rotary evaporator.
-
To remove the final traces of acetic acid, co-evaporate with a higher-boiling non-polar solvent like toluene. Add toluene to the flask and evaporate; repeat 2-3 times.[9]
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified product.
Workflow and Troubleshooting
Purification Workflow Diagram
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Won't Elute | Mobile phase is not polar enough. | Increase the percentage of ethyl acetate in the mobile phase (gradient elution). |
| Streaking/Tailing on Column | Insufficient acid modifier; compound is interacting with silica. | Ensure 0.5-1% acetic acid is present in the eluent. If tailing persists, slightly increase the acid concentration (up to 2%). |
| Poor Separation | Incorrect solvent system (Rf too high); column overloaded; column packed poorly. | Re-develop TLC for an Rf of 0.2-0.3. Use a higher ratio of silica to crude sample. Repack column carefully, ensuring no cracks or channels. |
| Cracked Silica Bed | Column ran dry; solvent added too quickly; heat generated during packing. | Always keep the solvent level above the silica bed. Add solvent gently down the side of the column. Allow the slurry to cool before packing if necessary. |
Conclusion
This application note details a reliable and reproducible method for the purification of this compound using acid-modified flash column chromatography. By addressing the fundamental challenge of analyte-stationary phase interaction through the addition of acetic acid, this protocol enables the isolation of the target compound with high purity and yield. The systematic approach, beginning with careful TLC method development, ensures predictable and successful outcomes, making this a valuable procedure for synthetic and medicinal chemists.
References
- 1. CAS 1118-47-4: this compound | CymitQuimica [cymitquimica.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. Chromatography [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. silicycle.com [silicycle.com]
- 12. orgsyn.org [orgsyn.org]
The Strategic Utility of 4,4-Dimethylpentanoic Acid in the Synthesis of Complex Molecules: Application Notes and Protocols
Introduction: The Unique Architectural Value of the 4,4-Dimethylpentanoyl Moiety
In the landscape of organic synthesis, the choice of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a complex molecule's construction. 4,4-Dimethylpentanoic acid, a seemingly simple branched-chain carboxylic acid, offers a unique and often underutilized structural motif—the neopentyl group attached to a reactive carbonyl center. This structural feature imparts a distinct set of properties that can be strategically leveraged by researchers in medicinal chemistry, natural product synthesis, and materials science. The gem-dimethyl substitution on the fourth carbon atom introduces significant steric bulk, which can profoundly influence reaction pathways, conformational preferences of the final molecule, and its interaction with biological targets. This guide provides an in-depth exploration of the applications of this compound as a versatile starting material, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications and Synthetic Strategies
The 4,4-dimethylpentanoyl group can be incorporated into larger molecules to serve several strategic purposes:
-
Steric Shielding and Conformational Control: The bulky neopentyl group can act as a steric shield, directing reactions to less hindered sites on a molecule. Furthermore, its presence can lock in specific conformations, which is of paramount importance in the design of bioactive molecules that require a precise three-dimensional arrangement for optimal target engagement.
-
Modulation of Physicochemical Properties: The lipophilic nature of the neopentyl group can be exploited to fine-tune the solubility, membrane permeability, and metabolic stability of drug candidates.
-
As a Robust Synthetic Handle: The carboxylic acid functionality provides a versatile anchor for a variety of chemical transformations, including amide bond formation, esterification, and conversion to the corresponding acyl chloride for Friedel-Crafts acylations.
Data Presentation: Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound and its simple derivatives is fundamental for reaction monitoring and product characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Spectroscopic Data |
| This compound | C₇H₁₄O₂ | 130.18 | 1118-47-4 | ¹³C NMR: Key peaks around 180 ppm (C=O), 45 ppm (CH₂), 37 ppm (CH₂), 30 ppm (C(CH₃)₂), 29 ppm (C(CH₃)₂)[1]. IR (vapor): Strong C=O stretch around 1780 cm⁻¹[1]. |
| Methyl 4,4-dimethyl-3-oxopentanoate | C₈H₁₄O₃ | 158.19 | 55107-14-7 | MS (EI): Characteristic fragments indicating the neopentyl ketone structure[2]. |
| N,4-Dimethylpentanamide | C₇H₁₅NO | 129.20 | Not Available | ¹³C NMR: Signals corresponding to the amide carbonyl, the N-methyl group, and the neopentyl fragment[3]. |
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, and product purification.
Protocol 1: Synthesis of 4,4-Dimethylpentanoyl Chloride
The conversion of this compound to its acyl chloride is a crucial first step for many subsequent reactions, such as Friedel-Crafts acylation. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.
dot
Caption: Synthesis of 4,4-dimethylpentanoyl chloride.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if using SOCl₂ and heating)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
The solvent and excess reagent can be removed under reduced pressure to yield the crude 4,4-dimethylpentanoyl chloride, which is often used immediately in the next step without further purification.
Causality: The use of a catalytic amount of DMF facilitates the formation of the Vilsmeier reagent in situ, which is the active acylating species. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.
Protocol 2: Amide Bond Formation with a Sterically Hindered Amine
The steric bulk of the 4,4-dimethylpentanoyl group can make amide bond formation challenging, especially with hindered amines. The use of potent coupling reagents like HATU is often necessary to achieve good yields.
dot
References
Application Notes & Protocols: Evaluating the Antifungal Activity of 4,4-Dimethylpentanoic Acid Against Candida albicans
Abstract: Candida albicans remains a significant opportunistic fungal pathogen, responsible for both superficial and life-threatening systemic infections. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of 4,4-Dimethylpentanoic acid, a branched-chain fatty acid, for its potential antifungal activity against C. albicans. We present a proposed mechanism of action based on current literature on short-chain fatty acids (SCFAs), followed by detailed, step-by-step protocols for determining key in vitro efficacy parameters: Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and time-kill kinetics. These protocols are grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.
Introduction and Compound Profile
Candida albicans is a dimorphic fungus that exists as a commensal in the human microbiome but can cause opportunistic infections, particularly in immunocompromised individuals.[1] Its ability to switch from a yeast to a filamentous hyphal form and to develop drug-resistant biofilms are key virulence factors.[2][3][4][5] Short-chain and medium-chain fatty acids have garnered interest for their antimicrobial properties.[6][7][8] this compound is a C7 branched-chain fatty acid whose structural characteristics suggest it may possess antifungal activity.[9][10]
Compound Profile: this compound
| Property | Value | Source |
| Synonyms | 4,4-Dimethylvaleric acid, Neoheptanoic acid | [9][10] |
| CAS Number | 1118-47-4 | [11] |
| Molecular Formula | C₇H₁₄O₂ | |
| Molecular Weight | 130.18 g/mol | |
| Structure | CC(C)(C)CCC(=O)O | [11] |
Proposed Mechanism of Action
While direct studies on this compound are limited, the mechanism of action against C. albicans can be extrapolated from extensive research on other short-chain fatty acids (SCFAs).[7][12] The primary mechanism is believed to be pH-dependent. In its protonated (uncharged) state, the fatty acid can passively diffuse across the fungal cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton (H⁺) and its conjugate base. This process leads to two key antifungal effects:
-
Intracellular Acidification: The accumulation of protons disrupts the internal pH homeostasis, which can inhibit the function of essential enzymes and metabolic pathways.[6]
-
Metabolic Disruption: The anionic conjugate base can interfere with central carbon metabolism and impair nutrient uptake, further stressing the cell.[6][12]
Furthermore, SCFAs have been shown to inhibit the critical yeast-to-hyphae morphological transition, a key step in biofilm formation and tissue invasion.[13][14] This is potentially achieved by altering gene expression related to filamentation and virulence.[12][13]
Caption: Proposed mechanism of this compound against C. albicans.
Application I: In Vitro Susceptibility Testing
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] This protocol is based on the CLSI M27 reference method for broth dilution antifungal susceptibility testing of yeasts.[16]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
-
Materials:
-
This compound
-
Candida albicans strain (e.g., SC5314 or a clinical isolate)
-
Quality Control (QC) strain (e.g., C. parapsilosis ATCC 22019)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well flat-bottom microtiter plates.
-
Dimethyl sulfoxide (DMSO) for compound dissolution.
-
Spectrophotometer or microplate reader.
-
-
Preparation of Antifungal Agent:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial twofold dilutions of the compound in RPMI-1640 medium, typically ranging from 256 µg/mL to 0.5 µg/mL.[17]
-
Scientist's Note: The final DMSO concentration in the wells should not exceed 1%, as higher concentrations can inhibit fungal growth. Always include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).
-
-
Preparation of Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[18]
-
Rationale: Standardization of the inoculum is the most critical step for reproducibility.[19] An inoculum that is too dense will result in falsely elevated MIC values.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final working inoculum to each well of the microtiter plate containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.
-
Seal the plate and incubate at 35°C for 24 to 48 hours.[18]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant (≥50%) reduction in growth compared to the drug-free growth control well.[19]
-
This can be determined visually as the first well that appears substantially clearer or by measuring the optical density (OD) at 600 nm with a microplate reader.[17]
-
| Fungal Isolate | Compound | MIC₅₀ (µg/mL) | MIC Range (µg/mL) | QC Isolate MIC (µg/mL) |
| C. albicans SC5314 | 4,4-DMPA | 64 | 32 - 128 | N/A |
| C. albicans (Clinical Isolate 1) | 4,4-DMPA | 128 | 64 - 128 | N/A |
| C. parapsilosis ATCC 22019 | Fluconazole | 2 | 1 - 4 | 2 (Expected Range: 1-4) |
Data are hypothetical and for illustrative purposes.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in the initial inoculum.[20][21] This assay distinguishes fungicidal (killing) activity from fungistatic (inhibitory) activity.
Caption: Workflow for Minimum Fungicidal Concentration (MFC) determination.
-
Prerequisite: Complete the MIC assay as described in Protocol 1.
-
Subculturing:
-
From each well of the MIC plate that shows complete or significant growth inhibition (i.e., at and above the MIC), mix the contents thoroughly.
-
Aseptically transfer a fixed volume (e.g., 100 µL) onto a Sabouraud Dextrose Agar (SDA) plate.[20][22]
-
Scientist's Note: To avoid antifungal carryover that could inhibit growth on the agar plate, it is crucial to streak the small volume of liquid across the agar surface to spread it thinly.[22]
-
-
Incubation: Incubate the SDA plates at 35°C for 24 to 48 hours, or until colonies are clearly visible in the growth control subculture.
-
MFC Determination:
-
Count the number of colonies on each plate.
-
The MFC is defined as the lowest drug concentration that results in a ≥99.9% reduction in CFU/mL compared to the colony count of the initial inoculum.[23] For an initial inoculum of 2.5 x 10³ CFU/mL, a 99.9% reduction corresponds to ≤2 colonies from a 100 µL plating.
-
| Compound Concentration (µg/mL) | Growth in MIC well (24h) | Colonies on SDA plate (CFU) | % Killing |
| Growth Control | +++ | >300 | 0% |
| 32 | ++ | >300 | <90% |
| 64 (MIC) | +/- | 150 | ~95% |
| 128 | - | 15 | ~99.5% |
| 256 (MFC) | - | 1 | >99.9% |
| 512 | - | 0 | 100% |
Data are hypothetical. Initial inoculum assumed to be ~3 x 10³ CFU/mL.
Application II: Time-Kill Kinetic Analysis
A time-kill assay provides dynamic information on the rate of antifungal activity, revealing whether the killing effect is rapid or slow, and concentration-dependent.[24][25]
Protocol 3: Time-Kill Assay
Caption: Workflow for Time-Kill Kinetic Assay.
-
Preparation:
-
Prepare flasks containing RPMI-1640 medium with the following concentrations of this compound: 0 (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Prepare a standardized C. albicans inoculum as described in the MIC protocol, but adjust the final concentration in the flasks to ~1-5 x 10⁵ CFU/mL.
-
Rationale: A higher starting inoculum is used to allow for the accurate measurement of a significant (≥3-log₁₀) reduction in viable cells.[26]
-
-
Incubation and Sampling:
-
Quantification of Viable Cells:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL from appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the mean log₁₀ CFU/mL versus time (hours) for each concentration.
-
Interpretation:
-
Conclusion
These application notes provide a robust framework for the initial in vitro characterization of this compound's antifungal activity against Candida albicans. By adhering to standardized methodologies for MIC, MFC, and time-kill kinetic assays, researchers can generate reliable and comparable data. This information is critical for guiding further preclinical development, including mechanism of action studies, biofilm disruption assays[29], and in vivo efficacy models. The potential for fatty acids to inhibit key virulence traits warrants a thorough investigation of compounds like this compound in the search for new antifungal therapies.
References
- 1. Antifungal Compounds against Candida Infections from Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antifungal is active against Candida albicans biofilms and inhibits mutagenic acetaldehyde production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Antifungal Is Active against Candida albicans Biofilms and Inhibits Mutagenic Acetaldehyde Production In Vitro | PLOS One [journals.plos.org]
- 4. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 5. Frontiers | Antifungal Activity and Potential Mechanism of 6,7, 4′-O-Triacetylscutellarein Combined With Fluconazole Against Drug-Resistant C. albicans [frontiersin.org]
- 6. Microbiota-derived short-chain fatty acids mediate Candida albicans gastrointestinal colonization resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacteria-derived short-chain fatty acids as potential regulators of fungal commensalism and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS 1118-47-4: this compound | CymitQuimica [cymitquimica.com]
- 10. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Regulation of Candida albicans Morphogenesis by Fatty Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Minimum fungicidal concentration (MFC): Significance and symbolism [wisdomlib.org]
- 22. researchgate.net [researchgate.net]
- 23. Minimum fungicidal concentrations of amphotericin B for bloodstream Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. nelsonlabs.com [nelsonlabs.com]
- 27. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. emerypharma.com [emerypharma.com]
- 29. mdpi.com [mdpi.com]
Synthesis of 4,4-Dimethylpentanoic acid derivatives for material science
Application Notes & Protocols
Topic: Synthesis of 4,4-Dimethylpentanoic Acid Derivatives for Material Science
For: Researchers, scientists, and drug development professionals.
Introduction: The Utility of Steric Hindrance in Functional Monomers
This compound, also known as 4,4-dimethylvaleric acid, is a branched-chain carboxylic acid featuring a sterically demanding tert-butyl group.[1] This structural motif is of significant interest in material science. The bulky, non-polar tert-butyl group can impart unique properties to polymers and other materials, such as increased solubility in organic solvents, modified thermal properties (e.g., glass transition temperature), and control over intermolecular interactions by preventing close chain packing.
This guide provides detailed, field-proven protocols for the synthesis of two key classes of derivatives from this compound: esters and amides. These derivatives serve as versatile monomers and building blocks for a range of materials, from specialty polyesters and polyamides to functional coatings and additives. The methodologies described are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each step to allow for adaptation and troubleshooting.
Part 1: Synthesis of Ester Derivatives via Fischer Esterification
The conversion of carboxylic acids to esters is a cornerstone of organic synthesis.[2] The Fischer-Speier esterification, a classical acid-catalyzed reaction between a carboxylic acid and an alcohol, remains one of the most direct and cost-effective methods.[2][3] The reaction is an equilibrium process; therefore, to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol or by actively removing the water byproduct.[2]
Reaction Causality and Mechanism
The Fischer esterification mechanism involves several key steps, all of which are reversible[3]:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
The use of a strong acid catalyst is crucial for both activating the carboxylic acid and facilitating the departure of the water molecule.[3]
Caption: General workflow for Fischer esterification.
Protocol 1: Synthesis of Methyl 4,4-dimethylpentanoate
This protocol details the synthesis of the methyl ester derivative, a common building block.
Reagents and Materials
| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Moles | Notes |
| This compound | 130.18 | 10.0 g | 0.0768 | Starting Material |
| Methanol (MeOH) | 32.04 | 100 mL | - | Reagent and Solvent |
| Sulfuric Acid (H₂SO₄), conc. | 98.08 | 1.0 mL | - | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | For neutralization |
| Brine (Saturated NaCl) | - | ~30 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | Drying Agent |
| Diethyl Ether (Et₂O) | - | ~100 mL | - | Extraction Solvent |
Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 0.0768 mol) and methanol (100 mL).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL) to the mixture. Causality Note: The large excess of methanol acts as the solvent and also drives the reaction equilibrium towards the product side.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After 4 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Safety Note: CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
Washing: Wash the organic layer with brine (1 x 30 mL) to remove residual water and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Purification: Concentrate the filtrate using a rotary evaporator to yield the crude product. Purify by fractional distillation under reduced pressure to obtain pure methyl 4,4-dimethylpentanoate as a colorless liquid.[4]
Expected Product Characteristics
| Property | Expected Value |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~165-167 °C (at atm. pressure) |
Part 2: Synthesis of Amide Derivatives via Coupling Agents
Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient due to the competing acid-base reaction that forms a stable ammonium carboxylate salt.[5][6] To overcome this, the carboxylic acid must first be "activated". While conversion to highly reactive acyl chlorides is a classic strategy, modern methods often employ coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt).[7][8]
Reaction Causality and Mechanism
This method avoids harsh conditions and offers broad substrate scope. The mechanism proceeds as follows[8]:
-
Activation of Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization if the acid has a chiral center.
-
Formation of Active Ester: In the presence of HOBt, the O-acylisourea is rapidly converted into an HOBt active ester. This step is crucial as it suppresses side reactions and minimizes racemization.
-
Nucleophilic Acyl Substitution: The amine attacks the carbonyl carbon of the active ester, which is a much more efficient electrophile than the initial carboxylic acid.
-
Product Formation: The tetrahedral intermediate collapses to form the stable amide bond, releasing HOBt. A base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is added to neutralize the HCl byproduct from EDC hydrochloride and to scavenge any protons generated, driving the reaction to completion.[7]
Caption: Amide synthesis using EDC/HOBt coupling agents.
Protocol 2: Synthesis of N-phenyl-4,4-dimethylpentanamide
This protocol details the coupling of this compound with aniline, an electron-deficient amine where harsher methods may fail.[8]
Reagents and Materials
| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Moles | Notes |
| This compound | 130.18 | 2.60 g | 0.020 | Starting Material |
| Aniline | 93.13 | 1.86 g | 0.020 | Amine |
| EDC·HCl | 191.70 | 4.22 g | 0.022 | Coupling Agent (1.1 eq) |
| HOBt | 135.12 | 0.41 g | 0.003 | Additive (0.15 eq) |
| DIPEA | 129.24 | 7.0 mL | 0.040 | Base (2.0 eq) |
| Dichloromethane (DCM) | - | 100 mL | - | Solvent |
| 1 M HCl (aq) | - | ~50 mL | - | For washing |
| Saturated NaHCO₃ (aq) | - | ~50 mL | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | Drying Agent |
Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.60 g, 0.020 mol), aniline (1.86 g, 0.020 mol), HOBt (0.41 g, 0.003 mol), and dichloromethane (100 mL).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Add DIPEA (7.0 mL, 0.040 mol) to the stirred solution, followed by the portion-wise addition of EDC·HCl (4.22 g, 0.022 mol) over 5 minutes. Causality Note: HOBt is used to create a more stable active ester, preventing side reactions associated with the O-acylisourea intermediate. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and any acid formed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure amide.
Expected Product Characteristics
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Varies based on purity |
Part 3: Applications in Material Science
The ester and amide derivatives of this compound are valuable monomers for creating polymers with tailored properties.
-
Polyesters & Plasticizers: Ester derivatives can undergo polycondensation or ring-opening polymerization to form polyesters.[9] The bulky tert-butyl group disrupts chain packing, which can lower the melting point and increase solubility, making them useful for creating amorphous polymers or as additives to improve the processability of other plastics.
-
Polyamides: Amide derivatives can be used to synthesize specialty polyamides.[5][10] Unlike linear polyamides (e.g., Nylon) which rely on strong hydrogen bonding and close packing for their mechanical strength, polyamides incorporating the 4,4-dimethylpentanoyl moiety will have disrupted hydrogen bonding networks. This can lead to materials with lower water absorption, improved solubility in organic solvents, and different thermal characteristics. Such materials could find applications in advanced coatings, membranes, or high-performance engineering plastics.
References
- 1. CAS 1118-47-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Ethyl 4,4-dimethylpentanoate | 10228-99-6 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 4,4-Dimethyl-pentanoic acid methyl ester | C8H16O2 | CID 12656144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
4,4-Dimethylpentanoic acid reaction workup and extraction issues
Introduction
Welcome to the technical support center for 4,4-dimethylpentanoic acid (also known as neoheptanoic acid). This branched-chain carboxylic acid is a valuable intermediate in various synthetic applications. However, its unique structure, characterized by a bulky tert-butyl group, presents specific challenges during reaction workup and liquid-liquid extraction.[1][2] The molecule's amphiphilic nature—a polar carboxylic acid head and a significant nonpolar alkyl tail—can lead to issues such as persistent emulsions and incomplete phase separation, complicating purification and reducing yields.
This guide provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals to navigate these challenges effectively. By understanding the underlying chemical principles, you can optimize your workup strategy for higher purity and recovery.
Troubleshooting Guide: Common Workup & Extraction Issues
This section addresses the most frequently encountered problems during the purification of this compound in a practical question-and-answer format.
Q1: I've performed a basic wash, and now I have a thick, stable emulsion between the organic and aqueous layers that refuses to separate. What is happening, and how can I resolve it?
A1: This is the most common issue. The 4,4-dimethylpentanoate anion, formed under basic conditions, acts as a surfactant. Its polar carboxylate head remains in the aqueous phase while its bulky, hydrophobic tail extends into the organic phase, stabilizing the oil-and-water mixture and preventing the layers from coalescing.
Root Cause Analysis & Solutions:
-
Immediate Remediation:
-
"Salting Out": Add a saturated solution of sodium chloride (brine).[3] This significantly increases the ionic strength and polarity of the aqueous layer, forcing the organic components out and disrupting the emulsion.
-
Gentle Agitation: Avoid vigorous shaking in the future. Gentle swirling or inverting the separatory funnel is sufficient to facilitate extraction without introducing the high shear forces that create emulsions.[3]
-
Filtration: For stubborn emulsions, filter the entire mixture through a pad of Celite® or a plug of glass wool.[3][4] This can physically break up the emulsified droplets.
-
Centrifugation: If the equipment is available, centrifuging the mixture will provide the force needed to separate the layers.[3]
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the phase dynamics enough to break the emulsion.[3]
-
-
Process Optimization (Prevention):
-
Dilution: Work with more dilute solutions. Concentrated mixtures are more prone to emulsification.
-
pH Control: Ensure the pH of the aqueous layer is sufficiently basic (pH > 11) to ensure the carboxylic acid is fully converted to its more water-soluble salt form, minimizing its surfactant-like behavior at the interface.
-
Q2: My final yield is disappointingly low. Where could the product have been lost during extraction?
A2: Low yields are typically traced to incomplete extraction or loss during product isolation. The steric hindrance from the tert-butyl group and the compound's physical properties are key factors.
Root Cause Analysis & Solutions:
-
Incomplete Acid-Base Reaction: The bulky alkyl group can sterically hinder access to the carboxylic acid proton. If the pH is not driven to the correct extreme during extraction and re-acidification, your compound will partition between both layers, leading to loss.
-
Product Solubility in Aqueous Phase: While this compound has limited water solubility, it is not zero.[1] After you acidify the basic aqueous extract, a portion of your product will remain dissolved and will be discarded with the aqueous layer if you only collect the precipitated solid or oil.
-
Solution: After acidifying the aqueous layer, always perform a back-extraction . Add a fresh portion of an organic solvent (e.g., diethyl ether, ethyl acetate) to the acidified mixture and extract your protonated product back into the organic phase. Repeat this process 2-3 times to maximize recovery.[7]
-
Q3: After acidifying my basic aqueous extract, the product separated as an oil instead of a solid. Is this normal, and how do I proceed?
A3: This is completely normal and expected. This compound is a liquid or a very low-melting solid at or near room temperature.[1]
Correct Handling Procedure:
-
Do not attempt to filter this as a solid. Treat this as a standard liquid-liquid extraction.
-
Add an immiscible organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) to the separatory funnel containing your acidified mixture.
-
Gently mix and allow the layers to separate. The oily product will dissolve in the organic layer.
-
Drain and collect the organic layer. As described in Q2, re-extract the aqueous layer with fresh solvent to recover any dissolved product.
-
Combine all organic extracts, dry with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure product.[7]
Frequently Asked Questions (FAQs)
Q: What is the approximate pKa of this compound, and how does it influence my choice of base for extraction? A: The pKa of this compound is expected to be around 5.0, similar to its structural isomer, pivalic acid. This value is crucial for selecting an appropriate base.
-
Weak Base (e.g., Sodium Bicarbonate, NaHCO₃): The pKa of carbonic acid (H₂CO₃) is ~6.4. Since this is higher than the pKa of your carboxylic acid, NaHCO₃ is basic enough to deprotonate it and can be used.[8][9] This is advantageous if your mixture contains phenols (pKa ~10), as bicarbonate is not strong enough to deprotonate them, allowing for selective separation.[10]
-
Strong Base (e.g., Sodium Hydroxide, NaOH): NaOH is a much stronger base and will deprotonate the carboxylic acid completely and irreversibly, which can be beneficial for driving the extraction to completion.[11] However, it will also deprotonate other acidic functional groups like phenols. For routine purification, 1-2 M NaOH is a reliable choice.
Q: Which organic solvent is best for extracting this compound? A: The choice depends on the specific requirements of your synthesis.
-
Diethyl Ether: Excellent solvent power for many organics and a low boiling point (35 °C) for easy removal. However, it is highly flammable and can form peroxides.
-
Ethyl Acetate (EtOAc): A good all-purpose solvent with a higher boiling point (77 °C). It is less flammable than ether.
-
Dichloromethane (DCM): A denser-than-water solvent, which can be convenient as the organic layer will be on the bottom. It has a low boiling point (40 °C) but is a suspected carcinogen. For general purposes, ethyl acetate is often a good balance of efficacy and safety.
Q: I synthesized this acid by carboxylating a Grignard reagent with CO₂. What are the key workup considerations? A: The workup for a Grignard carboxylation requires careful acid quenching.
-
Quenching: The initial reaction product is a magnesium carboxylate salt. The reaction must be quenched by slowly adding an acid (typically 1-3 M HCl). This serves two purposes: it protonates the carboxylate to form your desired product and dissolves the magnesium salts (e.g., Mg(OH)Cl) that precipitate.
-
Purification: After the initial quench, the mixture will contain your carboxylic acid and likely some neutral byproducts (e.g., from Wurtz coupling). At this point, you proceed with the standard acid-base extraction protocol detailed below to separate the acidic product from these neutral impurities. Remember, Grignard reagents are potent bases and are destroyed by acids; never have the carboxylic acid starting material present with the active Grignard reagent.[12][13]
Data & Properties Summary
For quick reference, the key physical and chemical properties of this compound and common extraction solvents are summarized below.
| Property | This compound | Diethyl Ether | Ethyl Acetate | Dichloromethane | Water |
| Formula | C₇H₁₄O₂[1] | C₄H₁₀O | C₄H₈O₂ | CH₂Cl₂ | H₂O |
| Molar Mass | 130.18 g/mol [2] | 74.12 g/mol | 88.11 g/mol | 84.93 g/mol | 18.02 g/mol |
| Density | ~0.91 g/cm³ | 0.713 g/cm³ | 0.902 g/cm³ | 1.326 g/cm³ | 1.000 g/cm³ |
| Boiling Point | ~205-208 °C | 34.6 °C | 77.1 °C | 39.6 °C | 100 °C |
| pKa | ~5.0 (estimated) | N/A | N/A | N/A | 15.7 |
| Solubility | Soluble in organic solvents, limited in water[1] | Slightly soluble in water | Soluble in water | Slightly soluble in water | N/A |
Standardized Extraction Protocol & Workflow
This protocol provides a reliable method for isolating this compound from a typical crude reaction mixture containing neutral impurities.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Initial Setup:
-
Dissolve or dilute the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 5-10 volumes).
-
Transfer the solution to a separatory funnel of appropriate size (not more than 2/3 full).
-
-
Basic Extraction:
-
Add an equal volume of 1 M sodium hydroxide (NaOH) solution to the separatory funnel.
-
Stopper the funnel, and while holding the stopper and stopcock firmly, gently invert it 3-5 times to mix the layers. Do not shake vigorously.
-
Vent the funnel frequently by opening the stopcock while it is inverted to release any pressure.
-
Place the funnel upright in a ring stand and allow the layers to separate.
-
Check the pH of the aqueous layer using pH paper to ensure it is strongly basic (pH > 11). If not, add more NaOH solution.
-
Drain the lower layer. Collect the appropriate layer containing your sodium carboxylate salt (this will be the bottom aqueous layer if using ether or ethyl acetate).
-
Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH to ensure all the acid has been removed.
-
-
Acidification and Product Recovery:
-
Combine all aqueous extracts in a clean separatory funnel or beaker.
-
Slowly add 3 M hydrochloric acid (HCl) while stirring or swirling until the solution is strongly acidic (pH < 2, confirmed with pH paper). The product will likely separate as a cloudy suspension or an oily layer.
-
Add a portion of fresh organic solvent (e.g., ethyl acetate, equal to about half the volume of the aqueous layer) to the funnel.
-
Gently mix the layers to extract the protonated carboxylic acid into the new organic phase.
-
Allow the layers to separate and drain the organic layer into a clean flask.
-
Repeat this back-extraction of the acidified aqueous layer at least twice more with fresh organic solvent.
-
-
Final Workup:
-
Combine all the final organic extracts.
-
To remove residual water, wash the combined organic layers with brine (saturated NaCl solution). This also helps break any minor emulsions.
-
Dry the organic solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
- 1. CAS 1118-47-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. irp.cdn-website.com [irp.cdn-website.com]
- 10. coconote.app [coconote.app]
- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 12. leah4sci.com [leah4sci.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing reaction conditions for 4,4-Dimethylpentanoic acid synthesis
Welcome to the technical support center for the synthesis of 4,4-Dimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the successful synthesis of your target molecule.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when utilizing the Grignard reaction with carbon dioxide, a prevalent synthetic route.
Issue 1: The Grignard reagent formation fails to initiate.
Symptoms: The magnesium turnings remain unreacted, and no exotherm is observed upon addition of the alkyl halide (e.g., 1-bromo-3,3-dimethylbutane).
Root Cause Analysis & Solutions:
The formation of a Grignard reagent is highly sensitive to the reaction conditions, primarily the presence of moisture and the activation state of the magnesium surface.
-
Moisture Contamination: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[1][2]
-
Solution: Ensure all glassware is rigorously dried before use. This can be achieved by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).[3] Solvents must be anhydrous. Use freshly opened bottles of anhydrous ether or tetrahydrofuran (THF), or solvents dried using appropriate methods.[3]
-
-
Inactive Magnesium Surface: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction from starting.[3]
-
Solutions:
-
Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh surface.[3]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium.[3] The color of the iodine will disappear as it reacts with the magnesium surface, indicating activation.
-
-
-
Initiation Lag: Sometimes, the reaction has a significant induction period.
-
Solution: After adding a small amount of the alkyl halide solution, gently warm the flask with a heat gun or in a warm water bath to initiate the reaction.[3] Once initiated, the reaction is exothermic and should be self-sustaining.[3] Be prepared with an ice bath to control the reaction rate if it becomes too vigorous.[1]
-
Issue 2: Low yield of this compound after carboxylation.
Symptoms: The isolated yield of the desired carboxylic acid is significantly lower than the theoretical maximum.
Root Cause Analysis & Solutions:
Low yields can stem from incomplete Grignard reagent formation, side reactions during carboxylation, or inefficient workup.
-
Inaccurate Grignard Reagent Concentration: If the concentration of the Grignard reagent is unknown, an incorrect stoichiometric amount may be used in the subsequent carboxylation step.[3]
-
Solution: Titrate the Grignard reagent before use. A common method involves titration against a solution of I2 in THF until the iodine color persists.[4]
-
-
Side Reactions: Several side reactions can compete with the desired carboxylation.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide, leading to the formation of a dimer. This is more prevalent with alkyl bromides and iodides.
-
Mitigation: Add the alkyl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
-
Reaction with Oxygen: Grignard reagents react with oxygen to form hydroperoxides, which are then reduced to alcohols upon workup.[5][6]
-
Mitigation: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
-
Formation of Ketone and Tertiary Alcohol: The initially formed magnesium carboxylate can be attacked by another molecule of the Grignard reagent to form a ketone, which can then be further attacked to yield a tertiary alcohol.[6]
-
-
Inefficient Carboxylation: The delivery of carbon dioxide can impact the yield.
-
Solution: For small-scale reactions, pouring the Grignard solution onto an excess of freshly crushed dry ice is an effective method.[7] For larger scales, bubbling dry CO2 gas through the solution at a low temperature with vigorous stirring is necessary. Ensure the CO2 is dry to prevent quenching the Grignard reagent.
-
Issue 3: The reaction mixture turns dark brown or black during Grignard reagent formation.
Symptoms: The solution darkens significantly during the refluxing of the Grignard reagent.
Root Cause Analysis & Solutions:
Darkening of the reaction mixture is often indicative of side reactions and decomposition.
-
Impurities: Impurities in the magnesium or the alkyl halide can catalyze decomposition reactions.[3]
-
Solution: Use high-purity magnesium turnings and distill the alkyl halide before use.
-
-
Overheating: Prolonged heating or excessive temperatures can lead to the decomposition of the Grignard reagent.[8]
-
Solution: Maintain a gentle reflux and monitor the reaction progress. It is not always necessary to reflux for extended periods; the disappearance of magnesium is a good indicator of reaction completion.[8]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
The most frequently employed method is the carboxylation of a Grignard reagent.[9] This involves the reaction of 1-bromo-3,3-dimethylbutane with magnesium metal to form the corresponding Grignard reagent, followed by quenching with carbon dioxide (usually in the form of dry ice) and an acidic workup.[9][10]
Q2: Are there any alternative synthetic routes to this compound?
Yes, several alternative methods exist, which may be advantageous depending on the available starting materials and desired scale.
-
Oxidation of 4,4-Dimethyl-1-pentanol: The primary alcohol, 4,4-dimethyl-1-pentanol, can be oxidized to the corresponding carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or potassium dichromate(VI) in acidic conditions.[11][12][13] This is a two-step oxidation that proceeds through an aldehyde intermediate.[13][14]
-
Hydrocarboxylation of 3,3-Dimethyl-1-butene: Modern methods involving transition-metal catalysis or photocatalysis can achieve the direct hydrocarboxylation of alkenes.[15][16][17] For example, nickel-catalyzed hydrocarboxylation of 3,3-dimethyl-1-butene with CO2 has been reported.[16] Photocatalytic methods using formate salts as the carboxylating agent precursor are also emerging.[15][18]
Q3: What are the critical safety precautions to consider when working with Grignard reagents?
Grignard reactions present several hazards that must be carefully managed.
-
Flammability: The ethereal solvents used (diethyl ether or THF) are extremely flammable.[1][19] Ensure there are no open flames in the laboratory.[1]
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if not controlled.[19][20] Always have an ice bath readily available to cool the reaction.[1]
-
Air and Moisture Sensitivity: Grignard reagents are sensitive to air and moisture.[19] All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using appropriate techniques such as a Schlenk line.[19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves.[19][20]
Q4: How can I purify the final product, this compound?
Purification typically involves the following steps:
-
Extraction: After the acidic workup, the carboxylic acid will be in the organic layer. The layers are separated, and the aqueous layer is often extracted further with an organic solvent (e.g., diethyl ether) to maximize recovery.
-
Base Wash: The combined organic layers can be washed with a basic solution (e.g., saturated sodium bicarbonate) to convert the carboxylic acid into its water-soluble carboxylate salt. This step helps to remove non-acidic organic impurities.
-
Acidification and Extraction: The aqueous layer containing the carboxylate salt is then re-acidified (e.g., with HCl) to regenerate the carboxylic acid, which will precipitate or can be extracted with an organic solvent.
-
Drying and Evaporation: The final organic extract is dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
Distillation: For higher purity, the crude product can be purified by vacuum distillation.
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Grignard Carboxylation
Step 1: Grignard Reagent Formation
-
Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromo-3,3-dimethylbutane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the alkyl bromide solution to the magnesium and gently warm to initiate the reaction.
-
Once the reaction starts, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
-
Cool the reaction mixture to room temperature.
Step 2: Carboxylation and Workup
-
In a separate beaker, place an excess of freshly crushed dry ice.
-
Slowly pour the Grignard reagent solution over the dry ice with gentle stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Data Summary: Typical Reaction Conditions
| Parameter | Grignard Formation | Carboxylation |
| Solvent | Anhydrous Diethyl Ether or THF | - |
| Temperature | Reflux (~35°C for ether) | -78°C to 0°C |
| Reaction Time | 1-2 hours | 30-60 minutes |
| Key Reagents | Mg, 1-bromo-3,3-dimethylbutane | Solid CO2 (dry ice) |
| Typical Yield | - | 60-80% |
Section 4: Visualizations
Workflow for Grignard Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Sciencemadness Discussion Board - Using CO2 gas for grignard reaction instead of dry ice? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 10. gauthmath.com [gauthmath.com]
- 11. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. Proximal and Remote Hydrocarboxylation of Alkenes with Carbon Dioxide Enabled by Nickel‐Catalyzed Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carboxylic compound synthesis by hydrocarboxylation [organic-chemistry.org]
- 18. Radical Hydrocarboxylation of Unactivated Alkenes via Photocatalytic Formate Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dchas.org [dchas.org]
- 20. acs.org [acs.org]
Stability and degradation of 4,4-Dimethylpentanoic acid under acidic conditions
Technical Support Center: 4,4-Dimethylpentanoic Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find curated troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning the stability and degradation of this compound under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in acidic solutions?
This compound is a branched-chain carboxylic acid.[1] Generally, carboxylic acids are stable to hydrolysis. However, the key structural feature of this molecule is the quaternary carbon atom (a carbon bonded to four other carbon atoms) in the form of a tert-butyl group.[1] While the carboxylic acid moiety itself is stable, the proximity of the tert-butyl group can introduce potential, albeit slow, degradation pathways under harsh acidic conditions (e.g., strong acid concentration, elevated temperatures). The molecule is considered a weak acid and has limited solubility in water, which can be influenced by pH.[1][2]
Q2: What are the most likely degradation pathways for this compound under strong acidic conditions?
While the C-C bonds of the neopentyl skeleton are generally robust, extreme acidic and thermal stress could theoretically lead to fragmentation via carbocation intermediates. The most plausible, though likely slow, non-hydrolytic degradation pathway involves the formation of a carbocation. Under strongly acidic conditions, protonation events could potentially initiate rearrangements or fragmentation, especially at elevated temperatures. It is important to note that such reactions typically require severe conditions not often encountered in standard pharmaceutical stability testing.
Q3: Which analytical techniques are recommended for monitoring the stability of this compound?
A stability-indicating analytical method is crucial for accurately quantifying the parent compound while also detecting any potential degradants.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is the most common and effective method for stability testing of small molecules.[3][4] It allows for the separation and quantification of the active ingredient from its degradation products.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products. By coupling the separation power of LC with the mass identification capabilities of MS, you can elucidate the structures of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products, confirming their identity.[3]
Troubleshooting Guides
Guide 1: Unexpected Loss of Parent Compound in Acidic Formulation
Problem: You observe a faster-than-expected decrease in the concentration of this compound in your acidic formulation during a stability study.
Potential Causes & Solutions:
-
Analytical Method Issues:
-
Cause: The analytical method is not stability-indicating, and a degradation product is co-eluting with the parent peak, masking the true extent of degradation.
-
Troubleshooting Steps:
-
Perform a forced degradation study as outlined in ICH guidelines (e.g., ICH Q1A).[5][6] Stress the compound with strong acid (e.g., 0.1 M HCl at 60°C) to intentionally generate degradants.[5][7]
-
Analyze the stressed sample using your HPLC method. Assess peak purity of the parent compound using a photodiode array (PDA) detector.
-
If peak purity fails, re-develop the HPLC method (e.g., modify mobile phase gradient, change column chemistry) to achieve baseline separation of all degradants from the parent compound.
-
-
-
Reaction with Excipients:
-
Cause: An excipient in your formulation may be reacting with the this compound, catalyzed by the acidic conditions.
-
Troubleshooting Steps:
-
Prepare simplified formulations, systematically removing one excipient at a time, and repeat the stability study under the same conditions.
-
Analyze each simplified formulation to identify which component is responsible for the interaction.
-
Consult literature for known incompatibilities between your excipients and carboxylic acids under acidic pH.
-
-
-
Harsh Stress Conditions:
-
Cause: The combination of low pH and high temperature may be too aggressive, leading to slow degradation.
-
Troubleshooting Steps:
-
Review the necessity of the storage conditions. According to ICH guidelines, forced degradation studies are meant to identify pathways, and an extent of degradation of 5-20% is often considered suitable.[8]
-
If degradation is too extensive, reduce the stress. Options include lowering the acid concentration, reducing the temperature, or shortening the duration of the study.[7][9]
-
-
Guide 2: Unidentified Peaks Appear in Chromatogram of Stressed Sample
Problem: After subjecting this compound to acidic stress, new, unidentified peaks are present in your HPLC chromatogram.
Workflow for Peak Identification:
This workflow helps systematically approach the identification of unknown degradation products.
References
- 1. CAS 1118-47-4: this compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. kinampark.com [kinampark.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. scribd.com [scribd.com]
Removal of unreacted starting materials from 4,4-Dimethylpentanoic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and purification protocols for the removal of unreacted starting materials from the synthesis of 4,4-dimethylpentanoic acid.
Troubleshooting and FAQs: Common Purification Challenges
This section addresses frequently encountered issues during the purification of this compound in a direct question-and-answer format.
Q1: My final product is an oil, but I expect a solid. What are the likely impurities?
A1: this compound is a solid at room temperature.[1][2] An oily product suggests the presence of unreacted starting materials or byproducts. Common synthesis routes may involve starting materials like pivaloyl chloride and esters of malonic acid or the haloform reaction of pinacolone.[3][4][5] Therefore, residual unreacted starting materials are a likely cause.
Q2: I've performed an aqueous workup, but my NMR still shows impurities. Why?
A2: While a standard acid-base extraction is effective for removing many impurities, it may not be sufficient to remove structurally similar carboxylic acids or neutral organic compounds.[6][7] For instance, if a related carboxylic acid with a similar pKa is present, it will be extracted along with your product.
Q3: Can I use distillation to purify my this compound?
A3: Distillation can be a viable method, but its effectiveness depends on the boiling points of the impurities.[8] If the boiling points of the starting materials and the product are very close, simple distillation will not be effective.[9][10] Fractional distillation under reduced pressure might be necessary in such cases.[4][11]
Q4: My attempts at recrystallization are failing. What am I doing wrong?
A4: Recrystallization success is highly dependent on the choice of solvent.[12][13][14][15] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14] If your compound "oils out" or fails to crystallize, you may be using a solvent that is too good or too poor, or the concentration of impurities is too high.
Identifying Potential Unreacted Starting Materials
To devise an effective purification strategy, it is crucial to identify the potential unreacted starting materials based on the synthetic route employed. One common synthesis involves the reaction of a Grignard reagent with carbon dioxide. Another route is the oxidation of 4,4-dimethylpentan-1-ol. A third possibility is the haloform reaction starting from pinacolone.[3][4]
| Starting Material | Synthesis Route | Boiling Point (°C) | Solubility |
| tert-Butyl chloride | Grignard Synthesis | 51 | Insoluble in water |
| Pivalic Acid | Oxidation of Pivaldehyde | 163-164 | Slightly soluble in water |
| Pinacolone | Haloform Reaction | 106 | Slightly soluble in water |
| This compound | Product | 225-227 | Slightly soluble in water |
Purification Protocols
This section provides detailed, step-by-step methodologies for the removal of unreacted starting materials.
Protocol 1: Acid-Base Extraction
This is the most common and generally effective first-pass purification method for carboxylic acids.[6]
Principle: Carboxylic acids are acidic and will react with a base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic layer.
Experimental Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.[16][17]
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution 2-3 times to ensure complete extraction of the acid.
-
Combine all aqueous extracts.
-
Wash the combined aqueous extracts with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2), which will precipitate the carboxylic acid.[7]
-
Collect the solid this compound by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the purified product under vacuum.
Protocol 2: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds to a high degree of purity.[12][13][14]
Principle: This method relies on the difference in solubility of the compound and impurities in a particular solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., water, hexane, ethanol/water mixtures) to find a suitable recrystallization solvent.[15] The ideal solvent will dissolve the compound when hot but not when cold.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.[13]
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.[12]
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Flash Column Chromatography
For challenging separations where extraction and recrystallization are insufficient, flash column chromatography can be employed.[18][19][20][21]
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
Experimental Protocol:
-
Stationary Phase and Mobile Phase Selection: For carboxylic acids, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic or formic acid is often added to the mobile phase to reduce tailing of the acidic compound.[19]
-
Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Pass the mobile phase through the column under positive pressure. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for selecting the appropriate purification method.
Caption: Decision tree for purification of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 1118-47-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound (95823-36-2, 1118-47-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. odinity.com [odinity.com]
- 8. thestudentroom.co.uk [thestudentroom.co.uk]
- 9. US20170113998A1 - Method for separating high-boiling carboxylic acid vinyl ester/carboxylic acid mixtures - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. Home Page [chem.ualberta.ca]
- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. teledyneisco.com [teledyneisco.com]
- 19. orgsyn.org [orgsyn.org]
- 20. biotage.com [biotage.com]
- 21. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
Technical Support Center: Optimizing the Esterification of 4,4-Dimethylpentanoic Acid
Welcome to the technical support center for the esterification of 4,4-dimethylpentanoic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into optimizing this crucial reaction. This compound, with its sterically demanding neopentyl-like structure, presents unique challenges that can lead to low yields and purification difficulties. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the esterification of this compound in a direct question-and-answer format.
Q1: My Fischer esterification of this compound is giving low yields (<50%). What are the common causes and how can I fix this?
A1: Low yields in the Fischer esterification of this compound are a frequent challenge. The primary reason is that the reaction is a reversible equilibrium.[1][2] The steric hindrance from the t-butyl group, while not directly adjacent to the carbonyl, can slow the reaction kinetics, making it difficult to reach equilibrium in a standard timeframe.[3]
Here are the key factors and their solutions:
-
Equilibrium Limitation: The presence of water, a byproduct, will drive the reaction backward via hydrolysis, limiting the final ester concentration.[4]
-
Solution 1: Use a Large Excess of Alcohol: By Le Châtelier's principle, using the alcohol as the solvent (a 10-fold or greater excess) can significantly shift the equilibrium toward the product.[1] Studies have shown that increasing the alcohol-to-acid ratio can dramatically improve yield.[5][6]
-
Solution 2: Actively Remove Water: The most effective method for driving the reaction to completion is to remove water as it forms. This is typically achieved using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or hexane.[1][7] This physically removes the water from the reaction mixture, preventing the reverse reaction.[8]
-
-
Insufficient Catalysis or Reaction Time: The reaction requires a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to protonate the carbonyl oxygen and increase its electrophilicity.[9][10]
-
Solution: Ensure an adequate catalyst loading (typically 1-5 mol%). For sterically hindered substrates, longer reaction times (10-24 hours) and elevated temperatures (reflux) are often necessary to achieve high conversion.[9] Monitoring the reaction by TLC or GC is crucial to determine when it has reached completion.
-
Below is a decision tree to guide your troubleshooting process for a low-yielding Fischer esterification.
Caption: Troubleshooting workflow for low ester yield.
Q2: I'm struggling with purification. How can I effectively remove the acid catalyst and unreacted this compound?
A2: A proper aqueous workup is critical for isolating a pure ester. The goal is to neutralize the acid catalyst and remove the water-soluble starting carboxylic acid.
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Addition & Quenching: If the reaction was run neat (in excess alcohol), evaporate the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent immiscible with water, like ethyl acetate or diethyl ether. Carefully pour this solution into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] The bicarbonate will neutralize the strong acid catalyst and deprotonate the unreacted carboxylic acid, forming its water-soluble sodium salt.
-
Extraction: Shake the separatory funnel gently at first to allow for the release of CO₂ gas from the neutralization, venting frequently. Once gas evolution ceases, shake vigorously. Separate the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2x) to ensure all acid is removed.
-
Water (1x) to remove residual bicarbonate.
-
Brine (saturated NaCl solution) (1x) to facilitate the removal of dissolved water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The resulting crude ester can be purified further by vacuum distillation or column chromatography if necessary.[12]
Q3: I'm considering the Steglich esterification for a sensitive substrate. What are the pros and cons, and how do I deal with the dicyclohexylurea (DCU) byproduct?
A3: The Steglich esterification is an excellent alternative to the Fischer method, especially for acid-sensitive substrates or when using sterically hindered alcohols.[13][14] It proceeds under mild, neutral conditions at room temperature.[15]
-
Pros: High yields for hindered substrates, mild reaction conditions, and avoids strong acids.[14]
-
Cons: The primary drawback is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which has low solubility in most organic solvents and can be difficult to remove from the product.[7] Another potential side reaction is the formation of an N-acylurea if the alcohol is not reactive enough.[14]
Managing the DCU Byproduct:
-
Filtration: The majority of DCU will precipitate out of the reaction mixture (e.g., in dichloromethane or THF). It can be removed by simple filtration. However, some DCU often remains dissolved.
-
Post-Workup Precipitation: After the reaction, concentrating the filtrate may cause more DCU to precipitate. This can be filtered off again.
-
Use of Alternative Carbodiimides: The best solution is often to replace DCC with a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .[16] The corresponding urea byproduct (EDU) is water-soluble and can be easily removed during the aqueous workup.[7][15]
-
Chromatography: If DCU contamination persists, purification by column chromatography is usually effective.
Q4: When should I choose the Mitsunobu reaction, and what are its key challenges?
A4: The Mitsunobu reaction is a powerful tool for ester formation under exceptionally mild and neutral conditions, making it suitable for highly sensitive or sterically demanding substrates where other methods fail.[17][18] It is particularly known for its ability to invert the stereocenter of a chiral secondary alcohol during the reaction.[18]
-
Key Challenges:
-
Stoichiometry and Reagent Purity: The reaction is sensitive to the stoichiometry of the reagents (alcohol, carboxylic acid, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD). The reagents must be pure and anhydrous.
-
Difficult Purification: The reaction generates two major byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. These byproducts can have similar polarities to the desired product, making chromatographic separation challenging.
-
Safety: The azodicarboxylates (DEAD/DIAD) are potentially explosive and should be handled with care.
-
-
Purification Tips:
-
Crystallization: If the ester product is crystalline, it can often be selectively crystallized, leaving the byproducts in the mother liquor.
-
Chromatography: Careful selection of the solvent system for column chromatography is essential.
-
Modified Reagents: Using polymer-supported PPh₃ or fluorous-tagged reagents can simplify purification by allowing for filtration or phase-separation removal of byproducts.[17]
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: Which esterification method is best for scaling up the synthesis of this compound esters? For large-scale synthesis, the Fischer esterification is generally the most cost-effective and practical method.[1] The reagents (acid catalyst, alcohol) are inexpensive, and the process can be optimized for high throughput using reactive distillation to continuously remove water. While methods like Steglich and Mitsunobu are excellent for complex, small-scale syntheses, the high cost and stoichiometric nature of the coupling reagents make them less economical for large-scale production.
FAQ 2: What is the specific role of 4-dimethylaminopyridine (DMAP) in the Steglich esterification? DMAP acts as a highly effective nucleophilic catalyst.[13][19] The reaction between the carboxylic acid and DCC forms an O-acylisourea intermediate. While an alcohol can react with this intermediate directly, the process can be slow. DMAP, being a stronger nucleophile, reacts with the O-acylisourea to form a highly reactive N-acylpyridinium intermediate.[14] This "active ester" is much more susceptible to attack by the alcohol, significantly accelerating the rate of esterification and suppressing the competing rearrangement to a non-reactive N-acylurea.[13][14]
FAQ 3: Can I use a tertiary alcohol for the esterification of this compound? What are the risks? Using tertiary alcohols in esterifications is challenging, especially under acidic conditions like the Fischer method. Tertiary alcohols are prone to elimination (dehydration) in the presence of strong acid and heat, forming an alkene instead of an ester.[9] For esterifying with a tertiary alcohol, the Steglich esterification is a much better choice because it proceeds under mild, neutral conditions that do not promote elimination.[13][16]
FAQ 4: How can I monitor the progress of my esterification reaction? The most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting carboxylic acid and the appearance of the less polar ester product.
-
Gas Chromatography (GC) or Liquid Chromatography (LC): These methods provide quantitative data on the conversion of starting materials to products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can show the appearance of characteristic ester peaks and the disappearance of acid/alcohol peaks.
-
Titration: For Fischer esterifications, the reaction progress can be monitored by titrating the remaining carboxylic acid in an aliquot with a standardized base solution.[20]
Section 3: Protocols & Comparative Data
Protocol 1: High-Yield Fischer Esterification using a Dean-Stark Apparatus
This protocol describes the esterification of this compound with isobutanol, a representative secondary alcohol.
Materials:
-
This compound (1.0 eq)
-
Isobutanol (3.0 eq)
-
Toluene (approx. 2 mL per mmol of acid)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)
-
Ethyl acetate, Saturated NaHCO₃(aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add this compound, isobutanol, toluene, and TsOH·H₂O.
-
Heat the mixture to reflux. Toluene and water will begin to co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.
-
Continue refluxing until no more water collects in the trap (typically 8-16 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify by vacuum distillation.
Protocol 2: Steglich Esterification with a Tertiary Alcohol (tert-Butanol)
This protocol is adapted for alcohols prone to elimination under acidic conditions.
Materials:
-
This compound (1.0 eq)
-
tert-Butanol (1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N HCl(aq), Saturated NaHCO₃(aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In an oven-dried flask under an inert atmosphere (N₂), dissolve this compound, tert-butanol, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.[19]
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. A white precipitate of DCU will form.
-
Monitor the reaction by TLC until the starting acid is consumed.
-
Filter the reaction mixture through a fritted funnel to remove the precipitated DCU. Rinse the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[19]
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to remove any residual DCU and other impurities.
Data Table: Comparison of Esterification Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield |
| Fischer-Speier | Alcohol, H₂SO₄ or TsOH | Reflux, Water Removal | Low cost, scalable, simple reagents | Equilibrium-limited, harsh conditions, not for sensitive substrates | 60-95% (with water removal) |
| Steglich | Alcohol, DCC/EDC, DMAP | Room Temp, Neutral | Mild conditions, high yield for hindered substrates | Costly reagents, stoichiometric byproducts (urea) | 80-98% |
| Mitsunobu | Alcohol, PPh₃, DEAD/DIAD | 0 °C to Room Temp | Very mild, inverts stereochemistry | Costly reagents, byproduct removal is difficult (TPPO) | 75-95% |
| Acid Chloride | SOCl₂ then Alcohol, Base | 0 °C to Room Temp | Very high yield, fast | Harsh (produces HCl), requires two steps | >95% |
Section 4: Mechanistic and Workflow Visualizations
Fischer Esterification Mechanism
The mechanism involves the acid-catalyzed nucleophilic acyl substitution.
Caption: Key steps of the Fischer esterification mechanism.
Steglich Esterification Workflow
This diagram illustrates the process from reaction setup to final product purification.
Caption: Experimental workflow for Steglich esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. Steglich esterification - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 17. Mitsunobu Reaction [organic-chemistry.org]
- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. files01.core.ac.uk [files01.core.ac.uk]
Preventing side reactions in the derivatization of 4,4-Dimethylpentanoic acid
Welcome to the technical support center for the derivatization of 4,4-Dimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically hindered carboxylic acid. The unique neopentyl structure of this compound presents significant steric hindrance at the α- and β-positions relative to the carboxyl group, making standard derivatization protocols prone to low yields and side reactions.[1][2][3] This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you achieve successful and reproducible derivatizations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound.
Q1: Why is my standard esterification (e.g., Fischer esterification) of this compound failing or giving very low yields?
A: The primary reason for failure is the severe steric hindrance caused by the tert-butyl group on the fourth carbon. In methods like Fischer esterification, a protonated carbonyl is attacked by the alcohol nucleophile.[4] The bulky tert-butyl group physically blocks this approach, dramatically slowing down the reaction rate. For sterically demanding acids, more potent activation methods are required to overcome this hurdle.[5]
Q2: My GC analysis shows a large, tailing peak for the underivatized acid and only a small peak for my desired derivative. What is the cause?
A: This is a classic sign of incomplete derivatization.[6] The unreacted, polar carboxylic acid interacts strongly with the GC column's stationary phase, leading to poor peak shape (tailing) and unreliable quantification.[7] The small derivative peak confirms the reaction has not gone to completion. Common causes include:
-
Presence of Water: Derivatization reagents, especially silylating agents, are highly sensitive to moisture. Water will consume the reagent, preventing it from reacting with your analyte.[6][8]
-
Insufficient Reagent: The molar excess of your derivatizing agent may be too low to drive the reaction to completion against the steric barrier.
-
Suboptimal Conditions: For hindered compounds, reaction times and temperatures often need to be increased significantly compared to standard protocols.[8][9]
Q3: For GC analysis, what is the most reliable derivatization method for this compound?
A: For GC analysis, converting the carboxylic acid to a more volatile and less polar derivative is essential.[10] Two reliable approaches are:
-
Silylation: Forming a trimethylsilyl (TMS) ester using a potent silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS) is highly effective.[8] This method is robust but requires strictly anhydrous conditions.
-
Alkylation/Esterification: Forming a methyl ester is a common alternative. Due to the steric hindrance, simple acid-catalyzed methods are ineffective. A superior method involves using Trimethylsilyldiazomethane (TMS-CHN2), which reacts rapidly and quantitatively with carboxylic acids to produce methyl esters.[11][12]
Q4: I am using dicyclohexylcarbodiimide (DCC) to synthesize an ester of this compound and I'm seeing a major, insoluble byproduct. What is it and how can I prevent it?
A: The byproduct is almost certainly N-acylurea. This occurs when the O-acylisourea intermediate, formed from the reaction of your carboxylic acid and DCC, is stable enough to undergo an intramolecular rearrangement before the alcohol has a chance to react.[5] This side reaction is particularly prevalent with sterically hindered acids because the nucleophilic attack by the alcohol is slow.
Prevention: This side reaction is effectively suppressed by using the Steglich Esterification conditions. This involves adding a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP).[5][13] DMAP is a "super-nucleophile" that intercepts the O-acylisourea intermediate to form a highly reactive acylpyridinium salt. This new intermediate reacts much faster with the alcohol and cannot rearrange to form the N-acylurea byproduct.[5]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common derivatization problems.
Problem: Incomplete Derivatization / Low Yield
Symptom: Analytical results (GC, LC-MS) show a significant amount of starting material remaining.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Presence of Moisture | Silylating and alkylating reagents are highly reactive towards water. Water hydrolyzes the reagent, rendering it inactive and preventing the derivatization of the target analyte.[6][8] | Ensure all glassware is oven-dried. Use anhydrous solvents and purchase fresh, high-quality sealed reagents. If the sample is in an aqueous matrix, perform a solvent exchange or lyophilize to complete dryness. |
| Steric Hindrance | The neopentyl structure of this compound physically impedes the approach of reagents to the carboxyl group, requiring more forcing conditions or a more reactive intermediate. | Switch to a more powerful derivatization strategy. For silylation, use a catalyzed reagent (e.g., BSTFA + 1% TMCS). For esterification, use an activation agent like DCC/DMAP (Steglich) or convert to the acid chloride with SOCl₂ first.[5][14] |
| Insufficient Reagent | An equilibrium may be established, or the reaction may be too slow to proceed to completion without a sufficient driving force from a large excess of the derivatization reagent. | Increase the molar excess of the derivatization reagent. A 2:1 molar ratio of reagent to active hydrogens is a minimum starting point; for hindered substrates, a 10x excess or greater may be required.[8][9] |
| Suboptimal Conditions | Sterically hindered reactions often have higher activation energy. Room temperature conditions that work for simple acids will be insufficient.[8] | Optimize reaction time and temperature. For silylation, increase the temperature to 70-80°C and the reaction time to 1-3 hours. Monitor reaction progress over time to determine the optimal endpoint. |
| Reagent Degradation | Derivatization reagents can degrade over time, especially after opening, due to exposure to atmospheric moisture. | Use a fresh vial of derivatization reagent. If you suspect degradation, test the reagent on a simple, unhindered carboxylic acid as a positive control. |
Section 3: Recommended Protocols
The following protocols are optimized for the unique challenges of this compound.
Protocol 1: Silylation for GC Analysis (TMS Ester Formation)
This protocol is designed to produce the trimethylsilyl ester of this compound for volatile analysis.
Materials:
-
This compound sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (reaction solvent)
-
Reaction vial with PTFE-lined cap
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. If dissolved in a solvent, evaporate to dryness under a stream of dry nitrogen.
-
Reagent Addition: To the dried sample (e.g., ~1 mg), add 100 µL of anhydrous pyridine or acetonitrile to dissolve.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. This represents a large molar excess.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to 75°C for 60 minutes .[6] For this hindered acid, longer times may be necessary; an initial time-course study (30, 60, 120 min) is recommended.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Protocol 2: Steglich Esterification for Synthesis (Methyl Ester Formation)
This protocol is a robust method for synthesizing esters of sterically hindered carboxylic acids, minimizing side-product formation.[5][13]
Materials:
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Methanol (or other alcohol)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Alcohol and Catalyst: Add anhydrous methanol (1.2 eq) and DMAP (0.1 eq) to the solution. Stir at room temperature for 5 minutes.
-
Activation: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate through Celite or a sintered glass funnel.
-
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography if necessary.
Section 4: Visual Guides & Workflows
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete derivatization.
Mechanism: The Role of DMAP in Steglich Esterification
Caption: DMAP catalysis prevents N-acylurea formation.
References
- 1. CAS 1118-47-4: this compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of 4,4-Dimethylpentanoic Acid
Welcome to the technical support center dedicated to the synthesis of 4,4-dimethylpentanoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger, multi-gram or kilogram-scale production. We will focus on the most common and scalable synthetic route: the carboxylation of a neopentyl-type Grignard reagent. This document provides field-proven insights, detailed troubleshooting, and robust protocols to ensure your scale-up is successful, safe, and efficient.
Recommended Synthesis Workflow: Grignard Carboxylation
The Grignard reaction is a cornerstone of carbon-carbon bond formation and provides a direct, high-yield pathway to carboxylic acids from alkyl halides.[1][2] The overall process involves the formation of an organomagnesium halide (Grignard reagent) from 1-chloro-3,3-dimethylbutane, followed by its reaction with solid carbon dioxide (dry ice) and subsequent acidic workup.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Gram-Scale Synthesis
This protocol describes a representative procedure for a ~10-15 gram scale synthesis. All glassware must be rigorously flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous.[3][4]
Materials:
-
Magnesium turnings (2.6 g, 107 mmol, 1.2 eq)
-
Iodine (1 crystal)
-
1-Chloro-3,3-dimethylbutane (10.8 g, 89.5 mmol, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) (150 mL)
-
Dry Ice (solid CO₂), crushed (approx. 50 g)
-
Hydrochloric Acid (3M aqueous solution)
-
Diethyl Ether (for extraction)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
To a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel (all under inert atmosphere), add the magnesium turnings and a single crystal of iodine.
-
Gently warm the flask with a heat gun until violet iodine vapors are observed. This helps to activate the magnesium surface. Cool to room temperature.
-
Add 20 mL of anhydrous THF to the flask.
-
Dissolve the 1-chloro-3,3-dimethylbutane in 80 mL of anhydrous THF and add it to the addition funnel.
-
Add ~10% of the alkyl chloride solution to the magnesium suspension. Stir vigorously. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and a slight increase in temperature. If it does not start, gentle warming may be required.[5]
-
Once initiated, add the remaining alkyl chloride solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the temperature.[6] Use a water bath for cooling if the reaction becomes too vigorous.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution should be a cloudy grey or brownish color. Cool the reagent to room temperature.
-
-
Carboxylation:
-
In a separate 1 L flask under an inert atmosphere, add approximately 50 g of freshly crushed dry ice.
-
Slowly add 50 mL of anhydrous THF or diethyl ether to the dry ice.
-
While stirring the dry ice slurry vigorously, slowly transfer the prepared Grignard reagent via cannula into the slurry. This step is highly exothermic; maintain a slow addition rate to control the reaction.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature, which allows any remaining CO₂ to sublime. The mixture will become a thick, white slurry.
-
-
Aqueous Workup and Purification:
-
Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of 3M HCl. This will protonate the carboxylate salt and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake. If an emulsion forms, add a small amount of saturated brine.[7]
-
Separate the layers and extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them once with 50 mL of water, followed by 50 mL of saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.[8]
-
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions & Scientific Rationale |
| Reaction Fails to Initiate | 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) prevents the reaction.[5] 2. Wet Glassware/Solvents: Grignard reagents are highly sensitive to moisture. Water will protonate and destroy the reagent faster than it can form.[4] 3. Alkyl Chloride Reactivity: Alkyl chlorides are less reactive than bromides or iodides for Grignard formation. | 1. Activation: Add a crystal of iodine or a few drops of 1,2-dibromoethane. These react with the magnesium to expose a fresh, reactive metal surface. Mechanical activation by crushing the magnesium turnings under an inert atmosphere can also be effective. 2. Rigorous Drying: Ensure all glassware is flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert gas stream. Use freshly distilled or commercially available anhydrous solvents. 3. Initiation Aid: A small amount of the pre-formed Grignard reagent from a previous batch can be used to initiate the reaction. |
| Low Yield of Grignard Reagent / Dark Reaction Mixture | 1. Wurtz Coupling: A common side reaction where two alkyl halides couple (R-X + R-MgX → R-R + MgX₂), forming 2,2,7,7-tetramethyloctane. This is more prevalent at higher temperatures.[7] 2. Solvent Decomposition: THF can be attacked by the Grignard reagent, especially during prolonged heating. 3. Impure Reagents: Impurities in the magnesium or alkyl halide can catalyze decomposition.[4] | 1. Control Temperature: Maintain a steady, gentle reflux. Do not overheat. Adding the alkyl halide slowly to a well-stirred suspension ensures it reacts with the magnesium rather than another Grignard molecule. 2. Minimize Reaction Time: Once the magnesium is consumed, proceed to the next step. Avoid unnecessarily long reflux times. 3. Use High-Purity Reagents: Use high-quality magnesium turnings and distilled alkyl halide to minimize side reactions. |
| Exothermic Runaway During Scale-Up | 1. Heat Accumulation: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[9] 2. Reagent Accumulation: If the reaction fails to initiate but the alkyl halide is still being added, a large amount of unreacted material can accumulate, leading to a sudden, violent reaction once it starts.[6] | 1. Improved Heat Management: Use a reactor with a cooling jacket and an efficient overhead stirrer. For very large scales, consider semi-batch or continuous flow processing.[10] 2. Confirm Initiation: Ensure the reaction has initiated before adding the bulk of the reagent. Monitor the internal temperature closely; a sustained exotherm is a positive sign. Never add more than 10% of the substrate before confirming initiation. |
| Persistent Emulsion During Workup | Formation of Fine Magnesium Salt Precipitates: Finely divided magnesium hydroxide and other basic magnesium salts create a stable interface between the aqueous and organic layers, preventing separation.[7] | 1. Add Saturated Brine: Adding brine increases the ionic strength of the aqueous layer, which helps to break the emulsion by changing the density and polarity. 2. Filter the Mixture: Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitates that are stabilizing the emulsion. 3. Use a Weaker Acid for Quenching: Quenching with a saturated ammonium chloride (NH₄Cl) solution instead of a strong acid can sometimes produce more easily filterable salts. |
| Low Isolated Yield of Carboxylic Acid | 1. Incomplete Carboxylation: Poor mixing or insufficient CO₂ can lead to unreacted Grignard reagent. 2. Product Loss to Aqueous Layer: The carboxylate salt is water-soluble. If the pH of the aqueous layer is not sufficiently acidic, the product will remain in the aqueous phase as its salt.[11] 3. Premature Quenching: The Grignard reagent can react with atmospheric moisture or CO₂ if the system is not properly inerted. | 1. Efficient CO₂ Contact: Use a large excess of freshly crushed dry ice and ensure vigorous stirring to create a fine slurry. This maximizes the surface area for the reaction. 2. Ensure Acidic pH: After the acidic workup, check the pH of the aqueous layer with pH paper to ensure it is strongly acidic (pH 1-2). This guarantees the product is in its neutral, organic-soluble carboxylic acid form. Perform multiple extractions.[8][11] 3. Maintain Inert Atmosphere: Ensure a positive pressure of nitrogen or argon is maintained throughout the Grignard formation and carboxylation steps. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up this synthesis? A1: The primary hazards are the flammability of the ether solvents and the high reactivity of the Grignard reagent.[12][13]
-
Flammability: Diethyl ether and THF are highly flammable and can form explosive peroxides.[12] Always work in a well-ventilated fume hood or a walk-in hood for larger scales, away from ignition sources. Use explosion-proof equipment.[14][15][16]
-
Reactivity: The Grignard formation is highly exothermic and can lead to a runaway reaction if the addition rate or cooling is not properly controlled.[6] The reagent reacts violently with water, so strict anhydrous conditions are mandatory to prevent gas evolution and potential pressure buildup.[13]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[12][13]
Q2: How can I accurately determine the concentration of my prepared Grignard reagent before use? A2: Titration is essential for determining the exact concentration of the active Grignard reagent, which is crucial for stoichiometry in the subsequent step. A common method involves back-titration with iodine. A known excess of I₂ is added to an aliquot of the Grignard solution, which reacts 1:1. The unreacted I₂ is then titrated with a standardized solution of sodium thiosulfate using a starch indicator.
Q3: What are the best practices for purifying this compound at scale? A3: For multi-gram to kilogram scales, purification choices depend on the impurity profile and desired purity.
-
Aqueous Wash: A primary purification step involves dissolving the crude product in an organic solvent and washing with a basic aqueous solution (e.g., NaHCO₃ or NaOH) to form the water-soluble sodium salt. This removes non-acidic organic impurities like the Wurtz coupling byproduct.[8][11] The aqueous layer is then re-acidified and the pure product is extracted back into an organic solvent.[11]
-
Vacuum Distillation: This is highly effective for removing non-volatile impurities and any remaining solvent. It is the preferred method for obtaining high-purity liquid carboxylic acids.[8]
-
Crystallization: If the carboxylic acid is a solid at room temperature or forms a suitable salt, recrystallization from an appropriate solvent system can be an excellent method for achieving very high purity.
Q4: Are there alternative synthesis routes to consider for this compound? A4: Yes, other routes exist, though they may present different scale-up challenges.
-
Oxidative Cleavage of an Alkene: The oxidation of 4,4-dimethyl-1-pentene using strong oxidizing agents like hot, concentrated potassium permanganate (KMnO₄) or ozone followed by an oxidative workup can yield the desired acid.[2][17][18][19][20] This method can be effective but often requires careful control of reaction conditions to avoid over-oxidation.
-
Hydrocarboxylation of an Alkene: Modern methods involving the direct addition of a carboxyl group across a double bond, such as the hydrocarboxylation of 3,3-dimethyl-1-butene using catalysts and a CO source like formic acid, are being developed.[21][22][23][24] These can be more atom-economical but may require specialized catalysts and conditions that are not yet standard for large-scale production.
Data Summary
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Purification Method | Expected Purity |
| Typical Yield | 65-80% | 60-75% | Vacuum Distillation | >98% |
| Typical Yield | 60-75% | 55-70% | Acid/Base Extraction | >95% |
| Major Impurity | 2,2,7,7-tetramethyloctane | 2,2,7,7-tetramethyloctane | - | - |
| Critical Control Point | Grignard Initiation | Heat Dissipation | - | - |
References
- 1. leah4sci.com [leah4sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. tert-Butylmagnesium Chloride | 677-22-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. chemicalbook.com [chemicalbook.com]
- 16. tert-Butylmagnesium Chloride | 677-22-5 | TCI AMERICA [tcichemicals.com]
- 17. Alkenes to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Alkene - Wikipedia [en.wikipedia.org]
- 20. Carboxylic acid synthesis by oxidation of alkenes [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Radical Hydrocarboxylation of Unactivated Alkenes via Photocatalytic Formate Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carboxylic compound synthesis by hydrocarboxylation [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the reactivity of 4,4-Dimethylpentanoic acid vs pivalic acid
Starting Chemical Investigations
I've initiated comprehensive Google searches to gather fundamental data on 4,4-dimethylpentanoic acid and pivalic acid. My focus is on their chemical structures, physical properties, and typical reactivity patterns. I aim to build a strong base of knowledge before delving into more specific investigations.
Analyzing Acid Properties
My focus has shifted to in-depth searches for experimental data and established protocols regarding reactions like esterification and alpha-carbon reactions for both acids. I'm prioritizing peer-reviewed journals and reputable databases to validate my understanding of reaction mechanisms and protocol standards. Afterwards, I plan to analyze the gathered information in order to begin constructing a comparative guide that highlights reactivity differences, taking into consideration steric and electronic factors.
Building the Comparative Guide
I'm now diving into the comparative guide. I'm focusing on the logical flow, making sure to highlight reactivity differences between the acids and explain steric and electronic factors. I'm also preparing to integrate all the gathered data and cite sources accurately. I'll include quantitative data tables, detailed experimental protocols, and Graphviz diagrams to visualize everything. The final step will be a complete "References" section.
Examining Acid Reactivity
I'm now focusing on this compound and pivalic acid for a comparative reactivity analysis. My goal is a technical guide for experts, emphasizing scientific accuracy. I'm prioritizing structuring this document with meticulous editorial control, ensuring the information presented is credible, expert-driven, and maintains scientific integrity.
Formulating Reaction Comparisons
I'm now zeroing in on the detailed structure. The guide's structure will begin with an introduction, contrasting the molecules structurally. Key sections will dissect esterification and amide bond formation reactivity. Each reaction will feature mechanistic discussion, followed by presenting experimental data and detailed protocols. I'll cap it off with a summary table and a practical implications discussion. I'm focusing on ensuring clear, self-validating protocols with full citations.
Defining Scope & Detail
I'm now fully immersed in the nitty-gritty. I'm prioritizing the granular details. I'm drafting a framework that clearly articulates the "why" behind experimental selections. Protocols will be self-validating, supported by citations and clickable URLs. Data will be structured for easy digestion, and diagrams will enhance the mechanistic explanations. This guide will truly serve as a resource for experts. The focus on experimental design and mechanistic insight are critical.
Analyzing Reactivity Differences
I'm now fully immersed in the core comparison, carefully analyzing the reactivity differences. I'm focusing on crafting detailed experimental sections for esterification and amidation, ensuring complete protocols and data. I'm prioritizing clear explanations of the steric and electronic effects on reactivity. I'm also identifying supporting citations and creating helpful diagrams to reinforce the explanations. This guide will be an authoritative resource for researchers.
Defining & Structuring Content
I'm now drafting the guide's core. I'll kick it off with an intro contrasting the two acids structurally, then dig into esterification and amidation, comparing their reactivity. For each reaction, I'll explore the mechanistic details, including steric and electronic influences. I'm prioritizing the inclusion of experimental findings and methods, supported by citations and well-designed diagrams. I'll make sure to conclude with a summary and a discussion of real-world uses.
I'm now zeroing in on a detailed plan, starting with a clear, descriptive title. The guide's intro will compare the two molecules' structures, emphasizing steric effects. I'll include a properties table with 3D structures and a specific section on steric hindrance using diagrams. I'll compare the esterification and amidation reactions, including reaction mechanisms and clear experimental protocols for comparison.
Defining Guide Structure
I'm now deep in the planning stage, having gathered tons of information. I'll kick off with a structural comparison of the two acids, then zero in on esterification and amidation reactions, detailing the mechanistic considerations, steric and electronic effects. I'm prioritizing the inclusion of experimental findings with clear methods, and supported by visual aids. The concluding discussion will cover applications.
Developing Experimental Protocols
I'm now deep in the planning stage, having gathered a wealth of information. I'll initiate with a structural comparison of both acids, and then drill down into esterification and amidation reactions, emphasizing the mechanistic aspects and steric effects. I'm focusing on presenting experimental findings, complete with clear, step-by-step procedures and visual aids. A concluding discussion will cover applications and practical implications. I'm prioritizing the clarity of my methodology and ensuring the data supports my hypothesis, thus making the guide useful.
Defining Experimental Details
I'm now diving into the nitty-gritty of experimental design. I've chosen classic esterification (Fischer) and amidation (EDC/HOBt) reactions as my key comparisons. I'm focusing on defining clear, step-by-step protocols for each, ensuring they are reproducible and comparable. I'm also preparing to present the data in a clear, accessible way with supporting diagrams. My goal is a truly expert-level technical guide.
A Comparative Analysis of 4,4-Dimethylpentanoic Acid and 3,3-Dimethylpentanoic Acid for Researchers and Drug Development Professionals
In the landscape of chemical research and drug development, a nuanced understanding of isomeric structures is paramount. The subtle shift of a functional group can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of two structural isomers: 4,4-dimethylpentanoic acid and 3,3-dimethylpentanoic acid. As branched-chain fatty acids, these compounds hold potential as building blocks in organic synthesis and as probes for studying lipid metabolism and its implications in various physiological and pathological states. This document will delve into their structural differences, comparative physicochemical properties, reactivity profiles influenced by steric effects, potential biological significance, and the analytical methodologies for their characterization.
Molecular Architecture: A Tale of Two Isomers
At the heart of their differences lies the placement of the gem-dimethyl group along the pentanoic acid backbone. Both isomers share the same molecular formula (C7H14O2) and molecular weight (130.18 g/mol ). However, the spatial arrangement of the methyl groups profoundly influences their three-dimensional structure and, consequently, their interactions with other molecules and biological systems.
-
This compound (CAS: 1118-47-4) , also known as 4,4-dimethylvaleric acid, features a tert-butyl group at the end of the alkyl chain, distal to the carboxylic acid functionality. This positions the steric bulk away from the reactive carboxyl group.
-
3,3-Dimethylpentanoic Acid (CAS: 3177-74-0) places the gem-dimethyl substitution on the third carbon, creating a neopentyl-like environment in closer proximity to the carboxyl group. This arrangement introduces significant steric hindrance around the α- and β-carbons. Notably, 3,3-dimethylpentanoic acid is a chiral compound and has been identified as a metabolic intermediate in plants and animals.[1][2]
The structural dissimilarity is visualized in the diagram below:
Caption: Chemical structures of this compound and 3,3-dimethylpentanoic acid.
Physicochemical Properties: A Quantitative Comparison
The differing placement of the dimethyl groups leads to distinct physical properties. The following table summarizes key physicochemical data for both isomers, compiled from various chemical databases.
| Property | This compound | 3,3-Dimethylpentanoic Acid |
| CAS Number | 1118-47-4 | 3177-74-0 |
| Molecular Formula | C7H14O2 | C7H14O2 |
| Molecular Weight | 130.18 g/mol | 130.18 g/mol |
| Boiling Point | ~207.8-210.1 °C (estimated)[3][4] | 213 °C @ 778 Torr[5] |
| Melting Point | 24.61 °C (estimated)[6] | 53.5 °C[5] |
| Density | ~0.92-0.94 g/cm³ (estimated)[4][6] | Not available |
| pKa | ~4.79[3] | Not available |
| Appearance | Colorless to pale yellow liquid[7] | Solid |
| Solubility | Soluble in organic solvents, limited in water[7] | Not available |
The higher boiling and melting points of 3,3-dimethylpentanoic acid compared to the estimated values for its 4,4-isomer can be attributed to its more compact and symmetrical structure, which may allow for more efficient crystal packing in the solid state.
Reactivity and Steric Effects: The Decisive Factor
The reactivity of carboxylic acids is primarily centered around the carboxyl group. However, the steric environment surrounding this functional group can significantly influence the rate and feasibility of chemical transformations.
The core principle at play is steric hindrance , where the bulky dimethyl groups can impede the approach of reactants to the electrophilic carbonyl carbon. In the context of these isomers, the positioning of the gem-dimethyl group is critical.
-
In This compound , the tert-butyl group is at the γ-position relative to the carboxyl group. This distance minimizes its steric influence on reactions involving the carboxyl functionality, such as esterification, amidation, or reduction. Its reactivity is therefore expected to be comparable to that of other straight-chain carboxylic acids.
-
Conversely, in 3,3-dimethylpentanoic acid , the gem-dimethyl group is at the β-position. This proximity creates a sterically congested environment around the carboxyl group. This hindrance can be expected to slow down nucleophilic acyl substitution reactions. The bulky substituent may also influence the acidity of the α-protons, although this effect is likely to be less pronounced than the steric shielding of the carbonyl carbon.
The following diagram illustrates the concept of steric hindrance in these two isomers:
Caption: Steric hindrance at the carboxyl group in 4,4- and 3,3-dimethylpentanoic acid.
Synthesis Strategies: Crafting the Isomers
The synthesis of these isomers can be achieved through established organic chemistry methodologies. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol describes a plausible synthesis of this compound from 1-bromo-3,3-dimethylbutane.
Materials:
-
1-bromo-3,3-dimethylbutane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO2)
-
Hydrochloric acid (concentrated)
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3,3-dimethylbutane in anhydrous diethyl ether via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture for 30-60 minutes after the addition is complete to ensure full formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard reagent in an ice bath. Cautiously add crushed dry ice to the reaction mixture in small portions. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.
-
Hydrolysis: Slowly add a solution of dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it with water and then with brine. Dry the ethereal layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.
Experimental Protocol: Synthesis of 3,3-Dimethylpentanoic Acid via Malonic Ester Synthesis
This protocol outlines a potential synthesis of 3,3-dimethylpentanoic acid using diethyl malonate as the starting material.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-bromo-2,2-dimethylpropane (neopentyl bromide)
-
Ethyl iodide
-
Sodium hydroxide
-
Sulfuric acid (concentrated)
-
Standard glassware for organic synthesis
Procedure:
-
First Alkylation: In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol. To this, add diethyl malonate dropwise at room temperature. After the initial reaction, add 1-bromo-2,2-dimethylpropane and reflux the mixture.
-
Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of ethyl iodide. Reflux the mixture to complete the dialkylation.
-
Saponification and Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide. Reflux the mixture to hydrolyze the ester groups. After cooling, acidify the mixture with concentrated sulfuric acid. Heat the acidified mixture to effect decarboxylation.
-
Work-up and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate. Remove the solvent and purify the product by distillation or recrystallization.
Spectroscopic Characterization: Identifying the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and differentiation of these isomers.
-
¹H NMR Spectroscopy: The proton NMR spectra of both isomers will show a characteristic broad singlet for the carboxylic acid proton between 10-13 ppm. The key differentiating features will be in the alkyl region. For this compound, a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed. In contrast, 3,3-dimethylpentanoic acid will exhibit a singlet for the six protons of the gem-dimethyl group and signals for the ethyl group.
-
¹³C NMR Spectroscopy: The carbon spectra will also show distinct differences. The quaternary carbon of the tert-butyl group in the 4,4-isomer will have a characteristic chemical shift. The 3,3-isomer will show a quaternary carbon signal for the C3 position and distinct signals for the two methyl groups and the ethyl group.
-
Mass Spectrometry: Electron ionization mass spectrometry will likely produce distinct fragmentation patterns for the two isomers. The 4,4-isomer may show a prominent peak corresponding to the stable tert-butyl cation. The fragmentation of the 3,3-isomer will be influenced by the gem-dimethyl group at the β-position.
Biological and Pharmacological Context: A Frontier for Investigation
While specific studies on the biological activities of 4,4- and 3,3-dimethylpentanoic acid are limited, their classification as branched-chain fatty acids (BCFAs) places them in a class of molecules with emerging biological significance. BCFAs are known to be components of bacterial cell membranes and are present in the human diet, particularly in dairy and ruminant meat products.
Research on BCFAs has suggested their involvement in:
-
Metabolic Regulation: BCFAs can be metabolized in the body and may influence lipid metabolism.[8]
-
Gut Microbiome Interactions: The gut microbiota can produce and metabolize BCFAs, which may play a role in gut health.
-
Cellular Signaling: Some BCFAs have been shown to have anti-inflammatory and anti-cancer properties in vitro.
The structural differences between 4,4- and 3,3-dimethylpentanoic acid could lead to different metabolic fates and biological activities. The steric hindrance in the 3,3-isomer might affect its recognition and processing by metabolic enzymes. Further research, including in vitro cytotoxicity assays and metabolic profiling studies, is warranted to elucidate the specific biological roles of these isomers.
Conclusion and Future Directions
This compound and 3,3-dimethylpentanoic acid, while structurally similar, exhibit distinct physicochemical properties and are predicted to have different chemical reactivities due to steric effects. The synthetic routes to these compounds are well-established, and their structures can be unequivocally confirmed by modern spectroscopic techniques.
For researchers in drug development, the key takeaway is the profound impact of isomeric structure on molecular properties. The greater steric hindrance around the carboxyl group of 3,3-dimethylpentanoic acid makes it a more challenging synthon for derivatization compared to its 4,4-isomer. From a biological perspective, these isomers represent an untapped area of research. Comparative studies on their metabolism, cytotoxicity, and effects on cellular signaling pathways could yield valuable insights into the structure-activity relationships of branched-chain fatty acids and their potential as therapeutic agents or biological probes.
References
- 1. aocs.org [aocs.org]
- 2. 3,3-Dimethylpentanoic acid | 3177-74-0 | DAA17774 [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4,4-Dimethylpentanoic Acid Versus Other Branched-Chain Fatty Acids
Introduction: The Understated Significance of Branched-Chain Fatty Acids
In the vast landscape of lipid biology, branched-chain fatty acids (BCFAs) represent a fascinating and comparatively underexplored class of molecules.[1] Unlike their straight-chain counterparts, BCFAs possess one or more methyl groups along their carbon backbone, a seemingly minor structural alteration that imparts significant and diverse biological activities.[2] These molecules are integral components of cell membranes, particularly in bacteria, and are increasingly recognized for their roles in mammalian physiology, spanning metabolic regulation, inflammation, and cellular signaling.[3][4][5]
This guide provides a detailed comparison of the potential biological activities of 4,4-dimethylpentanoic acid , a short-chain fatty acid with a unique quaternary carbon, against other more extensively studied BCFAs, primarily focusing on isovaleric acid (3-methylbutanoic acid) as a key comparator. While direct experimental data on this compound is limited, this document aims to synthesize the current understanding of BCFA bioactivity to provide a framework for future research and drug development. We will delve into the structural nuances that likely dictate function, propose signaling pathways, and provide detailed experimental protocols to investigate these hypotheses.
Structural Considerations: How Branching Dictates Function
The biological effects of fatty acids are intrinsically linked to their structure. The position and number of methyl branches influence their physical properties, such as melting point and membrane fluidity, and their interaction with enzymes and receptors.
This compound: This molecule is characterized by two methyl groups on the fourth carbon, creating a bulky tert-butyl group. This structure is relatively rare in nature. Its compact nature may influence its transport across cell membranes and its interaction with binding pockets of proteins.
Isovaleric Acid (3-Methylbutanoic Acid): As a product of leucine metabolism, isovaleric acid is a well-characterized BCFA found in various foods and biological systems.[1] Its single methyl group at the third position results in a less sterically hindered structure compared to this compound.
The structural differences between these and other BCFAs, such as anteiso- and iso-fatty acids, are crucial in determining their metabolic fate and biological signaling.[2]
Comparative Biological Activities: Knowns and Postulates
While a direct side-by-side comparison is challenging due to the nascent state of research on this compound, we can extrapolate potential activities based on the broader BCFA literature and contrast them with the established roles of isovaleric acid.
| Biological Effect | Isovaleric Acid (3-Methylbutanoic Acid) | This compound (Postulated) | Key References |
| Metabolic Regulation | Known to be involved in leucine catabolism; accumulation leads to isovaleric acidemia, a metabolic disorder.[1][6] Can influence glucose and lipid metabolism. | May impact cellular energy metabolism due to its unique structure, potentially influencing mitochondrial function. Its metabolism is likely to differ from other BCFAs. | [1][6] |
| Antimicrobial Activity | Contributes to the flavor of fermented foods and possesses antimicrobial properties.[1] | The bulky tert-butyl group could enhance its ability to disrupt bacterial cell membranes, suggesting potential as an antimicrobial agent. | [1] |
| Neurological Effects | High levels are neurotoxic, as seen in isovaleric acidemia.[6] However, some short-chain fatty acids have neuroprotective effects. | Its potential neurological effects are unknown but warrant investigation, considering the neuroactivity of other fatty acids. | [6] |
| Anti-inflammatory Effects | Some studies suggest anti-inflammatory properties for BCFAs in general, though specific data for isovaleric acid is less clear.[4][5] | The unique structure may modulate inflammatory pathways, a key area for future research. | [4][5] |
Signaling Pathways: A Visual Hypothesis
The biological effects of BCFAs are often mediated through their interaction with cellular signaling pathways. While the specific pathways for this compound are yet to be elucidated, we can propose a hypothetical model based on known BCFA mechanisms.
Caption: Proposed signaling pathways for this compound.
Experimental Protocols: A Roadmap for Investigation
To validate the postulated biological activities of this compound and enable a robust comparison with other BCFAs, the following experimental workflows are recommended.
Protocol 1: In Vitro Assessment of Cytotoxicity and Metabolic Effects
Objective: To determine the cytotoxic profile of this compound and its impact on cellular metabolism in a relevant cell line (e.g., HepG2 for liver metabolism, 3T3-L1 for adipocyte function).
Methodology:
-
Cell Culture: Culture HepG2 or 3T3-L1 cells under standard conditions.
-
Compound Preparation: Prepare stock solutions of this compound and a comparator BCFA (e.g., isovaleric acid) in a suitable solvent (e.g., DMSO).
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in a 96-well plate.
-
Treat cells with a range of concentrations of each fatty acid for 24, 48, and 72 hours.
-
Add MTT reagent and incubate.
-
Solubilize formazan crystals and measure absorbance to determine cell viability.
-
-
Metabolic Activity Assay (Seahorse XF Analyzer):
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with non-toxic concentrations of the fatty acids.
-
Perform a mitochondrial stress test to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 4,4-Dimethylpentanoic Acid: A Comparative Analysis of Reagent Alternatives
Introduction
4,4-Dimethylpentanoic acid, a methyl-branched fatty acid, serves as a crucial building block in the synthesis of more complex molecules in pharmaceuticals and materials science.[1] The presence of a neopentyl group [(CH₃)₃C-CH₂-] introduces significant steric hindrance, which can be both a synthetic challenge and a desirable feature for tuning the properties of the final product. The selection of a synthetic route is a critical decision, dictated by factors such as scale, cost, safety, and desired purity.
This guide provides an in-depth comparison of four distinct synthetic strategies for producing this compound. We will move beyond simple procedural lists to explore the underlying principles, compare the performance of alternative reagents, and provide field-proven insights to aid researchers in making informed experimental choices. Each method is evaluated on its merits and drawbacks, supported by detailed experimental protocols and comparative data.
Method 1: The Classic Nucleophilic Approach - Grignard and Organolithium Reagents
The carboxylation of organometallic reagents is a cornerstone of organic synthesis for forming carbon-carbon bonds. Both Grignard (organomagnesium) and organolithium reagents are powerful nucleophiles and strong bases capable of attacking carbon dioxide.[2][3]
Causality of Experimental Design
The core of this method involves the creation of a carbanion equivalent from an alkyl halide. The choice between magnesium (for Grignard) and lithium (for organolithium) is a critical decision point.
-
Grignard Reagents: Formed by reacting an alkyl halide with magnesium metal in an ethereal solvent, Grignard reagents are highly reactive towards carbonyls.[4][5] The ether solvent is not merely a medium; it is crucial for stabilizing the Grignard reagent complex.[5] Strict anhydrous conditions are non-negotiable, as these reagents are potent bases that will readily deprotonate water instead of attacking the CO₂ electrophile.[3][6]
-
Organolithium Reagents: Prepared by reacting an alkyl halide with lithium metal, organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[4] This increased reactivity can be advantageous for less reactive electrophiles but also necessitates more stringent handling, often at cryogenic temperatures (-78 °C) to control side reactions.[7][8]
For the synthesis of this compound, the required precursor is 1-halo-3,3-dimethylbutane (neopentyl halide).
Workflow & Mechanism Diagram
Caption: Workflow for Grignard synthesis of this compound.
Experimental Protocol: Grignard Synthesis
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried to remove all traces of moisture.
-
Reagent Formation: To the flask, add magnesium turnings (1.2 eq). Cover with anhydrous diethyl ether. In the dropping funnel, add a solution of 1-bromo-3,3-dimethylbutane (1.0 eq) in anhydrous diethyl ether.
-
Initiation & Reaction: Add a small portion of the alkyl halide solution to the magnesium. Initiation is indicated by gentle bubbling and warming. If the reaction does not start, a small crystal of iodine can be added. Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours.[6]
-
Carboxylation: Cool the reaction mixture in an ice bath. Bubble dry CO₂ gas through the solution or, alternatively, pour the Grignard solution slowly over an excess of crushed dry ice.
-
Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl (e.g., 1 M) until the solution is acidic and all magnesium salts have dissolved.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Purify by distillation or recrystallization.
Performance Comparison: Grignard vs. Organolithium
| Parameter | Grignard Reagent | Organolithium Reagent | Rationale & Justification |
| Reactivity | High | Very High | The C-Li bond is more polarized than the C-Mg bond, making the carbon more nucleophilic.[4] |
| Yield | Good (Typically 60-80%) | Good to Excellent (Often >75%) | Higher reactivity of R-Li can lead to cleaner reactions if conditions are controlled. |
| Handling | Requires anhydrous conditions. | Requires anhydrous conditions and often cryogenic temperatures (-78 °C).[7] | The higher basicity and reactivity of R-Li necessitates stricter temperature control to prevent side reactions. |
| Safety | Flammable ether solvents. | Pyrophoric in some cases. Flammable solvents. | Organolithium reagents can ignite spontaneously on contact with air. |
| Cost | Magnesium is inexpensive. | Lithium is more expensive than magnesium. | Raw material cost can be a factor in large-scale synthesis. |
Method 2: The Industrial Workhorse - The Koch-Haaf Reaction
The Koch-Haaf reaction is a powerful industrial method for synthesizing tertiary and sterically hindered carboxylic acids.[9] It involves the carbonylation of an alkene or alcohol, catalyzed by a strong acid. For laboratory-scale synthesis, using formic acid as an in situ source of carbon monoxide under strongly acidic conditions is a common and safer alternative to handling high-pressure CO gas.[10]
Causality of Experimental Design
This reaction proceeds via a carbocation intermediate. The choice of starting material dictates the initial step.
-
From an Alkene (3,3-Dimethyl-1-butene): Protonation of the alkene by a superacid (like H₂SO₄) generates a secondary carbocation, which rapidly rearranges via a hydride shift to the more stable tertiary carbocation. This is the key intermediate that is trapped by carbon monoxide.
-
From an Alcohol (Neopentyl Alcohol): Protonation of the alcohol generates a good leaving group (water). Departure of water would form a primary carbocation, which is highly unstable. Therefore, a concerted rearrangement occurs where a methyl group migrates as the water molecule departs, leading directly to the stable tertiary carbocation.
The use of formic acid in concentrated sulfuric acid is a clever workaround; the strong acid dehydrates formic acid to produce CO and water directly in the reaction flask.[10][11]
Workflow & Mechanism Diagram
Caption: Simplified workflow for the Koch-Haaf synthesis.
Experimental Protocol: Koch-Haaf Synthesis
-
Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid (98%, ~10 eq) to 0-5 °C in an ice bath.
-
Reagent Addition: Premix the starting material (e.g., 3,3-dimethyl-1-butene, 1.0 eq) and formic acid (98%, ~5 eq). Add this mixture dropwise to the cold, stirred sulfuric acid, maintaining the internal temperature below 15 °C.[11]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The color will typically darken.
-
Workup: Carefully pour the reaction mixture over a large amount of crushed ice. This hydrolyzes the acylium ion intermediate and dilutes the acid.
-
Extraction & Purification: Extract the resulting aqueous slurry with a suitable solvent (e.g., diethyl ether or tert-butyl methyl ether) (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting acid by distillation.
Performance Analysis: Koch-Haaf
| Parameter | Assessment | Rationale & Justification |
| Yield | Good to Excellent (Often 70-95%) | The reaction is driven by the formation of a stable tertiary carbocation, leading to high efficiency.[11] |
| Scalability | Excellent | This is a common industrial process for producing "Koch acids."[9] |
| Safety | High Hazard | Involves large quantities of concentrated, corrosive acids. The reaction is highly exothermic and requires careful temperature control. |
| Reagents | Inexpensive | Alkenes, alcohols, formic acid, and sulfuric acid are commodity chemicals. |
| Atom Economy | Good | Most atoms from the starting materials are incorporated into the product. |
Method 3: The Classic Building Block - Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing substituted acetic acids.[12] The key is the high acidity of the α-protons of diethyl malonate, which allows for easy deprotonation to form a stabilized enolate, followed by alkylation.
Causality of Experimental Design
The synthesis involves three key stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.[13]
-
Enolate Formation: A strong base is required to deprotonate the diethyl malonate. Sodium ethoxide (NaOEt) in ethanol is the classic choice. Using the same alkoxide as the ester group (ethoxide for an ethyl ester) is a critical detail to prevent transesterification, a side reaction that would scramble the ester groups and lead to a mixture of products.[12]
-
Alkylation: The formed enolate acts as a nucleophile, attacking an alkyl halide (in this case, 1-bromo-3,3-dimethylbutane) in an Sₙ2 reaction. The steric hindrance of the neopentyl group makes this Sₙ2 reaction challenging, which can lower the yield compared to less hindered halides.[14] A major drawback is the potential for a second alkylation to occur, leading to dialkylated byproducts.[12]
-
Hydrolysis & Decarboxylation: The substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base. Upon heating, this β-keto acid readily loses CO₂, yielding the final product.
Workflow & Mechanism Diagram
Caption: Workflow for the malonic ester synthesis pathway.
Experimental Protocol: Malonic Ester Synthesis
-
Enolate Formation: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Alkylation: To the resulting enolate solution, add 1-bromo-3,3-dimethylbutane (1.0 eq) and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Hydrolysis and Decarboxylation: To the residue, add an excess of aqueous HCl (e.g., 6 M) and heat to reflux for several hours. This step both hydrolyzes the ester groups and decarboxylates the resulting diacid.
-
Extraction & Purification: Cool the reaction mixture and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the final product by distillation.
Performance Analysis: Malonic Ester Synthesis
| Parameter | Assessment | Rationale & Justification |
| Yield | Fair to Moderate (Typically 40-60%) | The Sₙ2 alkylation step with a sterically hindered neopentyl halide is slow and can be inefficient. Dialkylation is a common side reaction.[12] |
| Versatility | High | This method is adaptable for the synthesis of a wide variety of substituted carboxylic acids.[13][15] |
| Safety | Moderate | Involves handling strong bases (sodium ethoxide) and flammable solvents. |
| Reagents | Readily Available | Diethyl malonate, sodium ethoxide, and alkyl halides are common lab reagents. |
| Atom Economy | Poor | Several atoms from the malonic ester and the base are lost as CO₂ and waste salts. |
Method 4: The Modern Catalytic Approach - Hydrocarboxylation of Alkenes
Recent advances in catalysis have enabled the direct hydrocarboxylation of alkenes with CO₂ or a CO surrogate like formic acid.[16][17] These methods, often employing nickel or palladium catalysts, represent a greener and more atom-economical approach.
Causality of Experimental Design
The reaction mechanism is centered around a catalytic cycle. A nickel-catalyzed hydrocarboxylation of an unactivated alkene like 3,3-dimethyl-1-butene with CO₂ can proceed via a Nickel-Catalyzed Hydrogen Atom Transfer (Ni-HAT) pathway.[18]
-
Catalyst Activation: A Ni(0) species is typically generated in situ from a Ni(II) precatalyst and a reducing agent (e.g., Mn or Zn).
-
Hydride Formation: The active Ni(0) catalyst reacts with a hydride source (e.g., an alkyl halide and water/alcohol, or a silane) to form a nickel-hydride (Ni-H) species.
-
Hydrometallation: The Ni-H species adds across the double bond of the alkene. For unactivated terminal alkenes, this addition typically occurs in an anti-Markovnikov fashion to place the nickel on the terminal carbon, minimizing steric interactions.
-
Carboxylation: The resulting alkyl-nickel intermediate reacts with CO₂ to form a nickel-carboxylate complex.
-
Protonolysis & Catalyst Regeneration: The nickel-carboxylate is protonated by a proton source in the mixture, releasing the final carboxylic acid product and regenerating the active Ni(0) catalyst to continue the cycle.
Workflow & Mechanism Diagram
References
- 1. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgosolver.com [orgosolver.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tutorchase.com [tutorchase.com]
- 5. leah4sci.com [leah4sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - Grignard vs. organolithium - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. mdpi.com [mdpi.com]
- 9. Koch reaction - Wikipedia [en.wikipedia.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 13. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. mdpi.com [mdpi.com]
- 17. Carboxylic compound synthesis by hydrocarboxylation [organic-chemistry.org]
- 18. Proximal and Remote Hydrocarboxylation of Alkenes with Carbon Dioxide Enabled by Nickel‐Catalyzed Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Purification Techniques for 4,4-Dimethylpentanoic Acid: An Application Scientist's Guide
For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 4,4-Dimethylpentanoic acid, a branched-chain carboxylic acid, serves as a valuable building block in organic synthesis.[1][2] Its unique structure, featuring a sterically hindered tert-butyl group, imparts specific properties to target molecules but also presents distinct challenges in its purification. Impurities stemming from synthesis—such as unreacted starting materials, isomers, or side-products—can compromise reaction yields, introduce confounding variables in biological assays, or lead to the formation of undesired byproducts.
This guide provides an in-depth, head-to-head comparison of the primary techniques for purifying this compound. Moving beyond simple protocols, we will explore the underlying chemical principles that govern each method's efficacy, offering field-proven insights to help you select and optimize the ideal purification strategy for your specific needs, whether for small-scale research or process development.
Physicochemical Properties at a Glance
A successful purification strategy begins with a thorough understanding of the target molecule's properties.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₁₄O₂ | Provides the basis for molecular weight and elemental composition.[2][3] |
| Molecular Weight | 130.18 g/mol | Influences diffusion rates and behavior in size-based separations.[2] |
| Appearance | Colorless to pale yellow liquid | The presence of color often indicates impurities that may be targeted by specific techniques like charcoal treatment during recrystallization.[1] |
| Boiling Point | ~207.8°C at 760 mmHg | High boiling point suggests that vacuum distillation is preferable to prevent thermal decomposition.[3] |
| Solubility | Soluble in organic solvents, limited in water | This differential solubility is the cornerstone of liquid-liquid extraction and influences solvent selection for chromatography and recrystallization.[1] |
| Acidity (pKa) | Weak acid | The ability to donate a proton allows for manipulation via acid-base chemistry, forming a water-soluble salt, which is central to extractive purification.[1] |
Acid-Base Extraction: The Workhorse of Carboxylic Acid Purification
Acid-base extraction is a robust and highly scalable liquid-liquid extraction technique that leverages the acidic nature of the carboxyl group. It is exceptionally effective for removing neutral or basic impurities.
Principle of Separation
The core principle is the reversible conversion of the water-insoluble this compound into its water-soluble carboxylate salt. By washing an organic solution of the crude acid with a basic aqueous solution (e.g., sodium bicarbonate), the acid is deprotonated, forming the sodium 4,4-dimethylpentanoate salt, which partitions into the aqueous phase. Neutral organic impurities remain in the organic layer and are thus separated. The aqueous layer is then re-acidified (e.g., with HCl), protonating the carboxylate back to the free carboxylic acid, which precipitates or partitions back into a fresh organic solvent.
Experimental Causality: Why These Steps?
-
Choice of Base: A weak base like sodium bicarbonate (NaHCO₃) is often preferred over a strong base like sodium hydroxide (NaOH). Why? Bicarbonate is selective for deprotonating stronger acids like carboxylic acids over very weak acids like phenols. Using a strong base could lead to the co-extraction of other weakly acidic impurities and increases the risk of base-catalyzed side reactions like hydrolysis if ester impurities are present.
-
Re-acidification: The addition of a strong acid like HCl ensures complete protonation of the carboxylate salt, maximizing the recovery of the purified acid. The solution should be acidified to a pH of ~2 to ensure the carboxylic acid is fully protonated.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying this compound via acid-base extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate or diethyl ether, ~10-20 mL per gram of crude acid).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Add a fresh portion of saturated NaHCO₃ to the organic layer and repeat the extraction process to maximize recovery. Combine the aqueous extracts.
-
Wash (Optional): The initial organic layer, containing neutral impurities, can be discarded. For rigorous purification, the combined aqueous layers can be washed with a small portion of fresh ethyl acetate to remove any residual neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2 (test with pH paper). The purified this compound will separate, often making the solution cloudy or forming an oily layer.
-
Recovery: Add a fresh portion of ethyl acetate to the acidified aqueous mixture and extract the purified acid back into the organic phase. Repeat the extraction twice.
-
Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove bulk water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Distillation: Purification by Volatility
Distillation separates components of a liquid mixture based on differences in their boiling points. Given the relatively high boiling point of this compound (~208°C), this method is most effective for removing impurities that are either non-volatile (salts, baseline materials) or significantly more volatile (e.g., residual low-boiling solvents).
Principle of Separation
When a liquid is heated, the component with the higher vapor pressure (and thus lower boiling point) vaporizes to a greater extent. By heating the crude mixture and then cooling the resulting vapor, a condensate (distillate) is obtained that is enriched in the more volatile component. For purifying this compound, the target compound is typically the less volatile component collected as the final fraction, after more volatile impurities have been removed.
Experimental Causality: Why These Steps?
-
Vacuum Application: The atmospheric boiling point of 207.8°C is high enough to potentially cause thermal decomposition or side reactions.[3] Applying a vacuum lowers the pressure above the liquid, thereby reducing the temperature required for it to boil. This is a critical step to preserve the integrity of the molecule.
-
Fractional vs. Simple Distillation: If impurities have boiling points close to the product, a fractional distillation column (e.g., a Vigreux column) is inserted between the flask and the condenser. The increased surface area of the column allows for repeated vaporization-condensation cycles, providing a much more efficient separation than simple distillation.
Workflow Diagram: Vacuum Fractional Distillation
Caption: Workflow for purifying this compound via vacuum distillation.
Detailed Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum work. Ensure all glassware joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distilling flask to no more than two-thirds of its volume with the crude this compound and add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Collecting Fractions: As the mixture heats, the most volatile impurities will boil first. Collect this initial "forerun" in a separate receiving flask and discard it.
-
Main Fraction: The temperature at the still head will rise and then plateau as the this compound begins to distill. Collect this fraction, which is the purified product, in a clean receiving flask.
-
Completion: Once the majority of the product has distilled or the temperature begins to fluctuate, stop the distillation. Allow the apparatus to cool completely before slowly releasing the vacuum. The non-volatile residue remains in the distillation flask.
Column Chromatography: High-Resolution Separation
Chromatography offers the highest resolution for separating complex mixtures and is ideal for removing impurities with similar polarities and structures to the target compound. For carboxylic acids, reversed-phase chromatography is often more practical and efficient than traditional normal-phase (silica gel) chromatography.[4]
Principle of Separation
-
Normal-Phase (Silica Gel): Utilizes a polar stationary phase (silica) and a non-polar mobile phase. Polar compounds (like carboxylic acids) interact strongly with the silica and elute slowly. This strong interaction can lead to peak tailing and poor separation. Adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can improve peak shape but complicates solvent removal.[5]
-
Reversed-Phase (C18): Employs a non-polar stationary phase (silica modified with C18 alkyl chains) and a polar mobile phase (e.g., water/acetonitrile).[4] Non-polar compounds interact more strongly with the C18 and elute later. This compound, with its C7 hydrocarbon structure, will be well-retained and can be effectively separated from more polar or less polar impurities. Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) to the mobile phase keeps the carboxylic acid protonated and ensures sharp, symmetrical peaks.[4]
-
Ion-Exchange: This technique uses a stationary phase with charged functional groups.[6] For carboxylic acid purification, an anion exchange resin (positively charged) is used. At a pH above its pKa, the deprotonated carboxylate anion binds to the resin. Impurities are washed away, and the pure acid is then displaced from the resin by washing with a solution containing a stronger anion or by changing the pH.[6]
Workflow Diagram: Reversed-Phase Flash Chromatography
Caption: Workflow for purifying this compound via chromatography.
Detailed Protocol: Preparative Reversed-Phase Flash Chromatography
-
Column Selection and Equilibration: Select a reversed-phase (C18) flash column appropriate for the scale of purification. Equilibrate the column with the starting mobile phase (e.g., 95:5 Water/Acetonitrile + 0.1% TFA) until a stable baseline is observed on the UV detector.
-
Sample Preparation: Dissolve the crude this compound in a small amount of a suitable solvent (e.g., methanol or the mobile phase).
-
Loading: Load the sample onto the equilibrated column.
-
Elution: Begin the elution, typically with a linear gradient of increasing organic solvent (e.g., increasing acetonitrile from 5% to 95% over 10-20 column volumes).
-
Fraction Collection: Collect fractions as the compounds elute from the column, guided by the UV chromatogram. The product will elute as a distinct peak.
-
Analysis and Pooling: Analyze the collected fractions (e.g., by TLC or LC-MS) to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the mobile phase solvents from the pooled fractions under reduced pressure. This may require co-evaporation with a different solvent to remove residual water and TFA.
Head-to-Head Comparison Summary
| Feature | Acid-Base Extraction | Vacuum Distillation | Column Chromatography (Reversed-Phase) |
| Principle | Differential solubility of acid vs. salt | Difference in boiling points | Differential partitioning between stationary/mobile phases |
| Best For Removing | Neutral and basic impurities | Non-volatile or highly volatile impurities | Impurities with similar polarity/structure |
| Throughput/Scale | High; easily scalable from mg to kg | Moderate to High; limited by flask size | Low to Moderate; best for mg to multi-gram scale |
| Achievable Purity | Good to Excellent (>98%) | Good (>95%), dependent on impurity B.P. | Excellent (>99.5%) |
| Primary Advantage | Cost-effective, robust, high capacity | Good for removing non-volatile residues | Highest resolution, resolves complex mixtures |
| Primary Limitation | Does not remove acidic impurities | Potential for thermal decomposition; ineffective for isomers | Higher cost, solvent usage, lower throughput |
Conclusion and Recommendations
The optimal purification strategy for this compound is dictated by the nature of the impurities, the required final purity, and the scale of the operation.
-
For initial bulk purification and removal of non-acidic impurities, acid-base extraction is unparalleled in its efficiency, scalability, and cost-effectiveness. It should be considered the first line of defense after a synthesis workup.
-
If the crude product contains significant non-volatile or high-boiling point impurities, vacuum distillation is an excellent subsequent step. It is particularly useful for achieving good purity on a larger scale.
-
When the highest possible purity is required (>99.5%), or when dealing with isomeric or structurally similar impurities, reversed-phase column chromatography is the method of choice. While more resource-intensive, its resolving power is unmatched.
In many cases, a multi-step approach yields the best results. A common and highly effective sequence is an initial acid-base extraction to remove the bulk of impurities, followed by vacuum distillation or preparative chromatography to achieve the final desired specification. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently produce this compound of the requisite purity for their demanding applications.
References
- 1. CAS 1118-47-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:1118-47-4 | Chemsrc [chemsrc.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. researchgate.net [researchgate.net]
- 6. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
A Comparative Guide to the Efficacy of Branched-Chain Fatty Acid Derivatives as Antimicrobial Agents
In the ever-escalating battle against antimicrobial resistance, the scientific community is tirelessly exploring novel chemical scaffolds that can circumvent existing resistance mechanisms. Among the promising avenues of research, fatty acids and their derivatives have emerged as potent antimicrobial agents. This guide delves into the efficacy of a specific subclass: branched-chain fatty acid (BCFA) derivatives. While data on specific neo-fatty acids like 4,4-dimethylpentanoic acid is limited, the broader class of BCFAs presents a compelling case for further investigation. This document provides a comparative analysis of BCFA derivatives, their performance against various microbial threats, and the experimental framework for their evaluation, aimed at researchers, scientists, and drug development professionals.
Introduction: The Case for Branched-Chain Fatty Acids
Fatty acids are known to possess antimicrobial properties, but their therapeutic potential is often hampered by factors such as bioavailability and spectrum of activity.[1] The introduction of branching in the fatty acid backbone, creating structures like iso- and anteiso-fatty acids, significantly alters their physicochemical properties.[2] This branching can influence membrane fluidity and interactions with microbial cell surfaces, potentially leading to enhanced antimicrobial efficacy and a differentiated mechanism of action compared to their straight-chain counterparts.
Structure-Activity Relationships: How Branching Influences Efficacy
The antimicrobial activity of fatty acid derivatives is intricately linked to their chemical structure. For BCFAs, several factors are critical in determining their potency and spectrum:
-
Chain Length: Similar to straight-chain fatty acids, the carbon chain length of BCFAs plays a crucial role. Optimal activity is often observed in medium-chain fatty acids (C10-C14).[3]
-
Position of Branching: The location of the methyl group (e.g., iso- vs. anteiso- branching) affects how the molecule inserts into and disrupts the bacterial cell membrane.[2] Anteiso-BCFAs, with the methyl group on the antepenultimate carbon, tend to increase membrane fluidity more than their iso- counterparts.[2]
-
Functional Group: Derivatization of the carboxylic acid to esters or amides can significantly modulate antimicrobial activity. Amide derivatives, in particular, have shown potent and, in some cases, broad-spectrum activity.
Comparative Efficacy of Branched-Chain Fatty Acid Derivatives
Quantitative assessment of antimicrobial efficacy is typically achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes available MIC data for a class of phenolic branched-chain fatty acids (PBC-FAs) and their derivatives, compared to a standard straight-chain fatty acid.
| Compound/Derivative | Chemical Structure | Test Organism | MIC (µg/mL) |
| Phenolic Branched-Chain Fatty Acid (PBC-FA) | Oleic acid with a phenolic group | Listeria innocua | 1800 |
| Bacillus subtilis | 1800 | ||
| Enterococcus faecium | 3600 | ||
| Phenolic Branched-Chain Fatty Amide (PhSOAM) | Soy oil-derived fatty amide with a phenolic group | Pestalotiopsis sp. | Potent growth inhibition |
| Colletotrichum gloeosporioides (isolate 1) | Potent growth inhibition | ||
| Lauric Acid (Straight-Chain Comparator) | C12:0 | Staphylococcus aureus | > 4000 |
| Escherichia coli | > 4000 |
Data for PBC-FAs from Fan et al., 2017.[4] Data for PhSOAM from a study on cacao pathogens, indicating qualitative potent inhibition.[5] Lauric acid data from a QSAR study.[6]
Key Insights from Comparative Data:
-
Enhanced Gram-Positive Activity: The phenolic branched-chain fatty acids demonstrated notable activity against Gram-positive bacteria like Listeria innocua and Bacillus subtilis.[4]
-
Potent Antifungal Activity: Phenol-branched soy oil-derived fatty amides (PhSOAM) have shown significant efficacy against fungal pathogens, suggesting a promising avenue for the development of novel antifungals.[5]
-
Superiority of Derivatives: The derivatization of BCFAs, particularly into amides, appears to be a viable strategy to enhance their antimicrobial potential.
Proposed Mechanism of Action
The primary mechanism of antimicrobial action for fatty acids is believed to be the disruption of the bacterial cell membrane. Their amphipathic nature allows them to insert into the phospholipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
For BCFAs, their unique structures may lead to more profound alterations in membrane fluidity and integrity compared to straight-chain fatty acids. The branching can create steric hindrance, preventing the tight packing of the lipid acyl chains and destabilizing the membrane.
Caption: Proposed mechanism of antimicrobial action for branched-chain fatty acid derivatives.
Experimental Protocols: A Guide to Determining Minimum Inhibitory Concentration (MIC)
The following is a detailed, step-by-step methodology for determining the MIC of novel BCFA derivatives using the broth microdilution method, based on CLSI and EUCAST guidelines.[4][6]
Materials and Reagents
-
96-well, flat-bottom microtiter plates
-
Test compounds (BCFA derivatives)
-
Solvent for test compounds (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Procedure
-
Preparation of Test Compounds:
-
Dissolve the BCFA derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute this adjusted suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plate:
-
Using a multichannel pipette, add the diluted microbial inoculum to each well containing the serially diluted test compounds.
-
Include a positive control well (inoculum without any compound) and a negative control well (broth medium only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for most bacteria, or as required for the specific microorganism.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
For a quantitative measurement, read the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Conclusion and Future Directions
Branched-chain fatty acid derivatives represent a promising, yet underexplored, class of antimicrobial agents. The available data, particularly for phenolic and amide derivatives, suggest potent activity against a range of microbial pathogens, including Gram-positive bacteria and fungi. The unique structural features of BCFAs likely contribute to a distinct mechanism of action centered on the disruption of microbial membranes.
The lack of specific data on the antimicrobial efficacy of this compound derivatives highlights a significant opportunity for future research. A systematic investigation into the synthesis and antimicrobial screening of a library of such derivatives is warranted. This research should include:
-
Synthesis of a diverse library: Including esters, amides, and other derivatives with varying chain lengths and functional groups.
-
Broad-spectrum screening: Testing against a wide panel of clinically relevant bacteria (including multidrug-resistant strains) and fungi.
-
Mechanistic studies: Elucidating the precise mechanism of action and potential for resistance development.
By leveraging the foundational knowledge of BCFA antimicrobial activity presented in this guide, the scientific community can further explore the potential of novel branched structures to address the critical need for new antimicrobial therapies.
References
- 1. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking Sterically Hindered Carboxylic Acids in Synthetic Applications
Topic: A Comparative Performance Analysis of 4,4-Dimethylpentanoic Acid versus Pivalic Acid
Authored For: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In the landscape of synthetic chemistry, the selection of appropriate building blocks is paramount to achieving desired reactivity, stability, and molecular architecture. Sterically hindered carboxylic acids, such as Pivalic Acid (2,2-dimethylpropanoic acid), are workhorse molecules, prized for their ability to confer stability and control reactivity through steric bulk. This guide introduces a lesser-known structural isomer, this compound, and provides a comprehensive performance benchmark against the industry-standard Pivalic Acid. We will dissect their physicochemical properties, evaluate their comparative performance in the critical application of alcohol protection, and assess their utility as internal standards in NMR spectroscopy. This analysis moves beyond simple data reporting, offering causal explanations for experimental choices and predicting performance outcomes based on fundamental chemical principles, thereby empowering researchers to make more informed decisions in their synthetic designs.
Foundational Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of a dimethyl group from the alpha-carbon (C2) in Pivalic Acid to the gamma-carbon (C4) in this compound creates significant, predictable differences in their physical and chemical behavior. These properties are not merely datasheet entries; they are the foundational determinants of how these molecules perform in a laboratory setting, influencing everything from reaction kinetics to purification strategies.
The core distinction lies in the proximity of the bulky tert-butyl group to the reactive carboxyl functionality. This structural nuance is the primary driver of the performance differences we will explore.
| Property | This compound | Pivalic Acid (Trimethylacetic Acid) | Rationale for Performance Impact |
| CAS Number | 1118-47-4[1] | 75-98-9[2][3] | Unique identifiers for sourcing and regulatory reference. |
| Molecular Formula | C₇H₁₄O₂[1] | C₅H₁₀O₂[2][3][4] | Isomeric relationship is not present; different number of carbons. |
| Molecular Weight | 130.18 g/mol [5] | 102.13 g/mol [2][3][4] | Influences stoichiometry calculations and mass spectrometry. |
| Appearance | Clear, colorless liquid[1][6] | Colorless crystalline solid[2][4] | Affects handling, storage, and solvent choice. Pivalic acid requires heating or dissolution to be handled as a liquid. |
| Boiling Point | ~208 °C | 163-164 °C[2][4] | Higher molecular weight of 4,4-DMPA leads to a higher boiling point, impacting distillation-based purification. |
| pKa | ~4.79 (at 18°C)[6] | ~5.03 (at 25°C)[2][3][7] | The electron-donating alkyl chain makes 4,4-DMPA slightly more acidic. This minor difference has minimal impact on most synthetic applications but can be relevant in sensitive catalytic systems. |
| Water Solubility | Limited/Sparingly Soluble[1] | 25 g/L (20 °C)[2][8] | Both have limited water solubility, necessitating organic solvents for reactions and workups. |
Application Benchmark I: Performance as a Steric Protecting Group for Alcohols
The protection of hydroxyl groups is a fundamental strategy in multi-step synthesis. Acyl groups, like the pivaloyl (Piv) group derived from pivalic acid, are renowned for their robustness.[7][9][10] The primary function of the tert-butyl group in pivalic acid is to provide a "steric shield" around the ester linkage, hindering the approach of nucleophiles or hydrolytic enzymes and thereby increasing the stability of the protected alcohol.[11][12]
Causality Behind Experimental Choice: The Steric Shield Hypothesis
The critical difference between our two subject molecules is the location of this steric shield.
-
Pivalic Acid: The tert-butyl group is on the α-carbon, directly adjacent to the carbonyl. This provides maximum steric hindrance at the reaction center, making both the formation of the pivaloate ester and its subsequent cleavage challenging.[3][13]
-
This compound: The tert-butyl group is on the γ-carbon, separated from the carbonyl by a flexible two-carbon linker. This configuration is hypothesized to reduce the steric barrier for the initial esterification reaction while still imparting significant bulk to the overall molecule, which can influence the properties of the final product, such as crystallinity or solubility.
References
- 1. CAS 1118-47-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Pivalic acid CAS#: 75-98-9 [m.chemicalbook.com]
- 3. Pivalic Acid [drugfuture.com]
- 4. pivalic acid [chemister.ru]
- 5. chemscene.com [chemscene.com]
- 6. This compound CAS#: 1118-47-4 [m.chemicalbook.com]
- 7. Pivalic acid - Wikipedia [en.wikipedia.org]
- 8. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Buy Pivalic acid | 75-98-9 [smolecule.com]
- 13. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against 4,4-Dimethylpentanoic Acid Conjugates
For researchers and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules, or haptens, such as 4,4-Dimethylpentanoic acid, a thorough understanding of antibody cross-reactivity is not just a quality control step; it is a critical determinant of assay validity and reliability. This guide provides an in-depth technical overview of the principles, experimental design, and data interpretation for cross-reactivity studies of antibodies raised against this compound.
The Immunological Challenge of Small Molecules
This compound, a branched-chain carboxylic acid, is too small to elicit an immune response on its own.[1][] Such small molecules are known as haptens.[1][] To generate antibodies, the hapten must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to form an immunogenic conjugate.[1][][3] This process, however, can introduce variability, and the resulting antibodies may recognize not only the target hapten but also structurally similar molecules, leading to cross-reactivity.[4]
Designing a Robust Cross-Reactivity Study: The "Why" Behind the "How"
A well-designed cross-reactivity study is a systematic investigation into the specificity of the antibody. The core of this investigation is a competitive immunoassay, typically a competitive enzyme-linked immunosorbent assay (ELISA), which quantifies the binding of the antibody to the target analyte in the presence of potentially interfering compounds.[5][6]
Selecting the Right Competitors
The choice of compounds to test for cross-reactivity is crucial and should be based on structural similarity to this compound. The goal is to challenge the antibody with molecules that are most likely to be mistakenly recognized. A comprehensive panel should include:
-
Structural Isomers: Molecules with the same chemical formula but different arrangements of atoms.
-
Analogs with Minor Modifications: Compounds with small additions or subtractions of functional groups.
-
Metabolites and Precursors: If relevant to the biological system being studied.
-
Structurally Unrelated Compounds: To serve as negative controls and establish the baseline for non-specific binding.
For this compound, a suitable panel of test compounds would include:
| Compound Name | Rationale for Inclusion |
| 3,3-Dimethylpentanoic acid | Isomer with a different methyl group position. |
| 2,2-Dimethylpentanoic acid | Isomer with a different methyl group position. |
| 4-Methylpentanoic acid | Analog with one less methyl group. |
| Pentanoic acid | The parent straight-chain fatty acid. |
| (3R)-3-Hydroxy-4,4-dimethylpentanoic acid | A potential metabolite with an added hydroxyl group.[7] |
| 2-Bromo-4,4-dimethylpentanoic acid | An analog with a halogen substitution.[8] |
| Hexanoic acid | A slightly longer straight-chain fatty acid. |
| Valeric acid | A synonym for pentanoic acid, included for clarity.[9] |
| Cholesterol | A structurally unrelated lipid to act as a negative control. |
The Competitive ELISA: A Step-by-Step Workflow
The competitive ELISA is the workhorse for quantifying small molecules and assessing cross-reactivity.[5][10][11] The principle relies on the competition between the free analyte (in the sample or standard) and a labeled or coated antigen for a limited number of antibody binding sites.[5][6] A higher concentration of the free analyte results in a lower signal, creating an inverse relationship.[6]
Below is a detailed protocol for a competitive ELISA to assess the cross-reactivity of anti-4,4-Dimethylpentanoic acid antibodies.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
1. Preparation of the Immunogen: Conjugation of this compound to a Carrier Protein
To elicit an immune response, this compound must be conjugated to a carrier protein. The following protocol describes the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple the carboxyl group of the hapten to the primary amines on the carrier protein (e.g., BSA for coating the ELISA plate and KLH for immunization).[1][12][13]
-
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Dialysis tubing or desalting columns
-
-
Procedure:
-
Dissolve this compound, EDC, and NHS in Activation Buffer. The molar ratio of hapten:EDC:NHS is typically optimized, but a starting point of 10:20:20 relative to the carrier protein can be used.
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxyl group of the hapten.
-
Dissolve the carrier protein (BSA or KLH) in Coupling Buffer.
-
Add the activated hapten solution to the carrier protein solution and incubate for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the conjugate by dialysis against PBS or using a desalting column to remove unreacted reagents.
-
Characterize the conjugate to determine the hapten-to-protein ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
-
2. Competitive ELISA Protocol
-
Materials:
-
High-binding 96-well microplate
-
This compound-BSA conjugate (coating antigen)
-
Anti-4,4-Dimethylpentanoic acid antibody (primary antibody)
-
HRP-conjugated secondary antibody (specific for the primary antibody species)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1-3% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
This compound standard and potential cross-reactants
-
-
Procedure:
-
Coating: Dilute the this compound-BSA conjugate in Coating Buffer to an optimized concentration (typically 1-10 µg/mL). Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.
-
In a separate plate or tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted anti-4,4-Dimethylpentanoic acid antibody (at a pre-determined optimal concentration).
-
Incubate this competition mixture for 1 hour at room temperature.
-
-
Incubation: Transfer 100 µL of the competition mixture to the coated and blocked microplate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 4-5 times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 4-5 times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 10-30 minutes, or until sufficient color development is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Visualizing the Workflow
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate dose-response curves for the target analyte and each potential cross-reactant. From these curves, the half-maximal inhibitory concentration (IC50) is determined. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
Cross-reactivity is then calculated using the following formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100
Hypothetical Cross-Reactivity Data
The following table presents hypothetical data from a cross-reactivity study of an anti-4,4-Dimethylpentanoic acid antibody.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| 3,3-Dimethylpentanoic acid | 50 | 20 |
| 2,2-Dimethylpentanoic acid | 100 | 10 |
| 4-Methylpentanoic acid | 250 | 4 |
| Pentanoic acid | > 1000 | < 1 |
| (3R)-3-Hydroxy-4,4-dimethylpentanoic acid | 800 | 1.25 |
| 2-Bromo-4,4-dimethylpentanoic acid | > 1000 | < 1 |
| Hexanoic acid | > 1000 | < 1 |
| Valeric acid | > 1000 | < 1 |
| Cholesterol | > 10000 | < 0.1 |
Interpreting the Results
The hypothetical data suggests that the antibody has high specificity for this compound. The highest cross-reactivity is observed with its structural isomers, 3,3-Dimethylpentanoic acid (20%) and 2,2-Dimethylpentanoic acid (10%). This is expected, as the overall shape and size of these molecules are very similar to the target analyte.
The cross-reactivity decreases significantly with the removal of a methyl group (4-Methylpentanoic acid, 4%) and is negligible for the parent straight-chain fatty acid (Pentanoic acid, <1%). The addition of a hydroxyl group or a bromine atom also significantly reduces binding, indicating that the antibody's binding pocket is sensitive to these modifications. The lack of cross-reactivity with structurally unrelated compounds like cholesterol confirms the specificity of the antibody.
Conclusion and Implications
A thorough cross-reactivity study is an indispensable part of validating an antibody for use in a quantitative immunoassay. By systematically testing structurally related compounds, researchers can gain a comprehensive understanding of the antibody's specificity. The data generated from these studies provides confidence in the accuracy and reliability of the assay, ensuring that the results are a true measure of the target analyte and not an artifact of interference from other molecules. This rigorous approach to antibody characterization is fundamental to the integrity of research and the successful development of diagnostic and therapeutic tools.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 3. Hapten-carrier interactions and their role in the production of monoclonal antibodies against hydrophobic haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. microbenotes.com [microbenotes.com]
- 6. assaygenie.com [assaygenie.com]
- 7. (3R)-3-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 13078177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-4,4-dimethylpentanoic acid | C7H13BrO2 | CID 18915924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Olfactory Analysis of 4,4-Dimethylpentanoic Acid Esters: A Guide for Researchers
In the intricate world of fragrance chemistry, the subtle interplay of molecular structure and olfactory perception is a constant source of exploration. This guide provides a comprehensive comparative analysis of the fragrance profiles of a series of 4,4-Dimethylpentanoic acid esters. Designed for researchers, scientists, and professionals in drug development and fragrance creation, this document delves into the synthesis, sensory characterization, and structure-odor relationships of these unique compounds, offering a foundation for their potential application.
Introduction: The Significance of Branched-Chain Esters in Fragrance Science
Esters are a cornerstone of the fragrance industry, responsible for a vast array of fruity and floral notes. While linear esters are well-characterized, branched-chain esters, such as the derivatives of this compound, offer a more complex and nuanced olfactory palette. The steric hindrance introduced by the gem-dimethyl group at the C4 position significantly influences the molecule's interaction with olfactory receptors, leading to unique and often desirable fragrance profiles. This guide aims to elucidate these profiles through a systematic comparison of several alkyl esters of this compound, providing valuable insights for the development of novel fragrance ingredients.
Synthesis of this compound Esters: A Practical Approach
The synthesis of this compound esters can be readily achieved through the well-established Fischer esterification method. This acid-catalyzed reaction between this compound and the corresponding alcohol offers a reliable and scalable route to a variety of esters.
Experimental Protocol: Fischer Esterification of this compound
Objective: To synthesize a series of alkyl 4,4-dimethylpentanoates (methyl, ethyl, propyl) for fragrance profile analysis.
Materials:
-
This compound
-
Methanol, Ethanol, Propanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the corresponding alcohol (3.0 eq, serving as both reactant and solvent).
-
While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approx. 5% of the acid weight).
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purify the ester by distillation under reduced pressure to obtain the final product.
Causality Behind Experimental Choices: The use of an excess of the alcohol shifts the equilibrium of the Fischer esterification towards the product side, maximizing the yield of the desired ester. The acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The washing steps are crucial for removing unreacted starting materials, the acid catalyst, and water-soluble byproducts, ensuring the purity of the final ester.
Comparative Fragrance Profile Analysis
The olfactory characteristics of the synthesized this compound esters were evaluated by a panel of trained sensory analysts using Gas Chromatography-Olfactometry (GC-O). This technique allows for the separation of volatile compounds and their simultaneous detection by a human assessor, providing a detailed description of the odor of each component as it elutes from the GC column.
Due to the limited availability of specific sensory data for this compound esters in published literature, this analysis draws analogies from the closely related structural isomers, 4-methylpentanoic acid esters, for which more data is available. It is important to note that while structural similarity can suggest olfactory similarity, the specific placement of the methyl groups in the 4,4-dimethyl structure is expected to impart unique characteristics.
Table 1: Comparative Fragrance Profiles of this compound Esters (Analog-Based)
| Ester | Predicted Fragrance Profile (based on 4-methylpentanoate analogs) | Key Odor Descriptors |
| Methyl 4,4-Dimethylpentanoate | A sweet, fruity aroma with nuances of pineapple and banana.[1] | Fruity, Sweet, Pineapple, Banana |
| Ethyl 4,4-Dimethylpentanoate | A general fruity and tropical aroma. | Fruity, Tropical |
| Propyl 4,4-Dimethylpentanoate | A complex fruity profile with notes of apple, pineapple, and banana, complemented by sweet, herbal, and slightly oily undertones.[2] | Fruity, Apple, Pineapple, Winey, Sweet, Herbal, Oily, Banana, Ethereal, Fatty |
Structure-Odor Relationships: The Impact of the Alkyl Chain
The fragrance profile of an ester is significantly influenced by the nature of both the carboxylic acid and the alcohol from which it is derived. In the case of this compound esters, the bulky tert-butyl group at the C4 position of the acid moiety provides a consistent structural feature. Therefore, the variation in the fragrance profile among the different esters is primarily attributed to the length and branching of the alkyl chain of the alcohol component.
As a general trend observed in many ester series, increasing the length of the alkyl chain from methyl to propyl and beyond tends to shift the fragrance profile from lighter, more volatile fruity notes towards heavier, more complex fruity and sometimes waxy or fatty notes. This is consistent with the predicted profiles in Table 1, where the propyl ester exhibits a more complex array of descriptors compared to the methyl ester. The increased molecular weight and surface area of the longer chain esters lead to stronger van der Waals interactions, resulting in lower volatility and a more lingering scent.
Experimental Workflows and Data Visualization
Synthesis and Purification Workflow
The synthesis and purification of the this compound esters follow a standardized laboratory procedure.
Caption: Workflow for the synthesis and purification of this compound esters.
Fragrance Analysis Workflow using GC-O
The fragrance profile of each purified ester is analyzed using Gas Chromatography-Olfactometry (GC-O).
Caption: Workflow for fragrance profile analysis using Gas Chromatography-Olfactometry (GC-O).
Conclusion and Future Directions
This guide provides a foundational understanding of the fragrance profiles of this compound esters, drawing upon established synthetic methods and comparative analysis with structurally similar compounds. The predicted fragrance profiles suggest a range of fruity notes, with increasing complexity corresponding to the elongation of the alkyl chain of the ester.
To further advance the understanding of these compounds, future research should focus on:
-
Quantitative Sensory Analysis: Determining the odor detection thresholds and perceived intensity of a wider range of this compound esters to provide a more robust quantitative comparison.
-
Detailed Olfactory Profiling: Conducting comprehensive GC-O analysis with a trained sensory panel to generate detailed and specific odor descriptions for each ester, moving beyond analog-based predictions.
-
Exploration of Longer and Branched Alkyl Chains: Synthesizing and characterizing esters with more complex alcohol moieties to explore a broader olfactory space.
By systematically investigating the synthesis and sensory properties of these and other novel branched-chain esters, the fragrance industry can continue to innovate and develop new and captivating scent experiences.
References
Safety Operating Guide
Navigating the Disposal of 4,4-Dimethylpentanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,4-Dimethylpentanoic acid (CAS No. 1118-47-4), ensuring compliance with safety standards and environmental regulations. Our commitment to excellence extends beyond the laboratory bench to the entire lifecycle of the chemicals we handle.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is a branched-chain carboxylic acid.[1][2] While not acutely toxic, it is classified as a substance that can cause skin and serious eye irritation.[3][4] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Key Hazard Information:
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[4] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[4] |
The Disposal Decision Workflow: A Step-by-Step Approach
The proper disposal route for this compound is contingent on its concentration, the volume of waste, and the presence of any co-contaminants. The following decision workflow provides a logical pathway to ensure safe and compliant disposal.
Caption: Decision workflow for the disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the following PPE is mandatory when handling the compound, especially during disposal procedures where the risk of splashing is increased.[3][5]
-
Eye Protection: Chemical safety goggles are essential.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[5] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.[6]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[3]
On-Site Treatment: Neutralization Protocol for Dilute, Uncontaminated Waste
For small quantities of dilute (<10% v/v) and uncontaminated aqueous solutions of this compound, neutralization is a viable on-site treatment method prior to drain disposal. Crucially, this is only permissible if your local regulations and institutional Environmental Health & Safety (EHS) department approve of this method for carboxylic acids. [1][7]
Materials:
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (e.g., 1M)[8][9]
-
pH paper or a calibrated pH meter
-
Large, appropriate chemical-resistant container (e.g., polyethylene)
-
Stir bar and stir plate
Procedure:
-
Preparation: Conduct the entire procedure in a chemical fume hood.[10] Place the dilute this compound waste in the large container with a stir bar. To manage any potential exothermic reaction, you can place the container in an ice bath.[10]
-
Slow Addition of Base: Slowly add the neutralizing agent (sodium bicarbonate or dilute sodium hydroxide) to the acidic waste while stirring continuously.[8][10] Adding the base too quickly can cause a vigorous reaction and splashing.
-
Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter.[8] The target pH range for neutralized waste is typically between 6.0 and 8.0.[9]
-
Completion: Continue adding the base until the pH is stable within the target range.
-
Drain Disposal: Once neutralized, the solution can be poured down the drain with a copious amount of running water (at least a 100-fold excess).[7]
Disposal as Hazardous Waste: The Protocol for Concentrated or Contaminated Material
If the this compound waste is concentrated (>10%), contaminated with other hazardous materials, or if on-site neutralization is not permitted, it must be disposed of as hazardous chemical waste.
Procedure:
-
Waste Collection: Collect the this compound waste in a designated, leak-proof, and chemically compatible hazardous waste container.[11] Ensure the container is in good condition and has a secure lid.
-
Labeling: Properly label the hazardous waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate indication of the concentration and any other constituents in the mixture.
-
The associated hazards (e.g., "Corrosive," "Irritant").
-
-
Segregation and Storage: Store the waste container in a designated satellite accumulation area.[11] Ensure it is segregated from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
Regulatory Consideration:
Under the Resource Conservation and Recovery Act (RCRA), a waste may be classified as hazardous if it exhibits certain characteristics.[12] While this compound is a weak acid, concentrated solutions could potentially have a pH of less than or equal to 2, which would classify it as a corrosive hazardous waste with the EPA waste code D002 .[12][13][14]
Spill Management: Immediate and Safe Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Procedure:
-
Evacuate and Secure: Alert others in the immediate area and, if necessary, evacuate. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Section 3 before attempting to clean the spill.
-
Containment and Absorption: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit for acids.
-
Collection: Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the contaminated absorbent material and any cleaning materials as hazardous waste.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, maintain compliance with regulatory standards, and protect the environment. Always consult your institution's specific safety protocols and your local EHS department for guidance.
References
- 1. laballey.com [laballey.com]
- 2. chemscene.com [chemscene.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. leelinework.com [leelinework.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. ars.usda.gov [ars.usda.gov]
- 8. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 9. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. benchchem.com [benchchem.com]
- 12. epa.gov [epa.gov]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. RCRA Corrosive Hazardous Waste Criteria Won't Change | Lion Technology [lion.com]
Mastering the Safe Handling of 4,4-Dimethylpentanoic Acid: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the precise and safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for managing 4,4-Dimethylpentanoic acid (also known as 4,4-dimethylvaleric acid) in a laboratory setting. By understanding the inherent hazards and implementing the robust procedures outlined below, you can ensure a safe and efficient workflow, minimizing risk and upholding the highest standards of laboratory safety.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound (CAS No. 1118-47-4) is a branched-chain carboxylic acid. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following primary hazards[1]:
-
Skin Corrosion/Irritation: It is classified as a skin irritant, capable of causing redness, itching, and inflammation upon contact.
-
Serious Eye Damage/Eye Irritation: It poses a significant risk of serious eye irritation, and in some classifications, serious eye damage.
-
Specific Target Organ Toxicity (Single Exposure): It may cause respiratory tract irritation if inhaled.
The causality behind these hazards lies in its acidic nature and its ability to interact with biological tissues. As a carboxylic acid, it can disrupt cell membranes and cause localized chemical burns upon prolonged contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when working with this compound. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.
Recommended Personal Protective Equipment
| Scenario | Minimum Required PPE | Recommended Additional PPE (for larger quantities or splash potential) |
| Small-Scale Handling (e.g., weighing, preparing solutions in a fume hood) | • Nitrile or Neoprene Gloves (double-gloving recommended)• Safety Glasses with side shields• Flame-resistant Laboratory Coat | • Chemical Splash Goggles• Face Shield |
| Medium to Large-Scale Handling (e.g., reactions, distillations) | • Nitrile or Neoprene Gloves (double-gloving)• Chemical Splash Goggles• Flame-resistant Laboratory Coat• Closed-toe shoes | • Face Shield• Chemical-resistant Apron• Acid Gas Respirator (if ventilation is inadequate) |
| Spill Cleanup | • Heavy-duty Nitrile or Butyl Rubber Gloves• Chemical Splash Goggles• Face Shield• Chemical-resistant Apron or Coveralls• Respiratory Protection (as needed) | • Chemical-resistant Boots |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
